m-PEG1-NHS ester
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-methoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5/c1-13-5-4-8(12)14-9-6(10)2-3-7(9)11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPPBYZKFKEXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is m-PEG1-NHS ester
An In-depth Technical Guide to m-PEG1-NHS Ester for Bioconjugation
Introduction
Methoxy-PEG1-N-hydroxysuccinimide ester (this compound) is a specific, amine-reactive PEGylation reagent used in bioconjugation. It features a single, hydrophilic ethylene (B1197577) glycol unit terminated with a methoxy (B1213986) group at one end and an N-hydroxysuccinimide (NHS) ester at the other.[1][2] The NHS ester functional group allows for the covalent attachment of the PEG moiety to primary amines (-NH₂) on biomolecules, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins and peptides.[3][4] This process, known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of biomolecules.[3][5] Key benefits of PEGylation include an increased hydrodynamic size, which can extend the circulating half-life by reducing renal clearance, shielding the molecule from proteolytic degradation, and reducing immunogenicity.[3][6]
The this compound is particularly useful when a short, hydrophilic spacer is required. Its defined structure and low molecular weight allow for precise modification of biomolecules where a minimal linker is desired. This guide provides a comprehensive overview of its chemical properties, reaction mechanism, detailed experimental protocols, and methods for characterization.
Chemical Properties and Data
The this compound is a moisture-sensitive compound that should be stored at -20°C with a desiccant.[4][7] To prevent premature hydrolysis, it is critical to allow the reagent vial to equilibrate to room temperature before opening.[7][8] The reagent is typically dissolved in an anhydrous water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), immediately prior to use.[4][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₁₃NO₆ | [10] |
| Molecular Weight | 231.20 g/mol | [10] |
| Appearance | White to off-white solid | [9] |
| Solubility | Soluble in DMSO, DMF, Chloroform | [9][11] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [9] |
| Target Moiety | Primary Amines (-NH₂) |[4] |
Mechanism of Action: Aminolysis vs. Hydrolysis
The covalent conjugation of this compound to a primary amine occurs via a nucleophilic acyl substitution reaction.[12][] The unprotonated primary amine on a biomolecule acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester.[12] This forms an unstable tetrahedral intermediate, which then collapses to create a stable, irreversible amide bond while releasing N-hydroxysuccinimide (NHS) as a byproduct.[12][]
However, in aqueous solutions, a competing reaction—hydrolysis—is always present.[14] Water molecules can also act as nucleophiles, attacking the NHS ester and hydrolyzing it back to its original carboxylic acid form, rendering the PEG reagent inactive.[8][14] The balance between the desired aminolysis and undesired hydrolysis is critically dependent on the reaction pH.[12][14]
Caption: Reaction of this compound with a primary amine and the competing hydrolysis pathway.
The reaction pH is the most critical factor influencing PEGylation efficiency.[12]
-
Low pH (< 7.2): Primary amines are mostly protonated (-NH₃⁺), making them non-nucleophilic and unreactive.[12]
-
Optimal pH (7.2 - 8.5): This range provides a sufficient concentration of deprotonated, nucleophilic amines for an efficient reaction.[12][15]
-
High pH (> 8.5): The rate of NHS ester hydrolysis increases dramatically, leading to rapid inactivation of the PEG reagent and lower conjugation yields.[12]
Table 2: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life (t½) | Source(s) |
|---|---|---|---|
| 7.0 | 25 | 4 - 5 hours | [8][16] |
| 8.0 | 25 | ~ 1 hour | [] |
| 8.5 | 4 | 2 - 4 hours | [15] |
| 9.0 | 25 | < 10 minutes |[8] |
Note: Half-life can vary based on buffer composition and specific NHS ester structure, but the trend is consistent.
Experimental Protocols
This section provides a detailed methodology for a typical protein PEGylation experiment. Optimization is often necessary for each specific protein and application.
Materials and Reagents
-
Protein of interest
-
This compound
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0.[4] Crucially, avoid buffers containing primary amines like Tris or glycine (B1666218) during the reaction. [4][12]
-
Anhydrous Solvent: High-purity, anhydrous DMSO or DMF.[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[17]
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system.[17][18]
Experimental Workflow
Caption: General experimental workflow for protein PEGylation with this compound.
Detailed Step-by-Step Procedure
-
Protein Preparation: Dissolve the protein in the chosen amine-free reaction buffer to a concentration of 1-10 mg/mL.[17] If the stock protein is in a buffer containing Tris or other primary amines, it must be exchanged into the reaction buffer via dialysis or desalting column.[7]
-
PEG Reagent Preparation: Allow the vial of this compound to warm completely to room temperature before opening.[7] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to make a concentrated stock solution (e.g., 10 mM).[7][12] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[7]
-
PEGylation Reaction: While gently stirring the protein solution, add the calculated volume of the this compound solution dropwise.[12] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[7]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours on ice (4°C).[7][12] Lower temperatures can help minimize protein degradation and slow the rate of NHS ester hydrolysis.[17]
-
Quenching: Stop the reaction by adding the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-100 mM.[12] Incubate for an additional 15-30 minutes to ensure all unreacted this compound is consumed.[17]
-
Purification: Remove the unreacted PEG reagent, the NHS byproduct, and any remaining unreacted protein from the PEGylated conjugate. Size-exclusion chromatography (SEC) is commonly used, as the PEGylated protein will elute earlier than the smaller, unreacted protein.[17][18] Ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) can also be effective.[18]
Table 3: Summary of Recommended Reaction Conditions for Protein PEGylation
| Parameter | Typical Range | Rationale & Considerations | Source(s) |
|---|---|---|---|
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. An optimal starting point is often pH 8.0-8.5. | [12][15] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to more efficient conjugation. | [17] |
| PEG:Protein Molar Ratio | 5:1 to 50:1 | A molar excess of PEG reagent drives the reaction. Must be optimized to achieve the desired degree of PEGylation. | [12][17] |
| Temperature | 4°C to 25°C | Lower temperatures (4°C) minimize hydrolysis and are suitable for longer/overnight reactions. Room temperature is faster. | [15][17] |
| Reaction Time | 30 min - 4 hours | Dependent on all other parameters. Monitor reaction progress to determine the optimal time. |[12][17] |
Characterization of PEGylated Conjugates
Comprehensive characterization is essential to ensure product consistency, efficacy, and safety.[19] A multi-faceted analytical approach is required to evaluate the outcome of the PEGylation reaction.[5][19]
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a primary technique for visualizing the reaction products. The PEGylated protein will exhibit a significant increase in apparent molecular weight and migrate more slowly than the unmodified protein.[19] The presence of multiple bands can indicate a mixture of mono-, di-, and higher-order PEGylated species.[19]
-
Chromatography (SEC-HPLC, RP-HPLC, IEX): High-performance liquid chromatography is used to quantify the efficiency of the reaction and separate different species.[20] Size-exclusion chromatography (SEC) separates molecules based on hydrodynamic size, providing a good overview of the product distribution.[20]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are powerful tools for determining the precise molecular weight of the conjugates.[21][22] This allows for the unambiguous determination of the degree of PEGylation (the number of PEG molecules attached per protein).[20][21] Further analysis involving peptide mapping can identify the specific sites of PEG attachment.[22][23]
Conclusion
The this compound is a valuable tool for the precise modification of biomolecules when a short, hydrophilic linker is desired. Its amine-reactive chemistry is robust and well-characterized, enabling the formation of stable amide bonds.[4][12] Successful PEGylation, however, requires careful control over experimental conditions, particularly pH, to maximize the yield of the desired conjugate while minimizing the competing hydrolysis of the NHS ester.[12][14] By following detailed protocols and employing a suite of analytical techniques for characterization, researchers and drug developers can effectively utilize this compound to improve the biopharmaceutical properties of therapeutic proteins and other biomolecules.[19]
References
- 1. mPEG1-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, 1027371-75-0 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. broadpharm.com [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. M-Peg-nhs ester | C9H13NO6 | CID 20596397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mal-PEG1-NHS ester, 1807518-72-4 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 23. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to m-PEG1-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG1-NHS ester), a key reagent in the field of bioconjugation. This document details its structure, physicochemical properties, and reactivity, with a focus on its application in the PEGylation of proteins and other biomolecules. Detailed experimental protocols and data are presented to assist researchers in optimizing their conjugation strategies.
Molecular Structure and Core Properties
This compound is a heterobifunctional crosslinker containing a methoxy-terminated polyethylene (B3416737) glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester functional group. The PEG spacer is hydrophilic, enhancing the solubility of the molecule and its conjugates in aqueous media.[1] The NHS ester is a highly reactive group that specifically targets primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][]
The fundamental structure of this compound facilitates the covalent attachment of a single PEG unit to a target molecule, a process known as PEGylation. This modification is widely employed in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biologics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₅ | [3] |
| Molecular Weight | 201.18 g/mol | [3] |
| Appearance | White to light yellow solid | [3] |
| Boiling Point | 488.4 ± 55.0 °C (Predicted) | [4] |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) | [4] |
| Storage | -20°C, desiccated | [3][5] |
Solubility Profile
The solubility of this compound is a critical factor in its application. While the PEG component imparts hydrophilicity, the NHS ester is susceptible to hydrolysis in aqueous environments.[6] Therefore, it is standard practice to dissolve the reagent in a dry, water-miscible organic solvent prior to its addition to an aqueous reaction mixture.[5][6]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | Recommended for preparing concentrated stock solutions. | [6][7] |
| Dimethylformamide (DMF) | Soluble | Also recommended for preparing stock solutions. | [6][7] |
| Dichloromethane (DCM) | Soluble | [6] | |
| Water & Aqueous Buffers | Soluble (up to approx. 10 mM for similar compounds) | The hydrophilic PEG spacer enhances aqueous solubility. However, direct dissolution can be challenging, and hydrolysis of the NHS ester is a competing reaction. | [5][6] |
Reactivity and Reaction Mechanism
The primary utility of this compound lies in the reactivity of the NHS ester group towards primary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[8]
A significant competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which yields an unreactive carboxylic acid and N-hydroxysuccinimide.[8] The rate of hydrolysis is highly dependent on pH and temperature.[8]
Factors Influencing the Reaction
The efficiency of the PEGylation reaction is governed by several key parameters:
-
pH: The reaction pH is the most critical factor. A pH range of 7.2-8.5 is generally optimal, providing a sufficient concentration of deprotonated, nucleophilic primary amines while minimizing the rate of NHS ester hydrolysis.[8] At lower pH values (<7.2), primary amines are predominantly protonated and thus non-nucleophilic.[8] At higher pH values (>8.5), the rate of hydrolysis increases dramatically, leading to lower conjugation yields.[8]
-
Temperature: Reactions are typically carried out at room temperature (20-25°C) or at 4°C. Lower temperatures can help to minimize protein degradation and reduce the rate of NHS ester hydrolysis.[9]
-
Molar Ratio: A molar excess of the this compound to the target molecule is typically used to drive the reaction. A 5- to 50-fold molar excess is a common starting point for optimization.[8]
-
Concentration: Higher concentrations of the protein generally lead to more efficient PEGylation.[9]
Table 3: Half-life of NHS Ester Hydrolysis at Various pH Values
| pH | Temperature | Half-life of Hydrolysis | Reference |
| 7.0 | 0°C | 4-5 hours | [9] |
| 8.0 | 25°C | Varies by ester type (minutes to hours) | [10] |
| 8.6 | 4°C | 10 minutes | [9] |
Table 4: Comparative Kinetics of Aminolysis vs. Hydrolysis
| pH | Half-life of Aminolysis (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
| Source:[10] |
Experimental Protocols
This section provides a general protocol for the PEGylation of a protein using this compound and subsequent characterization of the conjugate.
Protein PEGylation Workflow
Detailed Protocol for Protein PEGylation
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.5)[8]
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[8]
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at the desired pH. If necessary, perform a buffer exchange using dialysis or a desalting column. The protein concentration should typically be between 1-10 mg/mL.[8]
-
This compound Preparation: Immediately before use, dissolve the this compound in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[7] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[7]
-
Conjugation Reaction: Add the calculated amount of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-100 mM to consume any unreacted NHS ester.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
Characterization of PEGylated Proteins
Comprehensive characterization is essential to ensure the quality and consistency of the PEGylated product.
References
- 1. This compound, 1027371-75-0 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mal-PEG1-NHS ester CAS#: 1807518-72-4 [m.chemicalbook.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the m-PEG1-NHS Ester Mechanism of Amine Reaction
This guide provides a comprehensive overview of the chemical mechanism, reaction kinetics, and practical considerations for the covalent conjugation of methoxy (B1213986) polyethylene (B3416737) glycol (m-PEG) to biomolecules using N-hydroxysuccinimide (NHS) ester chemistry.[1] This process, known as PEGylation, is a cornerstone of biopharmaceutical development, enhancing the therapeutic properties of proteins, peptides, and nanoparticles.[1][2] Benefits of PEGylation include an increased circulating half-life by reducing renal clearance, improved stability against proteolytic degradation, enhanced solubility of hydrophobic molecules, and decreased immunogenicity by masking epitopes from the immune system.[2][3]
The this compound is a PEGylation reagent featuring a single, discrete polyethylene glycol unit.[4] The methoxy cap provides chemical inertness at one terminus, while the NHS ester at the other end provides high reactivity towards primary amines.[3] This specificity allows for the targeted modification of biomolecules, most commonly at the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of proteins.[2][3]
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction between an m-PEG-NHS ester and a primary amine is a nucleophilic acyl substitution.[1][] The reaction proceeds through a well-defined, two-step mechanism under mild aqueous conditions.[1][6]
-
Step 1: Nucleophilic Attack The unprotonated primary amine (R-NH₂) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester.[1][6] This forms an unstable, transient tetrahedral intermediate.[1][]
-
Step 2: Amide Bond Formation and NHS Release The tetrahedral intermediate rapidly collapses, resulting in the formation of a highly stable and irreversible amide bond between the PEG molecule and the amine-containing molecule.[1][] N-hydroxysuccinimide (NHS) is released as a benign leaving group.[1][]
A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile.[6] This undesired reaction yields an unreactive carboxylic acid, rendering the PEG reagent inactive and reducing the overall conjugation efficiency.[6][7] The balance between the desired aminolysis (reaction with the amine) and hydrolysis is a key factor in optimizing the PEGylation process.[8]
Quantitative Data Summary
The efficiency of the PEGylation reaction is critically dependent on several parameters. The tables below summarize key quantitative data and recommended conditions for successful conjugation.
Table 1: Stability of NHS Ester - Half-life vs. pH
NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that competes directly with the desired aminolysis.[1] The rate of hydrolysis is highly dependent on pH and temperature.[1] The stability of the NHS ester is often measured by its half-life (t½), the time it takes for 50% of the reagent to hydrolyze.[1] As shown in the table below, this half-life decreases sharply as the pH increases, underscoring the need for prompt execution of the conjugation reaction after reagent preparation.[1][9]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 25 | 1 - 2 hours |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 25 | ~30 minutes |
| 8.5 | 25 | ~10 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | ~3 minutes |
| Data sourced from multiple references.[9][10][11] |
Table 2: Recommended Reaction Conditions for Protein PEGylation
Optimizing reaction parameters is essential to maximize conjugation yield while preserving the biological activity of the target molecule.[1]
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | This range provides a sufficient concentration of deprotonated, nucleophilic amines to react efficiently.[1] An optimal pH of 8.3-8.5 is frequently recommended.[1][7] |
| Temperature | 4°C or 20-25°C (RT) | Room temperature reactions are faster (30-60 minutes).[12] Reactions at 4°C are slower (2-4 hours or overnight) but decrease the rate of hydrolysis, which can be beneficial for sensitive proteins.[3][13] |
| Molar Excess of PEG-NHS | 5 to 50-fold | A 5- to 20-fold molar excess over the target molecule is a common starting point for optimization.[10][13] Dilute protein solutions may require a higher molar excess.[1][14] |
| Buffer System | Phosphate (B84403), Borate, HEPES | Buffers must be free of primary amines (e.g., Tris, glycine) as they compete with the target molecule for reaction with the NHS ester.[1][3] These can be used later to quench the reaction.[1] |
| Reaction Time | 30 min - 4 hours | Dependent on temperature, pH, and reactant concentrations.[7] Optimal time should be determined empirically by monitoring reaction progress.[13] |
| Protein Concentration | 1 - 10 mg/mL | The concentration of the target molecule can influence the required molar excess of the PEG reagent.[3][10] |
Detailed Experimental Protocol: Protein PEGylation
This section provides a generalized, step-by-step methodology for the conjugation of an this compound to a protein.
Materials
-
Target molecule (e.g., protein)
-
This compound (moisture-sensitive)[1]
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5.[7][12]
-
Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for dissolving the m-PEG-NHS ester.[1][15]
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH ~7.5.[7][10]
-
Purification system (e.g., size-exclusion chromatography (SEC) columns, dialysis cassettes).[1]
-
Analytical system (e.g., SDS-PAGE, HPLC).[1]
Methodology
-
Reagent Preparation
-
Buffer Exchange: Ensure the target protein is in a compatible, amine-free buffer at the desired pH (e.g., 0.1 M phosphate buffer, pH 7.5-8.0).[3][16] If necessary, perform a buffer exchange using dialysis or a desalting column.[1]
-
Protein Solution: Prepare the protein solution in the reaction buffer at a concentration of 1-10 mg/mL.[3]
-
m-PEG-NHS Ester Solution: Equilibrate the vial of m-PEG-NHS ester to room temperature before opening to prevent moisture condensation.[3][15] Immediately before use, dissolve the calculated amount of m-PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3][16]
-
-
PEGylation Reaction
-
Addition: Add the calculated volume of the m-PEG-NHS ester stock solution to the stirring protein solution to achieve the desired molar excess (e.g., 20-fold).[1][16] The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.[1][10]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours on ice.[1][12] Incubation can also be performed overnight at 4°C.[3][13]
-
-
Quenching
-
Purification
-
Analysis
-
Confirm the extent and success of the PEGylation reaction analytically.[1]
-
SDS-PAGE: Can be used to monitor the reaction, as the PEGylated protein will show an increase in apparent molecular weight compared to the unmodified protein.[1]
-
HPLC: Techniques like size-exclusion (SEC) or reversed-phase (RP) HPLC can separate and quantify the PEGylated product from the starting material.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 1027371-75-0 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to PEGylation with N-Hydroxysuccinimide (NHS) Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation
PEGylation is a widely utilized bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or antibody fragments.[1] This modification is a cornerstone in the pharmaceutical industry for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] Key benefits of PEGylation include improved drug stability, increased circulating half-life by reducing renal clearance, and decreased immunogenicity by masking epitopes from the immune system.[1][2] One of the most common and efficient methods for PEGylating proteins is through the use of N-hydroxysuccinimide (NHS) esters of PEG.[2] These reagents are highly reactive towards primary amine groups on proteins, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, forming stable amide bonds.[2][3]
This technical guide provides a comprehensive overview of PEGylation using PEG-NHS esters, detailing the underlying chemistry, critical reaction parameters, experimental protocols, and methods for characterization of the resulting conjugates.
The Chemistry of NHS Ester PEGylation
The core of the PEGylation process with an NHS ester reagent is a nucleophilic acyl substitution reaction.[1] The primary amine (-NH₂) on the protein, in its deprotonated state, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[1][2] This leads to the formation of a stable, covalent amide bond between the PEG chain and the protein, with the N-hydroxysuccinimide (NHS) molecule released as a byproduct.[1][4]
A critical competing reaction is the hydrolysis of the NHS ester, where water molecules react with the ester, converting it to an unreactive carboxyl group.[1] The rate of this hydrolysis is highly dependent on pH, increasing significantly under more alkaline conditions.[1][5] Therefore, precise control of the reaction pH is essential to maximize the efficiency of the conjugation reaction.[1]
References
An In-depth Technical Guide to m-PEG1-NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG1-NHS ester), a fundamental reagent for beginners in the field of bioconjugation. This document outlines the core principles of its reactivity, detailed experimental protocols for protein modification, and methods for the characterization of the resulting conjugates.
Introduction to this compound
This compound is a monofunctional PEGylation reagent designed to covalently attach a single polyethylene (B3416737) glycol (PEG) unit to biomolecules.[1][2] This process, known as PEGylation, is a widely adopted strategy in research and drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biological entities.[1] The reagent consists of a methoxy-capped terminus, which prevents undesirable crosslinking, and an N-hydroxysuccinimidyl (NHS) ester reactive group for efficient coupling to primary amines.[1] The single PEG unit offers a defined spacer length, improving the solubility and stability of the conjugated molecule while minimizing steric hindrance.[1][2]
Chemical Structure:
-
This compound: Contains a methoxy (B1213986) group (m), a single polyethylene glycol unit (PEG1), and an N-hydroxysuccinimidyl (NHS) ester.[2][3]
-
Molecular Formula of a related compound: C8H11NO5[2]
-
Molecular Weight of a related compound: 201.2 g/mol [2]
The hydrophilic PEG spacer enhances solubility in aqueous solutions.[2][3]
Core Reaction Mechanism
The conjugation of this compound to a biomolecule, such as a protein, occurs through a nucleophilic acyl substitution reaction.[1][4] The primary target for this reaction is the primary amine (-NH2) group found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[5][6]
The reaction proceeds in two main steps under mild aqueous conditions:[4]
-
Nucleophilic Attack: The unprotonated primary amine of the biomolecule acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This results in the formation of an unstable tetrahedral intermediate.[1][4]
-
Amide Bond Formation and NHS Release: The tetrahedral intermediate rapidly collapses, leading to the formation of a stable and irreversible amide bond between the PEG molecule and the amine-containing biomolecule. N-hydroxysuccinimide is released as a byproduct.[1][4][6]
A significant competing reaction is the hydrolysis of the NHS ester in the aqueous buffer, which yields an unreactive carboxylic acid and reduces the efficiency of the conjugation.[4][6][7] The rate of hydrolysis is highly dependent on the pH of the reaction mixture.[6][7]
Quantitative Data Summary
The success of a bioconjugation reaction is dependent on several key parameters. The following tables summarize critical quantitative data for reactions involving PEG-NHS esters.
| Parameter | Recommended Range | Optimal | Rationale |
| pH | 7.0 - 9.0[6][7] | 8.3 - 8.5[4][7] | This range balances the deprotonation of primary amines to their nucleophilic form while minimizing the hydrolysis of the NHS ester.[4][6] |
| Temperature | 4°C - 25°C[7] | Room Temperature | Lower temperatures can be used to slow the rate of hydrolysis for sensitive molecules.[7] |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1[4] | 20:1 (starting point)[8][9] | A molar excess of the PEG reagent drives the reaction towards completion. The optimal ratio should be determined empirically.[4][7] |
| Reaction Time | 30 minutes - 24 hours[7] | 30 - 60 minutes at RT, 2-4 hours at 4°C[4][8] | Dependent on temperature, pH, and reactant concentrations.[7] |
| pH | Half-life of NHS Ester |
| 7.0 (0°C) | 4 - 5 hours[6] |
| 8.6 (4°C) | 10 minutes[6] |
Detailed Experimental Protocols
This section provides a generalized protocol for the conjugation of this compound to a protein. It is crucial to optimize these conditions for each specific protein and application.
Materials
-
Protein of interest
-
This compound
-
Reaction Buffer: Amine-free buffer such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5. Phosphate-buffered saline (PBS) is a common choice.[4][8] Note: Avoid buffers containing primary amines like Tris or glycine (B1666218), as they will compete with the target protein for reaction with the NHS ester.[4][8]
-
Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to dissolve the this compound.[4][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine to stop the reaction.[10]
-
Purification System: Desalting columns (e.g., size-exclusion chromatography) or dialysis cassettes.[5][8]
Procedure
-
Buffer Exchange: Ensure the protein is in the appropriate amine-free reaction buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[4][8]
-
Protein Concentration: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[4][10]
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4][8] Note: Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and will readily hydrolyze.[8][11] Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[8][11]
-
Conjugation Reaction: Add the calculated volume of the this compound solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).[4][8] Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to avoid protein denaturation.[7][8]
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[4][8]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-100 mM. This will consume any unreacted NHS ester.[4] Incubate for an additional 15-30 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted this compound and the NHS byproduct from the PEGylated protein using a desalting column or dialysis.[5][8]
-
Storage: Store the purified PEGylated protein under conditions optimal for the unmodified protein.[9]
Characterization of PEGylated Proteins
Thorough characterization of the PEGylated protein is essential to ensure product consistency, efficacy, and safety.[12] A multi-faceted analytical approach is typically required.[12]
| Analytical Technique | Information Provided |
| SDS-PAGE | Qualitative assessment of the increase in apparent molecular weight and purity. The presence of multiple bands may indicate different degrees of PEGylation.[12] |
| Mass Spectrometry (e.g., MALDI-TOF, LC/MS) | Accurate determination of the molecular weight of the conjugate, allowing for the calculation of the degree of PEGylation (number of PEG molecules per protein).[13][14][15] Can also be used to identify PEGylation sites through peptide mapping.[16] |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the PEGylated protein from the unmodified protein and impurities. Size-exclusion (SEC) and reversed-phase (RP-HPLC) are commonly used.[15] |
| Biological Activity Assays | Measures the specific biological function of the PEGylated protein (e.g., enzyme kinetics, receptor binding) to assess the impact of PEGylation on its intended function.[12] |
Conclusion
This compound is a versatile and fundamental tool for bioconjugation, particularly for those new to the field. By understanding the core reaction mechanism and carefully controlling key experimental parameters such as pH, temperature, and molar ratios, researchers can effectively modify proteins and other biomolecules. The detailed protocols and characterization methods provided in this guide offer a solid foundation for the successful implementation of PEGylation strategies in a variety of research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1027371-75-0 | BroadPharm [broadpharm.com]
- 3. mPEG1-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. confluore.com [confluore.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEGylated Proteins | Quality Assistance [quality-assistance.com]
An In-depth Technical Guide to the Reactivity of m-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive overview of the reactivity of methoxy(polyethylene glycol)-N-hydroxysuccinimidyl ester with a single PEG unit (m-PEG1-NHS ester). It details the core chemical principles, factors influencing its reaction efficiency, and practical guidance for its application in bioconjugation.
Core Principles of this compound Reactivity
The primary application of this compound is the covalent modification of biomolecules, a process known as PEGylation. This technique is instrumental in enhancing the therapeutic properties of proteins, peptides, and other molecules by improving their solubility, stability, and pharmacokinetic profiles.[1]
The fundamental reaction mechanism involves the nucleophilic acyl substitution between the this compound and a primary amine (-NH2).[2] This amine is typically found at the N-terminus of a protein or on the side chain of a lysine (B10760008) residue.[3] The reaction proceeds in two main steps under mild aqueous conditions:
-
Nucleophilic Attack: The unprotonated primary amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This results in the formation of an unstable tetrahedral intermediate.[2]
-
Amide Bond Formation: The intermediate rapidly collapses, forming a stable and irreversible amide bond between the PEG molecule and the amine-containing molecule. N-hydroxysuccinimide (NHS) is released as a leaving group.[2]
It is important to note that the hydrophilic PEG spacer, even a short one like in this compound, helps to increase the solubility of the reagent and the resulting conjugate in aqueous media.[4][5]
Key Factors Influencing Reactivity
The success of a PEGylation reaction with this compound is critically dependent on several experimental parameters. Careful optimization of these factors is essential to maximize the yield of the desired conjugate while preserving the biological activity of the target molecule.
pH
The pH of the reaction buffer is the most critical factor governing the efficiency of the conjugation. It represents a trade-off between the reactivity of the target amine and the stability of the NHS ester.
-
Low pH (below 7.2): Primary amines are predominantly protonated (-NH₃⁺), which makes them non-nucleophilic and thus unreactive towards the NHS ester.[2]
-
Optimal pH (7.2 - 8.5): This range provides a sufficient concentration of deprotonated, nucleophilic amines to react efficiently. An optimal pH of 8.3-8.5 is frequently recommended.[2]
-
High pH (above 8.5): While the concentration of reactive amines is high, the rate of hydrolysis of the NHS ester increases dramatically, leading to the rapid inactivation of the PEG reagent.[2]
Competing Hydrolysis
In aqueous solutions, the NHS ester is susceptible to hydrolysis, a reaction where water acts as a nucleophile. This reaction competes directly with the desired aminolysis (reaction with the amine) and results in an inactive carboxylic acid, thereby reducing the conjugation efficiency.[2] The rate of hydrolysis is highly dependent on pH and temperature.
Buffer Composition
The choice of buffer is crucial to prevent unintended side reactions.
-
Recommended Buffers: Phosphate (B84403), borate, and carbonate-bicarbonate buffers are compatible as they do not contain primary amines. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common choice.[6]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, must be avoided during the reaction as they will compete with the target molecule for the NHS ester. However, they are useful for quenching the reaction.[7]
Temperature
Higher temperatures generally increase the rate of both the desired aminolysis and the competing hydrolysis. The reaction is typically carried out at room temperature or on ice to control the reaction rate and maintain the stability of the biomolecule.
Molar Ratio and Concentration
The molar ratio of this compound to the target molecule influences the degree of PEGylation. A molar excess of the PEG reagent is typically used to drive the reaction.[2] More dilute protein solutions may require a higher molar excess to achieve the same level of modification.[2]
Quantitative Data on Reactivity and Stability
The following tables summarize key quantitative data related to the reactivity and stability of short-chain m-PEG-NHS esters. While specific data for this compound is limited, the provided values for structurally similar compounds offer a valuable reference.
Table 1: Half-life of NHS Esters at Various pH and Temperatures
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 25 | ~34 minutes |
| 8.6 | 4 | 10 minutes |
(Data compiled from multiple sources for generic NHS esters)[2]
Table 2: Hydrolysis Half-lives of Various PEG-NHS Esters at pH 8.0 and 25°C
| PEG NHS Ester Type (Symbol) | Hydrolysis Half-life (minutes) |
| PEG-Succinimidyl Carboxymethylated (SCM) | 0.75 |
| PEG-Succinimidyl Succinamide (SSA) | 3.2 |
| mPEG2-NHS | 4.9 |
| PEG-Succinimidyl Succinate (SS) | 9.8 |
| PEG-Succinimidyl Propionate (SPA) | 16.5 |
| PEG-Succinimidyl Glutarate (SG) | 17.6 |
| PEG-Succinimidyl Carbonate (SC) | 20.4 |
| PEG-Succinimidyl Butanoate (SBA) | 23.3 |
| PEG-Succinimidyl Valerate (SVA) | 33.6 |
(Data compiled from a comparative analysis of various PEG-NHS esters)[8]
Table 3: Recommended Reaction Conditions for Protein PEGylation
| Parameter | Recommended Range |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) |
| Temperature | 4°C - Room Temperature |
| Molar Excess of this compound | 5- to 50-fold over the target molecule |
| Reaction Time | 30 minutes - 4 hours (can be extended to overnight at 4°C) |
| Protein Concentration | 1 - 10 mg/mL |
| Organic Solvent (e.g., DMSO, DMF) | < 10% (v/v) |
(General recommendations for m-PEG-NHS ester reactions)[1][2]
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to a protein and for the modification of a small molecule.
Protocol for Protein PEGylation
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[7]
-
Dissolve the protein to be modified in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5) to a concentration of 1-10 mg/mL.[2]
-
Immediately before use, dissolve the calculated amount of this compound in a minimal volume of an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6]
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the dissolved this compound solution to the protein solution while gently stirring.[9]
-
Ensure the final concentration of the organic solvent is less than 10% (v/v) to maintain protein stability.[2]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours on ice. The incubation can also be performed overnight at 4°C.[2]
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-100 mM. This will consume any unreacted NHS ester.
-
-
Purification:
-
Remove unreacted this compound, the NHS byproduct, and the quenching reagent from the PEGylated protein using size-exclusion chromatography (SEC), dialysis, or gel filtration.[6]
-
-
Analysis:
-
Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation and purity.
-
Protocol for Modifying Amine-Bearing Small Molecules
-
Dissolution:
-
Dissolve the amine-bearing small molecule in an anhydrous organic solvent (e.g., DMF, DCM, DMSO).[6]
-
-
Reaction:
-
Monitoring and Purification:
-
Monitor the reaction progress using techniques like LC-MS or TLC.[6]
-
Isolate the final product using standard organic synthesis workup methods or column purification.
-
Visualizations
The following diagrams illustrate the key chemical and logical processes involved in the use of this compound.
Caption: Reaction mechanism of this compound with a primary amine.
Caption: A generalized experimental workflow for protein PEGylation.
Caption: Influence of pH on amine reactivity and NHS ester stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mPEG1-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 5. This compound, 1027371-75-0 | BroadPharm [broadpharm.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. confluore.com [confluore.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility and Stability of m-PEG1-NHS Ester
This guide provides a comprehensive technical overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (this compound), a critical reagent in bioconjugation. The focus is on its core physicochemical properties: solubility in various solvents and stability under different aqueous conditions. Understanding these parameters is essential for the successful design and execution of PEGylation experiments, ensuring high conjugation efficiency and reproducibility.
Solubility Profile
The solubility of this compound is a critical factor for its handling and use in conjugation reactions. While the short PEG chain imparts some hydrophilicity, its solubility varies significantly across different solvents.
Quantitative Solubility Data
The reagent is typically dissolved in an anhydrous, water-miscible organic solvent before being introduced to an aqueous reaction buffer.[1] The hydrophilic PEG spacer is designed to increase solubility in aqueous media.[2][3]
| Solvent | Solubility | Notes |
| Water (H₂O) | 33.33 mg/mL[4] | Requires sonication and warming to 60°C to achieve.[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble[5][6] | Anhydrous grade recommended. Prepare solutions immediately before use.[7] |
| Dimethylformamide (DMF) | Soluble[5] | Anhydrous grade recommended. Prepare solutions immediately before use.[7] |
| Dichloromethane (DCM) | Soluble[2][8] | Anhydrous grade recommended. |
Table 1: Solubility of this compound in Common Solvents.
Protocol for Solubility Determination
This protocol outlines a general method for determining the saturation solubility of this compound.
Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specified temperature.
Materials:
-
This compound
-
Anhydrous solvents (e.g., DMSO, DMF, DCM, Water)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer for quantification
Procedure:
-
Preparation: Add a pre-weighed excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully extract an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the original concentration in the supernatant, which represents the saturation solubility.
Stability and Reaction Kinetics
The stability of the this compound is governed by its susceptibility to hydrolysis, a competing reaction to the desired aminolysis (conjugation). This hydrolysis is highly dependent on pH and temperature.
Reaction Mechanism: Aminolysis vs. Hydrolysis
The core reaction involves a nucleophilic acyl substitution. A primary amine on a target molecule attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS).[7] Concurrently, water can also act as a nucleophile, hydrolyzing the ester into an inactive carboxylic acid, which reduces conjugation efficiency.[7][9]
Caption: Aminolysis and competing hydrolysis pathways for this compound.
Quantitative Stability Data
The stability of an NHS ester is often expressed as its half-life (t½), the time required for 50% of the active ester to be hydrolyzed. The rate of hydrolysis increases dramatically with pH.[1][9]
| pH | Temperature (°C) | Half-life (t½) |
| 7.0 | 0 | 4 - 5 hours[1][10] |
| 8.6 | 4 | 10 minutes[1][10] |
Table 2: Half-life of NHS Esters in Aqueous Solution. This data is for general NHS esters and serves as a close approximation for this compound.
Due to this instability, solutions of this compound should always be prepared immediately before use.[5][11] For storage, the solid reagent should be kept at -20°C under an inert gas with a desiccant.[7]
Protocol for Determining Hydrolysis Rate
This protocol describes a spectrophotometric method to determine the hydrolysis rate of this compound by monitoring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light at ~260 nm.[1][12]
Caption: Experimental workflow for measuring the hydrolysis rate of this compound.
Objective: To quantify the rate of hydrolysis of this compound at a specific pH and temperature.
Materials:
-
This compound
-
Amine-free buffers (e.g., 0.1 M phosphate (B84403), 0.1 M borate) at various pH values
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Instrument Setup: Set the spectrophotometer to the desired temperature (e.g., 25°C) and set the wavelength to 260 nm.
-
Buffer Equilibration: Allow the reaction buffer to equilibrate to the set temperature.
-
Blank Measurement: Use the reaction buffer to zero the spectrophotometer (blank).
-
Solution Preparation: Dissolve a known concentration of this compound directly into the temperature-equilibrated buffer. If not readily soluble, first dissolve in a minimal volume of anhydrous DMSO and then dilute with the buffer.[9]
-
Kinetic Measurement: Immediately transfer the solution to a cuvette, place it in the spectrophotometer, and begin recording the absorbance at 260 nm at regular intervals (e.g., every 30 seconds) for a set period.
-
Data Analysis:
-
Plot absorbance as a function of time.
-
The rate of hydrolysis is proportional to the initial slope of this curve.
-
The half-life (t½) can be calculated from the pseudo-first-order rate constant (k), where t½ = 0.693 / k.
-
Recommended Protocol for Bioconjugation
This protocol provides a general procedure for conjugating this compound to a protein.
Caption: A typical experimental workflow for protein conjugation with this compound.
Objective: To covalently attach m-PEG1 to a protein via primary amines.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2–8.5.[1][7]
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0.[9]
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column).
Procedure:
-
Protein Preparation: Ensure the protein is in the appropriate Reaction Buffer. If the protein is in a buffer containing primary amines (like Tris), a buffer exchange must be performed using dialysis or a desalting column.[7]
-
This compound Preparation: Allow the vial of this compound to equilibrate to room temperature before opening.[5] Weigh the required amount and dissolve it in a minimal volume of anhydrous DMSO or DMF immediately before starting the reaction.[7]
-
Conjugation:
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-100 mM. This will consume any unreacted this compound.[7] Incubate for 15-30 minutes.
-
Purification: Remove the excess, hydrolyzed PEG reagent and the NHS byproduct from the PEGylated protein using dialysis or size-exclusion chromatography.
-
Analysis: Characterize the resulting conjugate using appropriate methods such as SDS-PAGE (to observe the increase in molecular weight), HPLC, and/or mass spectrometry to determine the degree of PEGylation.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. This compound, 1027371-75-0 | BroadPharm [broadpharm.com]
- 3. mPEG1-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. Buy Propargyl-PEG1-NHS ester | 1174157-65-3 | >98% [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. Mal-PEG1-NHS ester CAS#: 1807518-72-4 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to m-PEG1-NHS Ester: Properties, Applications, and Experimental Protocols
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with a single ethylene (B1197577) glycol unit (m-PEG1-NHS ester), a critical reagent in bioconjugation and drug development. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's core properties, experimental protocols for its use, and methods for the characterization of its conjugates.
Core Properties of this compound
This compound is a short, amine-reactive polyethylene (B3416737) glycol (PEG) linker. The methoxy (B1213986) cap provides stability, while the N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines on biomolecules to form stable amide bonds.[1] This reagent is particularly useful for introducing a short, hydrophilic spacer, which can enhance the solubility of the resulting conjugate.[1]
Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and reagent quantification.
| Property | Value | Reference(s) |
| Molecular Weight | 201.2 g/mol | [1][2][3] |
| Chemical Formula | C8H11NO5 | [1][2][3] |
| Purity | Typically ≥95% | [2] |
| CAS Number | 1027371-75-0 | [1][2][3] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [4] |
| Storage Conditions | -20°C, desiccated | [1][4] |
Mechanism of Action: Amine Conjugation
The utility of this compound lies in its ability to covalently attach a PEG spacer to a target molecule. This is achieved through the reaction of the NHS ester with a primary amine, typically the ε-amine of a lysine (B10760008) residue or the N-terminus of a protein. The reaction is a nucleophilic acyl substitution, where the unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This process results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[5]
References
The Art of Precision: A Technical Guide to Protein Modification with m-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of biopharmaceutical development, the strategic modification of proteins is paramount to enhancing their therapeutic efficacy. Among the arsenal (B13267) of bioconjugation techniques, PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) chains—stands out as a cornerstone technology. This guide provides an in-depth exploration of a fundamental tool in this process: the methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG1-NHS ester). Herein, we delve into the core principles, reaction kinetics, and practical considerations for its application in protein modification, offering a comprehensive resource for both seasoned researchers and those new to the field.
Core Principles: The Chemistry of Amine-Reactive PEGylation
The modification of proteins with this compound hinges on a well-defined and efficient chemical reaction: nucleophilic acyl substitution. The primary targets for this reaction on a protein are the ε-amino groups of lysine (B10760008) residues and the α-amino group of the N-terminus.[1][2]
The process unfolds in two key steps under mild aqueous conditions:
-
Nucleophilic Attack: The unprotonated primary amine (R-NH₂) on the protein acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This results in the formation of an unstable tetrahedral intermediate.[3]
-
Amide Bond Formation and NHS Release: This intermediate rapidly collapses, leading to the formation of a stable and irreversible amide bond between the PEG molecule and the protein. Concurrently, N-hydroxysuccinimide (NHS) is released as a leaving group.[3]
A critical competing reaction is the hydrolysis of the NHS ester by water, which yields an unreactive carboxylic acid and reduces the efficiency of the PEGylation process.[3][4] The rate of hydrolysis is significantly influenced by pH, increasing as the pH rises.[4]
Visualizing the Reaction Pathway
The following diagram illustrates the reaction between this compound and a primary amine on a protein, alongside the competing hydrolysis reaction.
Factors Influencing PEGylation Efficiency
The success of protein modification with this compound is critically dependent on the careful control of several experimental parameters. Optimizing these factors is essential to maximize the yield of the desired PEGylated conjugate while preserving the biological activity of the protein.
Key Experimental Parameters
| Parameter | Typical Range | Optimal Range | Rationale & Considerations |
| pH | 7.0 - 9.0 | 7.2 - 8.5 | A delicate balance is required. Below pH 7.2, primary amines are predominantly protonated and non-nucleophilic. Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, reducing conjugation efficiency.[3][4] |
| Temperature | 4°C - 25°C | Room Temperature (20-25°C) | Lower temperatures can be employed to slow down the competing hydrolysis reaction and are beneficial for particularly sensitive proteins.[1] |
| Molar Ratio (m-PEG1-NHS : Protein) | 5:1 to 50:1 | 20:1 (typical starting point) | The optimal ratio is protein-dependent and should be determined empirically. Higher molar excesses are often required for dilute protein solutions to achieve the same degree of labeling.[2][5][6] |
| Reaction Time | 30 minutes - 4 hours | 30 - 60 minutes at RT, 2 - 4 hours on ice | The reaction time is influenced by temperature, pH, and reactant concentrations.[1][3] |
| Protein Concentration | 1 - 10 mg/mL | > 2 mg/mL | Higher protein concentrations generally lead to more efficient PEGylation.[1][2] |
| Buffer System | Phosphate, Borate, Carbonate | 0.1 M Sodium Phosphate, 0.15 M NaCl | It is crucial to use amine-free buffers, as primary amines in buffers like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester.[5][6] |
Visualizing Influential Factors
The interplay of these parameters determines the outcome of the PEGylation reaction.
Detailed Experimental Protocol for Protein PEGylation
This protocol provides a general framework for the modification of a protein with this compound. It is recommended to optimize the conditions for each specific protein.
Materials
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)[4]
-
Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))[5][6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)[4]
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis cassettes, or gel filtration columns)[3][5]
Procedure
-
Protein Preparation:
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5][6]
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[5][7] Note: Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[5][6]
-
-
PEGylation Reaction:
-
Add the calculated amount of the this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.[4][5]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours on ice.[3]
-
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
-
Characterization and Storage:
-
Characterize the extent of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Store the purified PEGylated protein under conditions that are optimal for the unmodified protein.[5]
-
Visualizing the Experimental Workflow
The following diagram outlines the key steps in a typical protein PEGylation experiment.
Conclusion
The use of this compound for protein modification is a powerful and versatile technique that can significantly enhance the therapeutic properties of biomolecules.[8][9] By understanding the fundamental reaction mechanism and carefully controlling the key experimental parameters, researchers can achieve efficient and reproducible PEGylation. This guide serves as a comprehensive resource to aid in the successful design and execution of protein modification strategies, ultimately contributing to the advancement of novel biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. confluore.com [confluore.com]
- 8. M-PEG-NHS ester | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Role of m-PEG1-NHS Ester in Increasing Hydrophilicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG1-NHS ester) to increase the hydrophilicity of molecules. It covers the fundamental chemical principles, experimental protocols, and the impact of this modification on biological interactions, supported by quantitative data and illustrative diagrams.
Core Concepts: Enhancing Hydrophilicity through PEGylation
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, and small drugs. This modification is a widely adopted strategy in pharmaceutical and biotechnology industries to improve the physicochemical and pharmacokinetic properties of therapeutic agents. The primary benefits of PEGylation include enhanced solubility, increased stability, prolonged circulatory half-life, and reduced immunogenicity.
The this compound is a specific type of PEGylation reagent characterized by a single ethylene (B1197577) glycol unit, making it a short-chain PEG derivative. The methoxy (B1213986) group at one end of the PEG chain renders it inert, preventing crosslinking, while the N-hydroxysuccinimidyl (NHS) ester at the other end provides a reactive handle for conjugation to primary amines.
The hydrophilic nature of the PEG chain is central to its function. The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, effectively creating a hydration shell around the modified molecule. This hydration shell increases the molecule's overall hydrophilicity, leading to improved solubility in aqueous environments and shielding it from interactions with other biomolecules.
The Chemistry of this compound Conjugation
The conjugation of this compound to a target molecule containing a primary amine (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) proceeds via a nucleophilic acyl substitution reaction.
Mechanism:
-
Nucleophilic Attack: The unprotonated primary amine of the target molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the NHS ester.
-
Tetrahedral Intermediate Formation: This attack results in the formation of an unstable tetrahedral intermediate.
-
Amide Bond Formation and NHS Release: The intermediate collapses, leading to the formation of a stable amide bond between the PEG molecule and the target molecule, with the release of N-hydroxysuccinimide (NHS) as a leaving group.
This reaction is highly efficient and specific for primary amines under mild conditions, typically in a pH range of 7.2 to 8.5.
Caption: Reaction mechanism of this compound with a primary amine.
Quantitative Data on Increased Hydrophilicity
The increase in hydrophilicity upon PEGylation can be quantified through various methods, most notably by measuring the water contact angle on a modified surface. A lower contact angle indicates greater hydrophilicity. Furthermore, the effectiveness of PEGylation in creating a hydrophilic barrier can be assessed by quantifying the reduction in protein adsorption.
Table 1: Water Contact Angle of Surfaces Before and After PEGylation
| Surface | Treatment | Water Contact Angle (°) | Reference |
| Uncoated PDMS | None | 116.7 ± 2.21 | [1] |
| PDMS | Polydopamine Coating | 40-70 | [1] |
| Alkyltrichlorosilane SAMs | C8 Chain Length | ~105 | [2] |
| Alkyltrichlorosilane SAMs | C18 Chain Length | ~110 | [2] |
Note: While specific data for this compound on these exact surfaces is not available in the cited literature, the general trend of decreasing contact angle with the introduction of hydrophilic coatings is well-established.
Table 2: Quantitative Comparison of Protein Adsorption on Surfaces
| Surface | PEG Chain Length | Adsorbed Protein Amount (ng/cm²) | Reference |
| Niobium Pentoxide | None | ~250 (Fibrinogen) | [3] |
| Niobium Pentoxide | High-density PEG | <50 (Fibrinogen) | [3] |
| Gold Nanoparticles | 5K PEG | Lower than 30K PEG | [4] |
| Gold Nanoparticles | 30K PEG | Higher than 5K PEG | [4] |
These data indicate that even short PEG chains can significantly reduce protein adsorption by creating a hydrophilic and sterically hindered surface. Interestingly, one study suggests that shorter PEG chains may be more effective in passivating surfaces against protein adsorption compared to longer chains.[4]
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol provides a general guideline for the conjugation of a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the reaction buffer.
-
-
This compound Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
PEGylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 10-50 fold excess over the protein).
-
Add the this compound solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound, NHS, and quenching buffer components using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the purified PEGylated protein using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and determine the degree of PEGylation.
-
Caption: Experimental workflow for protein PEGylation.
Impact on Biological Systems: Steric Hindrance and Cellular Interactions
The increased hydrophilicity and the physical presence of the PEG chain on a molecule's surface have significant implications for its interaction with biological systems. The hydrated PEG chain creates a steric barrier that can mask the underlying molecule from recognition by other biomolecules, a phenomenon often referred to as the "stealth effect."
This steric hindrance can lead to:
-
Reduced Protein Adsorption: The hydrophilic PEG layer minimizes non-specific binding of proteins, which can reduce opsonization and subsequent clearance by the immune system.[3]
-
Blocked Receptor-Ligand Interactions: If PEGylation occurs at or near a binding site, the PEG chain can physically block the interaction between a ligand and its receptor. This can be a desirable effect to reduce off-target binding or an undesirable one if it inhibits the molecule's intended function.
-
Decreased Cellular Uptake: The hydrophilic and sterically hindered surface can reduce the uptake of nanoparticles and other molecules by cells.[5]
While specific signaling pathways are not directly targeted by this compound, the consequential steric hindrance can indirectly modulate cellular signaling by preventing the initial binding event that triggers a downstream cascade.
Caption: Logical relationship of PEGylation's steric hindrance effect.
Conclusion
The use of this compound is a valuable tool for increasing the hydrophilicity of a wide range of molecules. This modification, achieved through a robust and well-characterized chemical reaction, can significantly improve the solubility and other key properties of therapeutic and research compounds. The resulting hydrophilic surface, even with a short PEG chain, provides a steric barrier that can reduce non-specific protein interactions and modulate cellular uptake. Researchers and drug development professionals can leverage these properties to design more effective and stable bioconjugates. Careful consideration of experimental parameters and thorough characterization of the final product are crucial for successful implementation of this technology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation significantly affects cellular uptake and intracellular trafficking of non-viral gene delivery particles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Shelf Life and Storage of m-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical parameters governing the shelf life and storage of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG1-NHS ester). Adherence to proper handling and storage protocols is paramount to ensure the reagent's integrity and performance in bioconjugation applications. This document outlines recommended storage conditions, stability considerations, and detailed experimental protocols for assessing the quality of this compound.
Core Concepts: Stability of this compound
The stability of this compound is primarily dictated by the susceptibility of the N-hydroxysuccinimidyl (NHS) ester functional group to hydrolysis. The NHS ester is an activated ester that readily reacts with primary amines on biomolecules to form stable amide bonds. However, in the presence of moisture, the NHS ester can hydrolyze, yielding an unreactive carboxylic acid and N-hydroxysuccinimide, thereby diminishing the reagent's efficacy. The rate of this hydrolysis is significantly influenced by pH, temperature, and the presence of moisture.
dot graph "Reaction_Pathways" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
subgraph "cluster_desired" { label="Desired Reaction (Aminolysis)"; bgcolor="#F1F3F4"; "mPEG_NHS" [label="this compound", fillcolor="#FFFFFF"]; "Protein_NH2" [label="Protein-NH₂", fillcolor="#FFFFFF"]; "Tetrahedral_Intermediate" [label="Tetrahedral Intermediate", shape="ellipse", fillcolor="#FFFFFF"]; "PEG_Protein" [label="PEG-Protein Conjugate\n(Stable Amide Bond)", fillcolor="#FFFFFF"]; "NHS" [label="N-hydroxysuccinimide", fillcolor="#FFFFFF"];
}
subgraph "cluster_competing" { label="Competing Reaction (Hydrolysis)"; bgcolor="#F1F3F4"; "mPEG_NHS_hydrolysis" [label="this compound", fillcolor="#FFFFFF"]; "H2O" [label="H₂O", fillcolor="#FFFFFF"]; "Hydrolyzed_PEG" [label="Hydrolyzed m-PEG-Acid\n(Inactive)", fillcolor="#FFFFFF"]; "NHS_hydrolysis" [label="N-hydroxysuccinimide", fillcolor="#FFFFFF"];
}
"mPEG_NHS" -> "mPEG_NHS_hydrolysis" [style="invis"];
{rank=same; "mPEG_NHS"; "mPEG_NHS_hydrolysis"} } /dot
Caption: Competing reaction pathways for this compound.
Recommended Storage Conditions and Shelf Life
Proper storage is crucial to maximize the shelf life of this compound. The primary goal is to minimize exposure to moisture and elevated temperatures.
| Storage Format | Temperature | Atmosphere | Duration | Notes |
| Solid (Powder) | -20°C | Desiccated, under inert gas (e.g., Argon, Nitrogen) | Up to 3 years[1] | This is the recommended long-term storage condition. Avoid frequent temperature cycling. |
| Solution in Anhydrous Solvent (e.g., DMSO, DMF) | -80°C | Sealed, under inert gas | Up to 6 months[2][3] | Prepare solutions immediately before use whenever possible. Use high-purity, anhydrous solvents. |
| Solution in Anhydrous Solvent (e.g., DMSO, DMF) | -20°C | Sealed, under inert gas | Up to 1 month[2][3] | Suitable for short-term storage. |
Quantitative Stability Data
The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The following table provides illustrative data on the hydrolysis half-life of PEG-NHS esters at different pH values. While this data may not be specific to this compound, it demonstrates the general trend of decreasing stability with increasing pH.
| pH | Approximate Hydrolysis Half-Life |
| 7.0 | Several hours |
| 8.0 | ~10-20 minutes[4] |
| 8.5 | A few minutes[5] |
| > 9.0 | Very rapid hydrolysis |
An accelerated stability study on mPEG5k-NHS esters showed that when stored in sealed bottles at 37°C, the molar equivalent of the NHS ester remained relatively stable over a week.[6] However, upon exposure to saturated humidity at the same temperature, a rapid decline in the active NHS ester content was observed.[6]
Experimental Protocols
To ensure the quality and reactivity of this compound, particularly after prolonged storage or when troubleshooting conjugation reactions, the following experimental protocols can be employed.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize="9"];
"Start" [label="Start: Assess this compound Quality", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Purity_Analysis" [label="Protocol 1:\nPurity Analysis by RP-HPLC"]; "Reactivity_Assay" [label="Protocol 2:\nNHS Ester Reactivity Assay"]; "Decision" [label="Is Purity and Reactivity Acceptable?", shape="diamond", fillcolor="#FBBC05"]; "Conjugation" [label="Protocol 3:\nPerform Bioconjugation Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Troubleshoot" [label="Discard or Troubleshoot Reagent", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="End: Successful Conjugation", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Purity_Analysis"; "Start" -> "Reactivity_Assay"; "Purity_Analysis" -> "Decision"; "Reactivity_Assay" -> "Decision"; "Decision" -> "Conjugation" [label="Yes"]; "Decision" -> "Troubleshoot" [label="No"]; "Conjugation" -> "End"; } /dot
Caption: Experimental workflow for quality assessment and use of this compound.
Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
This method separates this compound from its hydrolyzed form and other impurities based on hydrophobicity.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 1 mg/mL solution of the this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 214 nm and 260 nm. The NHS group has a characteristic absorbance at 260 nm.
-
-
Data Analysis:
-
The this compound should elute as a major peak. The hydrolyzed m-PEG-acid will typically elute earlier.
-
Calculate the purity by integrating the peak areas.
-
Protocol 2: NHS Ester Reactivity Assay by UV-Vis Spectrophotometry
This assay quantifies the amount of active NHS ester by measuring the release of N-hydroxysuccinimide upon hydrolysis.
Materials:
-
This compound sample
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403), pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Equilibrate the this compound vial to room temperature.
-
Prepare a stock solution of the this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to kinetic mode to record absorbance at 260 nm over time.
-
Add a small volume of the stock solution to the amine-free buffer in a cuvette to a final concentration that gives an initial absorbance in the linear range.
-
Immediately start recording the absorbance at 260 nm. The increase in absorbance corresponds to the release of NHS upon hydrolysis.
-
-
Data Analysis:
-
The rate of hydrolysis can be determined by fitting the data to a first-order exponential curve.
-
The half-life of the NHS ester under these conditions can be calculated from the rate constant (t½ = 0.693 / k).
-
Protocol 3: General Bioconjugation Protocol
This is a generalized protocol for the conjugation of this compound to a protein.
Materials:
-
This compound
-
Protein to be conjugated
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis system for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein is in the amine-free reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
This compound Solution Preparation:
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[6]
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
-
Purification:
-
Remove unreacted this compound and byproducts by size exclusion chromatography (desalting column) or dialysis.
-
Conclusion
The stability and reactivity of this compound are critical for successful bioconjugation. By adhering to the recommended storage conditions of -20°C in a desiccated, inert environment, the shelf life of the solid reagent can be maximized. For solutions, storage at -80°C in an anhydrous solvent is recommended for up to six months. It is imperative to handle the reagent in a manner that minimizes exposure to moisture. The provided experimental protocols for purity and reactivity assessment can be valuable tools for quality control and troubleshooting. Careful attention to these details will ensure the consistent and reliable performance of this compound in research and drug development applications.
References
m-PEG1-NHS Ester: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for m-PEG1-NHS ester (CAS No. 1027371-75-0). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of your research. This document is intended to supplement, not replace, institutional safety protocols and the manufacturer's Safety Data Sheet (SDS).
Hazard Identification and Classification
This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a reactive N-hydroxysuccinimide (NHS) ester. While PEG itself is generally considered biocompatible and low in toxicity, the NHS ester group imparts reactivity that necessitates careful handling. The primary hazards are associated with its potential to react with biological molecules, leading to irritation.
Based on available safety data sheets, m-PEG-NHS esters are generally classified with the following hazards:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[1]
It is important to note that some PEG-NHS esters are also considered very toxic to aquatic life with long-lasting effects.[3][5][6] Therefore, disposal into waterways must be strictly avoided.
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment should be worn at all times:
-
Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.[1][2]
-
Body Protection: A laboratory coat must be worn to protect against accidental spills.
-
Respiratory Protection: When handling the solid powder, especially if there is a risk of aerosolization, a dust mask or the use of a chemical fume hood is recommended to avoid respiratory irritation.[1]
Handling and Storage
Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.
Handling:
-
Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]
-
This compound is moisture-sensitive.[7][8][9] The NHS ester can hydrolyze in the presence of water, rendering it inactive. It is crucial to keep the compound in a desiccated environment.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][10]
-
The recommended long-term storage temperature is -20°C.[1][7][8][11]
-
Protect from moisture and light.[10]
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][8][9]
First Aid Measures
In the event of exposure, immediate action is necessary:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops or persists.[1][2] |
| Inhalation | Remove the individual from the area of exposure to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Accidental Release Measures
In case of a spill, follow these procedures:
-
Small Spills (Solid): Gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[10]
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[10][12]
-
Large Spills: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways.[12] Collect the material for disposal.
-
Clean the spill area thoroughly with soap and water.
Disposal Considerations
This compound and any contaminated materials should be treated as hazardous waste.
-
Unused Product: Dispose of the solid waste in its original container or a suitable, labeled hazardous waste container.
-
Solutions: Unused solutions should be collected in a labeled hazardous waste container. Do not pour down the drain.[5][12]
-
Contaminated Materials: Any materials that have come into contact with the chemical (e.g., pipette tips, gloves, labware) should be collected as solid hazardous waste.[5][6]
-
Disposal should be carried out by a licensed disposal company in accordance with local, state, and federal regulations.[1][2][12]
Experimental Protocols
General Protocol for Amine PEGylation
This is a general procedure for conjugating this compound to a protein containing primary amines. Optimization may be required for specific applications.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a suitable concentration.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL). Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[7][9]
-
PEGylation Reaction: Add a molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein solubility.[7][8]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[7][9]
-
Quenching: Stop the reaction by adding the quenching buffer.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.[7]
-
Storage: Store the purified PEGylated protein under appropriate conditions.
Visualizations
Experimental Workflow for Protein PEGylation
Caption: Workflow for a typical protein PEGylation experiment.
Logical Flow for Handling an Accidental Spill
Caption: Decision-making process for handling an accidental spill.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. m-PEG11-NHS ester|MSDS [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. jenkemusa.com [jenkemusa.com]
- 11. This compound, 1027371-75-0 | BroadPharm [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
A Deep Dive into m-PEG-NHS Ester Conjugation: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the theoretical principles and practical application of methoxy (B1213986) polyethylene (B3416737) glycol (m-PEG) conjugation to biomolecules via N-hydroxysuccinimide (NHS) ester chemistry. Commonly known as PEGylation, this bioconjugation technique is a cornerstone in the development of therapeutic proteins, peptides, and nanoparticles, aiming to enhance their pharmacokinetic and pharmacodynamic properties.
Core Theoretical Principles
The conjugation of an m-PEG-NHS ester to a biomolecule, such as a protein, is a well-established and efficient method that primarily targets primary amines. These are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1] The fundamental reaction is a nucleophilic acyl substitution, which results in the formation of a stable and irreversible amide bond.[2][]
The reaction proceeds in a two-step mechanism under mild, aqueous conditions. First, the unprotonated primary amine of the biomolecule acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This leads to the formation of an unstable tetrahedral intermediate.[2] Subsequently, this intermediate collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming the stable amide bond between the PEG molecule and the biomolecule.[2]
A critical aspect of this process is the competition between the desired reaction with the amine (aminolysis) and an undesired side reaction: the hydrolysis of the NHS ester by water.[1][2] The rate of this hydrolysis is significantly influenced by the reaction conditions, particularly pH and temperature.[2][4]
Factors Influencing Conjugation Efficiency
Several key parameters must be carefully controlled to maximize the yield of the PEGylated product while preserving the biological activity of the target molecule.
-
pH: This is the most critical factor.[2][4] A delicate balance must be maintained. At a pH below 7.2, primary amines are predominantly protonated (-NH₃⁺) and thus non-nucleophilic, slowing the reaction.[2][4] The optimal pH range is generally between 7.2 and 8.5, where there is a sufficient concentration of deprotonated, reactive amines.[2][5] Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, which can lead to lower conjugation yields.[2][4]
-
Temperature: Reactions are typically performed at room temperature (20-25°C) or at 4°C.[6] Lower temperatures can help to minimize protein degradation and slow the rate of NHS ester hydrolysis, which can be beneficial for sensitive proteins or when longer reaction times are required.[6][7]
-
Stoichiometry: The molar ratio of the m-PEG-NHS ester to the target molecule influences the degree of PEGylation.[2] A molar excess of the PEG reagent, often ranging from 5- to 50-fold, is a common starting point for optimization.[2][6] For labeling antibodies, a 20-fold molar excess typically results in 4-6 PEG linkers per antibody molecule.[8][9]
-
Buffer System: The choice of buffer is crucial.[2] Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[2][10] Recommended buffers include phosphate, borate, carbonate-bicarbonate, and HEPES.[2][5] Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common choice.[2]
-
Concentration: Higher concentrations of the protein (typically 1-10 mg/mL) generally lead to more efficient PEGylation.[6][8] Dilute protein solutions may require a greater molar excess of the PEG reagent to achieve the same level of modification.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for m-PEG-NHS ester conjugation reactions.
Table 1: Key Reaction Parameters for m-PEG-NHS Ester Conjugation
| Parameter | Optimal Range | Rationale |
| pH | 7.2 - 8.5[2][5] | Balances amine reactivity and NHS ester stability.[7] |
| Temperature | 4°C to 25°C[6][7] | Lower temperatures can minimize protein degradation and NHS ester hydrolysis.[6] |
| Molar Excess of PEG-NHS Ester | 5- to 50-fold over the target molecule[2][6] | The optimal ratio depends on the desired degree of labeling and the concentration of the protein solution.[7] |
| Reaction Time | 30 minutes to 4 hours[6] | Longer reaction times may be necessary at lower temperatures.[6] |
| Protein Concentration | 1 - 10 mg/mL[6] | Higher concentrations generally result in more efficient PEGylation.[6] |
Table 2: pH-Dependent Hydrolysis of NHS Esters
| pH | Half-life of NHS Ester |
| 7.0 (at 0°C) | 4-5 hours[1] |
| 8.6 (at 4°C) | 10 minutes[1][7] |
Experimental Protocols
This section provides a generalized, detailed methodology for the PEGylation of a protein using an m-PEG-NHS ester.
Materials
-
Protein to be PEGylated
-
m-PEG-NHS ester (moisture-sensitive, store at -20°C or below with desiccant)[2][8]
-
Amine-free reaction buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.2-8.0)[8]
-
Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))[8][10]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[2][11]
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)[6][12]
Protocol
-
Preparation of Protein Solution:
-
Preparation of m-PEG-NHS Ester Solution:
-
Allow the vial of m-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[8][9]
-
Immediately before use, dissolve the calculated amount of m-PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[2][9] The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for storage.[8]
-
-
Conjugation Reaction:
-
Add the freshly prepared m-PEG-NHS ester solution dropwise to the stirring protein solution.[2] The molar ratio of PEG reagent to protein should be optimized, with a 5- to 50-fold molar excess being a common starting point.[2][6]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is kept below 10% (v/v) to maintain protein stability.[2][12]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours on ice.[2][9]
-
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
-
Characterization of the Conjugate:
-
Determine the degree of PEGylation (the number of PEG molecules per protein molecule) using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or SEC-MALS.[12][14][15]
-
Assess the biological activity of the PEGylated protein to ensure it has not been compromised by the conjugation process.[15]
-
Visualizations
Reaction Mechanism
Caption: Reaction pathway for m-PEG-NHS ester aminolysis and competing hydrolysis.
Experimental Workflow
Caption: A generalized experimental workflow for amine-reactive PEGylation.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Fulcrum of Innovation: A Technical Guide to Short-Chain PEG Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Short-Chain PEG Linkers
In the landscape of modern therapeutics, precision and efficacy are paramount. Short-chain polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools in the design and engineering of complex biologics, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] These synthetic, hydrophilic spacers, typically comprising fewer than 24 ethylene (B1197577) oxide units, offer a unique combination of properties that profoundly influence the stability, solubility, and pharmacokinetic profiles of bioconjugates.[3][4] By acting as a flexible bridge, short-chain PEG linkers can enhance the therapeutic index of a drug by mitigating the challenges associated with hydrophobic payloads, improving in vivo stability, and enabling precise control over drug delivery and release.[5][6] This technical guide provides a comprehensive overview of the applications of short-chain PEG linkers, presenting quantitative data, detailed experimental protocols, and visualizations to empower researchers in the rational design of next-generation therapies.
Data Presentation: Quantitative Insights into Short-Chain PEG Linkers
The selection of a PEG linker is a critical decision in the design of a bioconjugate, with the length of the PEG chain being a key variable that can be modulated to optimize therapeutic outcomes. The following tables summarize the impact of short-chain PEG linker length on various physicochemical and pharmacological properties.
Table 1: Physicochemical Properties of Short, Monodisperse PEG Linkers
| Number of Ethylene Glycol Units (n) | Molecular Weight (Da) | Solubility in Common Solvents (Water, Ethanol, DMSO) |
| 4 | ~194 | Highly Soluble[3] |
| 8 | ~370 | Highly Soluble[3] |
| 12 | ~546 | Highly Soluble[3] |
| 24 | ~1074 | Highly Soluble |
Note: Molecular weights are approximate and can vary based on the specific end-groups of the PEG linker.
Table 2: Impact of Short-Chain PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length | In Vitro Potency (IC50) | Plasma Half-Life (t½) | In Vivo Efficacy | Aggregation (%) |
| No PEG | Baseline | 19.6 minutes[2] | Baseline | Higher |
| PEG4 | Potent | Increased | Improved | ~1.5%[3] |
| PEG8 | Potent | Further Increased | Often a good balance of improved pharmacokinetics and sustained potency.[7] | ~1.2%[3] |
| PEG12 | Moderately Potent | Significantly Increased | Enhanced | ~1.0%[3] |
| PEG24 | May be Reduced | Substantially Prolonged | Often Maximized | Lower |
Note: The data presented are synthesized from trends reported in the literature and are intended for comparative purposes. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.[1][5]
Core Applications and Mechanisms of Action
Short-chain PEG linkers are instrumental in two of the most promising areas of targeted therapy: Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of biopharmaceuticals designed to deliver potent cytotoxic agents directly to cancer cells.[8] The linker in an ADC plays a crucial role in its stability and the mechanism of drug release.[9] Short-chain PEG linkers enhance the hydrophilicity of the ADC, which is particularly beneficial for hydrophobic payloads, and reduce the likelihood of aggregation.[5][6] They can be designed as either cleavable or non-cleavable, a critical choice that dictates the drug release strategy.[10]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[11] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The length and flexibility of the short-chain PEG linker are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein.[11]
Cleavable vs. Non-Cleavable Linkers: A Strategic Choice
The decision to use a cleavable or non-cleavable linker is a critical aspect of ADC design, influencing efficacy, safety, and the potential for a "bystander effect."[12][13]
-
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH, high concentrations of certain enzymes (e.g., cathepsins), or a reducing environment.[12][14] This allows for the release of the payload in its most active form.
-
Non-Cleavable Linkers: These linkers form a stable covalent bond between the antibody and the payload. Drug release is dependent on the degradation of the entire conjugate, typically within the lysosome of the target cell.[12][15] This approach generally leads to greater plasma stability and a reduced risk of off-target toxicity.
Experimental Protocols
Detailed and reproducible experimental methods are crucial for the successful development and characterization of bioconjugates incorporating short-chain PEG linkers.
Protocol 1: Amine-Reactive PEGylation using NHS Ester
This protocol describes the conjugation of a PEG-NHS ester to a protein via primary amine groups (e.g., lysine (B10760008) residues and the N-terminus).[3][10]
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
mPEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at the desired concentration in an amine-free buffer. If necessary, perform a buffer exchange.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Gently mix and incubate at room temperature for 30-60 minutes or at 4°C overnight.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Purify the PEGylated protein using size-exclusion chromatography to remove unreacted PEG-NHS ester and byproducts.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and determine the degree of PEGylation.
Protocol 2: Thiol-Reactive PEGylation using Maleimide
This protocol outlines the site-specific conjugation of a PEG-Maleimide to a protein via free sulfhydryl groups (e.g., cysteine residues).[6][16]
Materials:
-
Protein with free thiol groups (1-10 mg/mL in degassed buffer, pH 6.5-7.5)
-
mPEG-Maleimide
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed buffer at pH 6.5-7.5. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent before proceeding.
-
PEG-Maleimide Preparation: Immediately before use, dissolve the mPEG-Maleimide in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-Maleimide to the protein solution. Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Purify the PEGylated protein using size-exclusion chromatography to remove unreacted PEG-Maleimide.
-
Characterization: Analyze the purified conjugate to confirm site-specific conjugation and determine the degree of PEGylation.
Protocol 3: In Vitro Cytotoxicity Assay for ADCs
This assay is used to determine the half-maximal inhibitory concentration (IC50) of an ADC on cancer cell lines.[7][17]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC with short-chain PEG linker
-
96-well plates
-
Cell viability reagent (e.g., MTS or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth during the assay period and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium and add them to the cells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the logarithm of the ADC concentration to determine the IC50 value.
Protocol 4: Western Blot Analysis of PROTAC-Mediated Degradation
This protocol is used to quantify the degradation of a target protein induced by a PROTAC.[8][18]
Materials:
-
Cell line expressing the target protein
-
PROTAC with short-chain PEG linker
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
Conclusion
Short-chain PEG linkers are not merely inert spacers but are critical design elements that significantly impact the therapeutic potential of advanced bioconjugates. Their inherent hydrophilicity, biocompatibility, and tunable length allow for the rational design of ADCs and PROTACs with improved solubility, stability, and pharmacokinetic profiles.[2] A thorough understanding of their physicochemical properties, coupled with the application of robust experimental protocols for synthesis and characterization, is essential for harnessing their full potential. As the field of targeted therapeutics continues to evolve, the strategic application of short-chain PEG linkers will undoubtedly remain a cornerstone of innovation, paving the way for the development of safer and more effective treatments for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. biotechinformers.com [biotechinformers.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
Methodological & Application
m-PEG1-NHS ester protein conjugation protocol
Application Notes and Protocols: m-PEG1-NHS Ester Protein Conjugation
Introduction
PEGylation is a widely adopted technique in the biopharmaceutical industry for enhancing the therapeutic properties of proteins.[1][2] The process involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, which can improve its solubility, stability, and circulating half-life while reducing its immunogenicity.[1][2] The this compound is a frequently used reagent for this purpose due to the abundance of primary amines (lysine residues and the N-terminus) on the surface of most proteins, which serve as reactive targets.[2][3] This document provides a detailed protocol for researchers, scientists, and drug development professionals on the conjugation of this compound to a target protein.
Principle of the Reaction
The conjugation chemistry is based on the reaction between the N-hydroxysuccinimide (NHS) ester of the m-PEG reagent and primary amino groups on the protein.[4][5] This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4] The reaction is typically carried out in a buffer with a pH between 7.2 and 9.0 to ensure the deprotonation of the primary amines, enhancing their nucleophilicity.[6][7]
Caption: this compound conjugation reaction with a protein's primary amine.
Experimental Protocols
Materials
-
Target Protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M sodium bicarbonate, HEPES, or borate (B1201080) buffer (pH 7.2-8.5).[6] Avoid buffers containing primary amines like Tris or glycine.[8][9]
-
Quenching Buffer: 1 M Tris-HCl, or 1 M Glycine, pH 7.5
-
Solvent for PEG Reagent: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6][8]
-
Purification system (e.g., size-exclusion chromatography columns, dialysis cassettes).[]
-
Analytical instruments (e.g., SDS-PAGE apparatus, mass spectrometer).[11]
Protein Preparation
-
Ensure the protein is in a suitable amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.[12]
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[13]
PEGylation Reaction
The efficiency of the PEGylation reaction is influenced by several factors, which should be optimized for each specific protein.
| Parameter | Recommended Range | Notes |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | A higher molar excess can increase the degree of PEGylation but may also lead to a higher prevalence of multi-PEGylated species.[14][15] |
| Reaction pH | 7.2 - 8.5 | A slightly alkaline pH (8.3-8.5) is often optimal for the reaction with primary amines.[6][15] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability and may be necessary for sensitive proteins.[16] |
| Reaction Time | 30 minutes to 2 hours | The optimal time depends on the reactivity of the protein and the desired degree of conjugation.[2] |
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.[3][8]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.[6][8] Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.[9]
-
Add the calculated amount of the dissolved this compound solution to the protein solution while gently stirring.[13] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[3][12]
-
Incubate the reaction mixture for the desired time and at the chosen temperature.[2][13]
Caption: Experimental workflow for this compound protein conjugation.
Quenching the Reaction
To terminate the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-100 mM.[2][4] This will consume any unreacted this compound.
Purification of the PEGylated Protein
Purification is necessary to remove unreacted PEG reagent, hydrolyzed PEG, and any byproducts.
| Purification Method | Principle | Application |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[] | Effective for removing unreacted PEG and native protein from the PEGylated conjugate.[][17] |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge.[] | Can be used to separate PEGylated species with different degrees of PEGylation.[][18] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity.[] | A supplementary method to IEX for purifying proteins that are difficult to separate by charge.[][18] |
| Reverse Phase Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity.[] | Useful for analytical-scale separation and identification of PEGylation sites.[] |
| Diafiltration/Ultrafiltration | Separates molecules based on size using a semi-permeable membrane.[19] | Can be used to remove unreacted PEG and buffer components.[17][19] |
Characterization of the PEG-Protein Conjugate
The final product should be characterized to determine the degree of PEGylation and confirm its integrity.
| Characterization Technique | Information Obtained |
| SDS-PAGE | Provides an estimate of the apparent molecular weight and the distribution of PEGylated species.[20] |
| Mass Spectrometry (MS) | Determines the accurate molecular weight and degree of PEGylation.[1][11] |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies different PEGylated species and can be coupled with MS for detailed characterization.[1][11] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No PEGylation Yield | - Inactive/hydrolyzed PEG reagent.- Suboptimal reaction pH.- Insufficient molar excess of PEG.- Interfering buffer components.[14][21] | - Use fresh, high-quality PEG reagent and prepare the solution immediately before use.[8]- Ensure the reaction pH is within the optimal range (7.2-8.5).[6]- Increase the molar ratio of PEG to protein.[14]- Use an amine-free reaction buffer.[14] |
| Protein Aggregation/Precipitation | - High protein concentration.- High concentration of organic solvent.- Suboptimal buffer conditions (pH, ionic strength).[16] | - Reduce the protein concentration.[16]- Minimize the volume of organic solvent used to dissolve the PEG reagent.[12]- Optimize the reaction buffer to ensure protein stability.[16] |
| High Degree of Polydispersity | - Multiple reactive sites on the protein surface.[1] | - Optimize the molar ratio of PEG to protein to favor the desired degree of PEGylation.[16]- Consider site-selective PEGylation strategies if a homogenous product is required.[1] |
References
- 1. frontiersin.org [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. confluore.com [confluore.com]
- 4. benchchem.com [benchchem.com]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Surface Modification Using m-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface modification with polyethylene (B3416737) glycol (PEG), or PEGylation, is a powerful technique to alter the physicochemical properties of living cells. This process can be used to reduce immunogenicity, prevent non-specific protein adsorption, and modulate cellular interactions. The m-PEG1-NHS ester is a simple and effective reagent for this purpose. It consists of a methoxy-capped single polyethylene glycol unit linked to an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with primary amines (e.g., on lysine (B10760008) residues and N-termini of cell surface proteins) under physiological conditions to form stable amide bonds, covalently attaching the PEG moiety to the cell surface.[1][2][3]
These application notes provide a detailed guide for using this compound for the modification of live cell surfaces, including comprehensive experimental protocols, quantitative data summaries, and visualizations to aid in experimental design and execution.
Principle of Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on a cell surface protein on the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2] A critical competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which renders the reagent inactive.[3] Therefore, careful control of reaction conditions, particularly pH, is crucial for successful and reproducible cell surface modification.[3][4]
Caption: Reaction of this compound with a cell surface amine.
Experimental Protocols
Protocol 1: Modification of Adherent Cells
This protocol outlines the procedure for PEGylating adherent mammalian cells.
Materials:
-
This compound
-
Adherent cells cultured to 70-90% confluency
-
Anhydrous Dimethyl Sulfoxide (DMSO)[1]
-
Sterile, amine-free Phosphate-Buffered Saline (PBS), pH 7.2-7.4[5]
-
Sterile 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[1]
-
Quenching buffer: Sterile PBS containing 100 mM glycine (B1666218) or Tris[1]
-
Complete cell culture medium (containing serum)
Procedure:
-
Reagent Preparation:
-
Cell Preparation:
-
Aspirate the cell culture medium from the adherent cells.
-
Gently wash the cells twice with pre-warmed, sterile, amine-free PBS (pH 7.2-7.4).[5]
-
-
Labeling Reaction:
-
Dilute the 10 mM this compound stock solution to the desired final concentration (e.g., 0.1 mM to 1 mM) in pre-warmed, sterile 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5).
-
Immediately add the labeling solution to the cells, ensuring the entire monolayer is covered.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.[5]
-
-
Quenching:
-
Washing:
-
Gently wash the cells three times with pre-warmed, sterile PBS to remove unreacted reagent and byproducts.[5]
-
-
Downstream Analysis:
-
The PEGylated cells are now ready for downstream applications such as cell viability assays, flow cytometry analysis, or functional assays.
-
Protocol 2: Modification of Suspension Cells
This protocol is adapted for the PEGylation of cells grown in suspension.
Materials:
-
This compound
-
Suspension cells
-
Anhydrous Dimethyl Sulfoxide (DMSO)[1]
-
Sterile, ice-cold, amine-free Phosphate-Buffered Saline (PBS), pH 7.2-7.4[5]
-
Quenching buffer: Sterile, ice-cold PBS with 1% Bovine Serum Albumin (BSA) or complete cell culture medium[5]
-
Centrifuge tubes
Procedure:
-
Reagent Preparation:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.[5]
-
-
Cell Preparation:
-
Labeling Reaction:
-
Add the 10 mM stock solution of this compound to the cell suspension to achieve the desired final concentration (e.g., 0.1 mM to 1 mM).
-
Gently mix and incubate on ice for 30 minutes with occasional gentle agitation.[5]
-
-
Quenching:
-
Add the quenching buffer to the cell suspension and incubate for 5-10 minutes on ice.[5]
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet three times with 10 mL of ice-cold PBS.[5]
-
-
Downstream Analysis:
-
The PEGylated cells are now ready for further analysis.
-
Quantitative Data Summary
The optimal reaction conditions should be determined empirically for each cell type and application. The following table provides a summary of typical reaction parameters.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 mM - 1 mM | Higher concentrations may impact cell viability. Optimization is recommended.[5] |
| pH | 7.2 - 8.5 | Optimal pH is a balance between amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often recommended for efficient conjugation.[3][4] |
| Temperature | 4°C or Room Temperature (RT) | 30-60 minutes at RT or 2 hours on ice are common incubation times.[6] Lower temperatures can help preserve cell viability. |
| Incubation Time | 15 - 60 minutes | Longer incubation times may not necessarily lead to higher PEGylation and could decrease cell viability. |
| Quenching Reagent | 100 mM Glycine or Tris, or serum-containing medium | Quenching is essential to stop the reaction and prevent non-specific binding in subsequent steps.[1] |
Characterization of Cell Surface PEGylation
Flow Cytometry
Flow cytometry is a powerful tool to quantify the extent of cell surface PEGylation. This can be achieved by using a fluorescently labeled this compound or by a two-step labeling approach where the PEGylated cells are subsequently reacted with a fluorescently tagged molecule that binds to the PEG.
Caption: Workflow for quantifying cell surface PEGylation via flow cytometry.
Cell Viability Assays
It is crucial to assess the impact of the PEGylation process on cell viability. This can be done using various methods, including dye exclusion assays with reagents like Propidium Iodide (PI) or DAPI, which are only taken up by cells with compromised membranes.[7]
Protocol for PI Staining and Flow Cytometry:
-
Following the PEGylation and washing steps, resuspend the cells in 1X binding buffer.
-
Add a DNA binding dye such as Propidium Iodide (PI) to the cell suspension.
-
Incubate for 5-15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will exclude the dye and show low fluorescence, while dead cells will be highly fluorescent.[7]
Impact on Cellular Signaling
Cell surface PEGylation can sterically hinder the interaction of cell surface receptors with their ligands, thereby modulating downstream signaling pathways. This can be advantageous in applications aiming to reduce immune cell activation or inhibit specific cellular responses.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. flowcytometry-embl.de [flowcytometry-embl.de]
- 8. The Impact of Cell Surface PEGylation and Short-Course Immunotherapy on Islet Graft Survival in an Allogeneic Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for Labeling with m-PEG1-NHS Ester: Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of labeling biomolecules with methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG1-NHS ester). This process, known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic and diagnostic properties of proteins, peptides, and other molecules.
Introduction to this compound Labeling
PEGylation with this compound involves the covalent attachment of a single polyethylene (B3416737) glycol (PEG) unit to a target molecule.[1] The N-hydroxysuccinimide (NHS) ester is a highly reactive group that efficiently couples with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[][3] This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the conjugated molecule.[4]
The primary advantages of PEGylation include:
-
Extended Circulatory Half-Life: The increased hydrodynamic size of the PEGylated molecule reduces renal clearance, prolonging its presence in the bloodstream.[5][6]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the biomolecule's surface, shielding it from the immune system and decreasing the likelihood of an anti-drug antibody (ADA) response.[7][8]
-
Enhanced Stability: PEGylation can protect the molecule from proteolytic degradation, leading to greater stability in vivo.[9]
-
Improved Solubility: The hydrophilic nature of the PEG polymer can increase the solubility of hydrophobic molecules.[10]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for labeling proteins and small molecules with this compound.
Materials and Reagents
-
This compound reagent
-
Target protein or small molecule containing a primary amine
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate Buffer, 0.1 M Sodium Bicarbonate/Carbonate Buffer, HEPES, or Borate Buffer, pH 7.2-8.5)[11]
-
Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or tangential flow filtration)
-
Analytical equipment for characterization (e.g., SDS-PAGE, mass spectrometry, HPLC)
General Protocol for Protein PEGylation
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and should be determined empirically.
Step 1: Buffer Exchange of the Protein Sample
If the protein solution contains amine-containing buffers like Tris, it is crucial to perform a buffer exchange into an amine-free buffer (e.g., 0.1 M PBS, pH 7.4).[12] This can be achieved through dialysis, diafiltration, or the use of desalting columns. The final protein concentration should ideally be between 1-10 mg/mL for efficient PEGylation.[13]
Step 2: Preparation of this compound Stock Solution
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5][12] Immediately before use, dissolve the required amount of the reagent in a small volume of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[5][12] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[5]
Step 3: PEGylation Reaction
Add a 5- to 50-fold molar excess of the dissolved this compound to the protein solution with gentle stirring.[13][14] The optimal molar ratio depends on the protein and the desired degree of PEGylation and should be determined empirically.[13] Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v) to avoid protein precipitation.[6][13]
Step 4: Incubation
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[5][12][14] Lower temperatures can help minimize protein degradation and NHS ester hydrolysis.[13]
Step 5: Quenching the Reaction
To stop the reaction, add a quenching buffer to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any remaining unreacted this compound. Incubate for an additional 30 minutes at room temperature.
Step 6: Purification of the PEGylated Protein
Remove the unreacted this compound, the hydrolyzed reagent, and other byproducts from the PEGylated protein using size-exclusion chromatography, dialysis, or tangential flow filtration.[5][12]
Step 7: Characterization of the PEGylated Protein
Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight.[13]
-
Mass Spectrometry (MS): To determine the precise molecular weight and the number of attached PEG molecules.[9][15]
-
HPLC (SEC, RP-HPLC): To separate and quantify different PEGylated species.[13][16]
-
NMR Spectroscopy: To quantitatively determine the degree of PEGylation.[13]
Protocol for Labeling Amine-Containing Small Molecules
Step 1: Dissolution
Dissolve the amine-containing small molecule in an anhydrous organic solvent such as DMF, CH2Cl2, DMSO, or THF.[12]
Step 2: Reaction
Under continuous stirring, add a base (e.g., TEA, DIPEA) and the this compound to the reaction mixture.[12] A 1:1 or 2:1 molar ratio of the NHS ester to the small molecule can be used, depending on the reaction kinetics.[17]
Step 3: Monitoring
Stir the reaction mixture for 3-24 hours, monitoring the progress by LC-MS or TLC.[12][17]
Step 4: Purification
The final product can be isolated and purified using standard organic synthesis workup procedures or by column chromatography.[12][17]
Data Presentation
Optimizing Reaction Conditions for m-PEG-NHS Ester Labeling
The efficiency of the PEGylation reaction is influenced by several key parameters. The following table summarizes these parameters and their typical ranges.
| Parameter | Typical Range/Value | Notes |
| pH | 7.2 - 8.5 | A compromise between amine reactivity (favored at higher pH) and NHS ester hydrolysis (also increases at higher pH). The optimal range is often cited as 8.3-8.5.[11][18] |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | Higher ratios may be necessary for dilute protein solutions to achieve the desired degree of PEGylation.[13][14] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to more efficient PEGylation.[13] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help minimize protein degradation and reduce the rate of NHS ester hydrolysis.[13] |
| Reaction Time | 30 minutes to 4 hours | Longer reaction times may be required at lower temperatures or lower pH.[13] |
| Organic Solvent | < 10% (v/v) | High concentrations of organic solvents like DMSO or DMF can cause protein precipitation.[11][13] |
Impact of pH on Reaction Kinetics
The pH of the reaction buffer is a critical factor that affects both the rate of the desired amidation reaction and the competing hydrolysis of the NHS ester.
| pH | Half-life of NHS Ester Hydrolysis | Amidation Reaction Rate (t1/2 with mPEG4-NH2) | Final Amide Yield |
| 8.0 | 210 min | 80 min | 80-85% |
| 8.5 | 180 min | 20 min | ~85% |
| 9.0 | 125 min | 10 min | >85% |
| Data synthesized from studies on porphyrin-NHS esters reacting with mPEG4-NH2, which provides a quantitative foundation for the pH-dependent kinetics of NHS ester reactions.[19] |
Pharmacokinetic Profiles of PEGylated vs. Non-PEGylated Biologics
PEGylation significantly alters the pharmacokinetic profile of therapeutic proteins. The following table provides a comparative overview of key pharmacokinetic parameters for several biologics before and after PEGylation.
| Therapeutic Protein | Parameter | Non-PEGylated | PEGylated | Key Findings |
| Interferon-α | Half-life (t½) | ~2-3 hours | ~108-192 hours | PEGylation dramatically increases the circulating half-life, allowing for less frequent dosing.[20][21] |
| Clearance (CL) | ~231 mL/h/kg | Significantly reduced | Reduced renal clearance is a primary mechanism for the extended half-life.[20] | |
| Granulocyte Colony-Stimulating Factor (G-CSF) | Half-life (t½) | ~3.5 hours | ~15-80 hours | The prolonged half-life of PEG-G-CSF (Pegfilgrastim) reduces the need for daily injections in chemotherapy patients.[21] |
| Clearance (CL) | High | Significantly reduced | PEGylation decreases clearance, leading to sustained therapeutic concentrations. | |
| Asparaginase | Incidence of Anti-drug Antibodies (ADAs) | Common | Reduced | PEGylation masks immunogenic epitopes, leading to a lower incidence of neutralizing antibodies.[7] |
| Hypersensitivity Reactions | More frequent | Less frequent | The reduced immunogenicity translates to a lower risk of allergic reactions. |
Note: The specific values can vary depending on the study, patient population, and analytical methods used.[21]
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for protein PEGylation with this compound.
References
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cris.technion.ac.il [cris.technion.ac.il]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. frontiersin.org [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for m-PEG1-NHS Ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing methoxy-poly(ethylene glycol)-succinimidyl ester (m-PEG1-NHS ester) in the development of advanced drug delivery systems. This document outlines detailed protocols for the surface modification of nanoparticles, the PEGylation of liposomes, and the formation of drug-eluting hydrogels. It includes quantitative data for performance evaluation and visualizations to clarify experimental workflows.
Introduction to this compound
This compound is a versatile amine-reactive reagent widely employed in bioconjugation and drug delivery.[1] It features a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain linked to an N-hydroxysuccinimide (NHS) ester. The NHS ester group reacts efficiently with primary amines (-NH2) on proteins, peptides, nanoparticles, and other molecules to form stable amide bonds.[2] This process, known as PEGylation, imparts several advantageous properties to drug delivery systems, including:
-
Enhanced Stability: The hydrophilic PEG chain creates a hydration layer that can improve the stability of the drug carrier in biological fluids.[2]
-
Reduced Immunogenicity: PEGylation can mask surface epitopes, reducing recognition by the immune system and prolonging circulation time.[1]
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius, PEGylation can reduce renal clearance, leading to a longer in-vivo half-life of the therapeutic agent.
Application 1: Surface Functionalization of Nanoparticles for Drug Delivery
This section details the protocol for modifying amine-functionalized nanoparticles with this compound to create a "stealth" coating for improved drug delivery characteristics.
Protocol: PEGylation of Amine-Functionalized Nanoparticles
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
Amine-free buffer (e.g., 0.1 M phosphate-buffered saline (PBS), pH 7.4)[3]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis membrane (appropriate molecular weight cutoff) or centrifugal filter units for purification
Experimental Workflow:
Caption: Workflow for the PEGylation of amine-functionalized nanoparticles.
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in an amine-free buffer (e.g., PBS, pH 7.4) to a desired concentration (e.g., 1-10 mg/mL). Sonicate briefly if necessary to ensure a homogenous suspension.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[3]
-
Conjugation Reaction: Add a 20-fold molar excess of the this compound solution to the nanoparticle suspension. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain nanoparticle stability.[3]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted this compound. Incubate for 15-30 minutes.
-
Purification: Remove excess this compound, quenching agent, and byproducts by dialysis against the amine-free buffer or by repeated centrifugation and resuspension of the nanoparticles in fresh buffer.
-
Characterization: Characterize the resulting PEGylated nanoparticles for size, zeta potential, and PEGylation efficiency.
Quantitative Data: Nanoparticle Characterization
| Parameter | Before PEGylation | After PEGylation with this compound | Technique |
| Hydrodynamic Diameter | 130 nm | 184 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +30 mV | -5 mV | Electrophoretic Light Scattering |
| Doxorubicin (B1662922) Loading | N/A | ~5% (w/w) | HPLC |
| Doxorubicin Encapsulation Efficiency | N/A | ~47% | HPLC |
Note: The data presented are representative values and may vary depending on the specific nanoparticle system and experimental conditions.
Protocol: Doxorubicin Loading into PEGylated Nanoparticles
This protocol is adapted for loading doxorubicin (DOX) into polymeric nanoparticles.
Materials:
-
PEGylated nanoparticles
-
Doxorubicin hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2.5% w/v in water)
Procedure:
-
Drug Solution Preparation: Dissolve doxorubicin hydrochloride and a 3-fold molar excess of TEA in a small amount of methanol.
-
Polymer Solution Preparation: Dissolve the polymer used to make the nanoparticles (e.g., PLGA) in DCM.
-
Emulsification: Add the doxorubicin solution to the polymer solution and sonicate briefly. Add this mixture dropwise to a stirring solution of PVA.
-
Solvent Evaporation: Stir the emulsion for several hours to allow the DCM to evaporate, resulting in the formation of drug-loaded nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation and wash them several times with deionized water to remove unencapsulated drug and excess PVA.
Quantitative Data: Doxorubicin Release Kinetics
| Time (hours) | Cumulative Doxorubicin Release (%) |
| 1 | 20 |
| 6 | 40 |
| 24 | 50 |
| 48 | 65 |
| 120 | 90 |
Note: Release kinetics were determined in vitro at pH 7.4 and 37°C.[4][5]
Application 2: Preparation of PEGylated Liposomes for Enhanced Drug Delivery
This section describes the post-insertion method for preparing PEGylated liposomes using a lipid-PEG-NHS ester derivative, which can be adapted for this compound chemistry.
Protocol: Post-Insertion PEGylation of Pre-formed Liposomes
Materials:
-
Pre-formed liposomes (e.g., composed of HSPC and Cholesterol)
-
DSPE-PEG-NHS (as an example of a lipid-PEG-NHS ester)[6]
-
Amine-containing ligand (for targeting, optional)
-
Chloroform (B151607) or methylene (B1212753) chloride
-
PBS, pH 7.4
Experimental Workflow:
Caption: Workflow for post-insertion PEGylation of liposomes.
Procedure:
-
Micelle Preparation:
-
Dissolve the DSPE-PEG-NHS in chloroform or methylene chloride.[6]
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with PBS (pH 7.4) and sonicate to form micelles.
-
-
Post-Insertion:
-
Add the DSPE-PEG-NHS micellar solution to the pre-formed liposome suspension.
-
Incubate the mixture at 60°C for 1 hour to facilitate the insertion of the PEG-lipid into the liposome bilayer.[6]
-
-
Purification: Remove unincorporated PEG-lipids by dialysis or size exclusion chromatography.
-
Drug Loading (Active Loading): For drugs like doxorubicin, an ammonium (B1175870) sulfate (B86663) gradient method can be used. Pre-formed liposomes are prepared in an ammonium sulfate solution. After removing the external ammonium sulfate, the drug is added to the liposome suspension. The pH gradient drives the drug into the liposomes where it precipitates.
-
Characterization: Analyze the PEGylated liposomes for size, PDI, zeta potential, and encapsulation efficiency.
Quantitative Data: Liposome Characterization
| Parameter | Conventional Liposomes | PEGylated Liposomes | Technique |
| Particle Size | 161.9 ± 9.9 nm[7] | 100-200 nm[8] | DLS |
| Polydispersity Index (PDI) | 0.261 ± 0.03[7] | < 0.2 | DLS |
| Zeta Potential | +2.09 ± 0.10 mV[7] | -10 mV to neutral[9] | Electrophoretic Light Scattering |
| Encapsulation Efficiency (G-CSF) | 52.37 ± 3.64%[7] | N/A | HPLC |
| Encapsulation Efficiency (Paclitaxel) | N/A | >90%[10] | HPLC |
| Encapsulation Efficiency (Doxorubicin) | N/A | >90%[9] | Spectrophotometry |
Note: Data is compiled from various studies and represents typical values.
Quantitative Data: Comparative Drug Release from Liposomes
| Time (hours) | Cumulative Release (Conventional Liposomes) (%) | Cumulative Release (PEGylated Liposomes) (%) |
| 6 | ~40 | ~25 |
| 12 | ~60 | ~40 |
| 24 | >80 | ~55 |
| 36 | - | ~95 |
Note: This data illustrates the sustained release profile of PEGylated liposomes compared to conventional liposomes for the drug capecitabine.[11]
Application 3: Formation of Drug-Eluting Hydrogels
This section provides a protocol for forming a hydrogel using a multi-arm PEG-NHS ester as a crosslinker with an amine-containing polymer, a principle that can be applied with this compound for surface modification or in combination with other crosslinkers.
Protocol: Hydrogel Formation via NHS Ester-Amine Reaction
Materials:
-
4-Arm PEG-NHS ester (as a crosslinker)
-
Diamino-PEG or another amine-containing polymer (e.g., chitosan, gelatin)
-
Sterile, cold PBS (pH 7.4)
-
Drug to be encapsulated
Experimental Workflow:
Caption: Workflow for hydrogel formation using an NHS-ester-amine reaction.
Procedure:
-
Precursor Solution 1 (Crosslinker): Dissolve the 4-Arm PEG-NHS ester in sterile, cold PBS (4°C) to a final concentration of 10% (w/v). Prepare this solution immediately before use.[12]
-
Precursor Solution 2 (Polymer & Drug): Dissolve the diamino-PEG or other amine-containing polymer in sterile PBS to a final concentration of 10% (w/v). If encapsulating a drug, dissolve it in this solution.
-
Hydrogel Formation:
-
In a sterile, cold tube, mix the two precursor solutions at a 1:1 molar ratio of NHS groups to amine groups. Mix quickly by pipetting.[12]
-
Immediately cast the solution into a mold of the desired shape.
-
Allow the reaction to proceed at room temperature or 37°C for 5-10 minutes, or until gelation is complete.[12]
-
-
Washing and Equilibration:
-
Carefully transfer the hydrogel to a beaker of sterile PBS.
-
Wash for 24 hours, replacing the PBS every 8 hours, to remove unreacted precursors and byproducts.[12]
-
-
Characterization: Evaluate the hydrogel for its swelling ratio, degradation profile, and drug release kinetics.
Quantitative Data: Hydrogel Characterization and Drug Release
| Parameter | Representative Value | Technique |
| Storage Modulus (G') | 0.2 kPa - 6 kPa | Rheometry |
| Swelling Ratio | 1.4 times greater for 4-arm vs 8-arm PEG[13] | Gravimetric Analysis |
| Doxycycline Release | Slow release over an extended period | HPLC/UV-Vis Spectroscopy |
| Protein (BSA) Release | Controlled release over several hours | Fluorescence Spectroscopy |
| Nanoparticle (40 nm) Retention | Retained for over 24 hours | Fluorescence Spectroscopy |
Note: These values are illustrative and depend on the specific polymers, crosslinking density, and encapsulated agent.[14][15]
Conclusion
This compound is a valuable tool for the development of sophisticated drug delivery systems. Through PEGylation, researchers can significantly improve the stability, biocompatibility, and pharmacokinetic profiles of nanoparticles, liposomes, and hydrogels. The protocols and data presented in these application notes provide a solid foundation for the design and characterization of novel and effective drug delivery platforms. Optimization of reaction conditions and thorough characterization are crucial for achieving the desired therapeutic outcomes.
References
- 1. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-PEG-NHS ester | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shrinkage of pegylated and non-pegylated liposomes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyethylene Glycol Cross-Linked Hydrogel for Drug Absorption Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel multi-stimuli responsive functionalized PEG-based co-delivery nanovehicles toward sustainable treatments of multidrug resistant tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
Protocol for PEGylating Antibodies with mPEG-NHS Ester: Enhancing Therapeutic Potential
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide for the PEGylation of antibodies using methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (mPEG-NHS ester). PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins like antibodies, is a widely adopted strategy to improve their pharmacokinetic and pharmacodynamic properties. Key benefits include an increased serum half-life, enhanced stability, reduced immunogenicity, and improved solubility.[1][2][]
The mPEG-NHS ester is a popular reagent for this purpose. It features a methoxy-capped PEG chain of a specific molecular weight and a terminal N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the antibody, to form stable amide bonds.[1][2] This protocol outlines the chemical principles, key experimental considerations, a detailed step-by-step procedure, and methods for the characterization of the resulting PEGylated antibody.
Chemical Principle of Conjugation
The conjugation of mPEG-NHS ester to an antibody is a nucleophilic acyl substitution reaction. The deprotonated primary amine on the antibody acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is typically performed in a buffer with a slightly basic pH (7.2-8.5) to ensure the primary amines on the antibody are sufficiently deprotonated and thus reactive.[1]
Key Experimental Considerations
Several factors must be carefully controlled to achieve optimal and reproducible PEGylation of antibodies. These are summarized in the table below.
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Antibody Purity | High purity, free of amine-containing buffers and stabilizers | Buffers like Tris or glycine (B1666218) and stabilizing proteins such as BSA contain primary amines that will compete with the antibody for reaction with the NHS ester.[1][2] Buffer exchange into an amine-free buffer (e.g., PBS) is crucial.[1] |
| mPEG-NHS Ester Quality | Fresh, properly stored | The NHS ester moiety is moisture-sensitive and can readily hydrolyze, rendering it non-reactive.[4] It is recommended to equilibrate the reagent to room temperature before opening and to dissolve it in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[1][4] |
| Molar Ratio (PEG:Antibody) | 5:1 to 50:1 (starting point) | The degree of PEGylation (number of PEG molecules per antibody) is controlled by this ratio. A higher molar excess generally leads to a higher degree of PEGylation.[1][5] However, excessive PEGylation can lead to a loss of antigen-binding affinity and potential aggregation.[1] Optimization is necessary for each specific antibody and application. A 20-fold molar excess typically results in 4-6 PEG molecules per IgG.[4][6] |
| Reaction pH | 7.2 - 8.5 | This pH range provides a good balance between the reactivity of the primary amines (which increases with pH) and the stability of the NHS ester (which decreases with increasing pH).[1][7] |
| Reaction Temperature | Room temperature (20-25°C) or 4°C | Room temperature reactions are faster (30-60 minutes).[1][4] Reactions at 4°C are slower (2 hours to overnight) but may be preferable for sensitive antibodies to minimize degradation.[1][7] |
| Antibody Concentration | 1 - 10 mg/mL | Higher antibody concentrations generally lead to more efficient conjugation.[4][7] |
| Organic Solvent Concentration | <10% of total reaction volume | mPEG-NHS esters are often dissolved in DMSO or DMF. The final concentration of the organic solvent should be kept low to prevent antibody denaturation and aggregation.[1][4] |
Experimental Workflow
The overall process for antibody PEGylation can be visualized as a series of sequential steps, from initial preparation to final characterization.
References
Application Notes and Protocols for Bioconjugation Using m-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a cornerstone bioconjugation strategy in drug development and research.[1][2][3] This technique is widely employed to enhance the therapeutic properties of proteins, peptides, and other biomolecules by improving their pharmacokinetic and pharmacodynamic profiles.[1][4] Key benefits of PEGylation include increased serum half-life, enhanced stability, improved solubility, and reduced immunogenicity.[1][2]
Among the various PEGylation reagents, methoxy (B1213986) polyethylene glycol-N-hydroxysuccinimide ester (m-PEG-NHS ester) is frequently utilized due to its ability to efficiently react with primary amines on biomolecules to form stable amide bonds.[5][6] The m-PEG1-NHS ester is a specific variant of this class of reagents, featuring a single PEG unit.[7][8] This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation.
The fundamental reaction involves the nucleophilic acyl substitution where the primary amine (e.g., the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein) attacks the carbonyl carbon of the NHS ester.[9] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][9]
Key Applications
The use of this compound and other m-PEG-NHS esters extends to various applications in biotechnology and medicine:
-
Drug Delivery: Enhancing the stability and reducing the immune response of drug delivery systems.[10][11]
-
Protein and Peptide Modification: Improving the therapeutic properties of protein and peptide drugs.[2][4]
-
Antibody-Drug Conjugates (ADCs): Used as a linker to connect antibodies to cytotoxic drugs for targeted cancer therapy.[12]
-
Surface Modification: Functionalizing surfaces for diagnostic assays and other applications.[4]
Reaction Mechanism and Workflow
The bioconjugation process using m-PEG-NHS ester is a well-defined chemical reaction. The general workflow involves preparation of the biomolecule and reagent, the conjugation reaction, quenching, and finally, purification and characterization of the conjugate.
Quantitative Data Summary
The efficiency of the PEGylation reaction and the properties of the resulting conjugate are influenced by several factors.
Table 1: Key Parameters for PEGylation using m-PEG-NHS Ester
| Parameter | Typical Range/Value | Rationale and Considerations |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often optimal.[9] |
| Temperature | 4°C to 25°C | Lower temperatures can minimize protein degradation and NHS ester hydrolysis.[3] |
| Reaction Time | 30 minutes to 4 hours | Longer reaction times may be necessary at lower temperatures.[3] |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | A higher molar excess can increase the degree of PEGylation.[3][9] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to more efficient PEGylation.[3] |
Table 2: Impact of PEGylation on Protein Properties
| Property | Effect of PEGylation | Example |
| Thermal Stability | Increased | The half-life of Cytochrome c at 70°C increased 2.26-fold after PEGylation.[1] |
| In Vivo Half-Life | Increased | The elimination half-life of rhTIMP-1 increased from 1.1 h to 28 h.[1] |
| Proteolytic Resistance | Increased | PEG chains sterically hinder proteolytic enzymes.[1] |
| Solubility | Increased | The hydrophilic PEG chain enhances the solubility of the protein.[1][2] |
| Immunogenicity | Reduced | PEGylation can mask antigenic sites on the protein surface.[1] |
| Aggregation | Reduced | PEGylation can prevent protein-protein interactions that lead to aggregation.[1][13] |
Experimental Protocols
Materials and Reagents
-
Protein or other biomolecule with primary amines.
-
Amine-free reaction buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0).[5][14]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5][14]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine).[3]
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes).[3][14]
General Protocol for Protein PEGylation
-
Preparation of Protein Solution:
-
Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5][14]
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[3][15] The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for storage.[5][15]
-
-
Conjugation Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 20-fold) over the protein.[15]
-
Add the calculated volume of the this compound solution to the protein solution while gently stirring.[4] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[5][15]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2-4 hours.[9][15]
-
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
-
Storage:
Characterization of PEGylated Proteins
After purification, it is essential to characterize the PEGylated product to determine the degree of PEGylation and confirm its integrity.
Table 3: Analytical Techniques for Characterization
| Technique | Principle | Information Obtained |
| SDS-PAGE | Separation by size | Estimation of apparent molecular weight; visualization of PEGylated species.[16] |
| Size-Exclusion Chromatography (SEC) | Separation by hydrodynamic volume | Quantification of aggregates and different PEGylated species.[17] |
| Reversed-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | Separation of PEGylated isomers and quantification.[17] |
| Ion-Exchange Chromatography (IEX) | Separation by charge | Separation of positional isomers based on charge shielding by PEG.[17] |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | Precise molecular weight determination and identification of PEGylation sites.[17][18][19][20] |
| Differential Scanning Calorimetry (DSC) | Measurement of heat changes during temperature scanning | Determination of thermal stability (melting temperature, Tm).[1][21] |
Troubleshooting
Table 4: Common Issues and Solutions in PEGylation
| Issue | Potential Cause | Recommended Solution |
| Low PEGylation Efficiency | - Hydrolysis of m-PEG-NHS ester- Incorrect buffer (contains primary amines)- Suboptimal pH | - Prepare fresh m-PEG-NHS ester solution immediately before use.[22]- Use an amine-free buffer like PBS.[22]- Optimize the reaction pH to be between 7.2 and 8.5.[22] |
| Protein Aggregation | - High concentration of organic solvent- Unstable protein | - Keep the final concentration of DMSO or DMF below 10%.[5]- Perform the reaction at a lower temperature (e.g., 4°C).[3] |
| Loss of Biological Activity | - PEGylation at a critical functional site- Steric hindrance from the PEG chain | - Optimize the molar ratio of PEG to protein to achieve a lower degree of PEGylation.- Consider site-specific PEGylation strategies if possible. |
Conclusion
Bioconjugation using this compound is a powerful technique for modifying proteins and other biomolecules to enhance their therapeutic potential.[1][2] By carefully controlling the reaction conditions and thoroughly characterizing the resulting conjugates, researchers can develop more stable, effective, and safer biotherapeutics.[16] This guide provides a comprehensive framework for the successful implementation of this important bioconjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 1027371-75-0 | BroadPharm [broadpharm.com]
- 8. mPEG1-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 9. benchchem.com [benchchem.com]
- 10. M-PEG-NHS ester | AxisPharm [axispharm.com]
- 11. PEG Derivatives Apply in Drug Delivery and Diagnostics [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of PEGylation and non-ionic surfactants on the physical stability of the therapeutic protein filgrastim (G-CSF) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. confluore.com [confluore.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for m-PEG1-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG1-NHS ester for the modification of proteins, peptides, and other amine-containing molecules. This process, known as PEGylation, is a critical tool in drug development and research to enhance the therapeutic properties of biomolecules.
Introduction to this compound Chemistry
m-PEG1-NHS (methoxy-polyethylene glycol-N-hydroxysuccinimidyl) ester is an amine-reactive reagent used to covalently attach polyethylene (B3416737) glycol (PEG) to molecules containing primary amines, such as the lysine (B10760008) residues and N-terminus of proteins.[1][2] The fundamental reaction is a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[3] This results in the formation of a stable, irreversible amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][3]
The efficiency of this reaction is paramount and is influenced by a direct competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the NHS ester in aqueous solutions.[3] Proper control of reaction conditions is therefore critical to maximize conjugation yield while preserving the biological activity of the target molecule.[3]
Key Reaction Parameters and Optimization
Successful PEGylation with this compound hinges on the careful optimization of several key parameters.
| Parameter | General Range | Optimal Range | Key Considerations |
| pH | 7.0 - 9.0[4][5][6][7] | 8.3 - 8.5[3][4] | Balances amine reactivity (deprotonation) with the rate of NHS ester hydrolysis, which increases significantly at higher pH.[3][8] |
| Temperature | 4°C - 37°C[4][5][9] | 4°C or Room Temp (20-25°C)[1][4] | Lower temperatures can minimize protein degradation and slow the rate of NHS ester hydrolysis.[1][8] |
| Reaction Time | 30 minutes - 24 hours[4][10] | 30-60 min (RT) or 2-4 hours (4°C)[3][10][11] | Dependent on temperature, pH, and reactant concentrations.[4] Longer times may be needed at lower temperatures.[1] |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1[1][3] | 20:1 (starting point)[10][11][12] | Influences the degree of PEGylation. Dilute protein solutions may require a higher molar excess.[3][12] |
| Protein Concentration | 1 - 10 mg/mL[1][3] | 2.5 - 10 mg/mL[13] | Higher concentrations generally lead to more efficient PEGylation.[1] |
Impact of pH on NHS Ester Stability
The stability of the this compound is critically dependent on the pH of the reaction buffer due to hydrolysis. The half-life of the NHS ester, the time it takes for 50% of the reagent to hydrolyze, decreases sharply as the pH increases.[3]
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[4] |
| 8.0 | Room Temperature | ~80 minutes[4] |
| 8.5 | Room Temperature | ~20 minutes[4] |
| 8.6 | 4°C | 10 minutes[4] |
| 9.0 | Room Temperature | ~10 minutes[4] |
This rapid degradation at higher pH underscores the need for prompt use of the reagent after dissolution.[4]
Experimental Protocols
Materials and Reagent Handling
-
This compound: Highly sensitive to moisture.[2][10][11] Store at -20°C or below with a desiccant under an inert gas.[3] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][10][11]
-
Solvents: For initial dissolution of the this compound, use a high-quality, anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][10]
-
Reaction Buffers: Use buffers that do not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), borate, carbonate-bicarbonate, and HEPES.[3] A common choice is 0.1 M PBS at a pH of 7.2-7.4.[3]
-
Incompatible Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[3][10][11]
-
Quenching Buffer: A buffer containing primary amines (e.g., Tris or glycine) is used to stop the reaction.[3][10] A common quenching buffer is 1 M Tris-HCl, pH 7.5-8.0.[1][4]
Protocol for Protein PEGylation
This protocol provides a general guideline for the PEGylation of proteins. Optimization may be required based on the specific protein and desired degree of PEGylation.
-
Protein Preparation:
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.[11]
-
Immediately before use, dissolve the calculated amount of this compound in a minimal volume of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[3][10][13] Do not prepare stock solutions for storage as the NHS ester readily hydrolyzes.[11]
-
-
PEGylation Reaction:
-
Add the this compound solution dropwise to the stirring protein solution to achieve the desired molar excess (e.g., a 20-fold molar excess is a common starting point).[3][10]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is kept below 10% (v/v) to maintain protein stability.[2][3][10]
-
Incubate the reaction under one of the following conditions:
-
-
Quenching the Reaction:
-
Purification:
-
Storage:
-
Store the purified PEGylated protein under the same conditions as the original, unmodified protein.[10]
-
Protocol for Modifying Amine-Bearing Small Molecules
-
Dissolution: Dissolve the amine-containing small molecule in an anhydrous organic solvent (e.g., DMF, DCM, DMSO, or THF).[2][10]
-
Reaction: While stirring, add a base (e.g., TEA, DIPEA) and the this compound. A 1:1 or 2:1 molar ratio of PEG to the small molecule can be used as a starting point.[2][10]
-
Incubation: Stir the reaction mixture for 3-24 hours, monitoring the progress by LC-MS or TLC.[2][10]
-
Purification: Isolate the final product using standard organic synthesis workup procedures or column purification.[2]
Diagrams
Caption: A generalized experimental workflow for protein PEGylation.
Caption: Reaction mechanism of this compound with a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. confluore.com [confluore.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. neb.com [neb.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Quenching Unreacted m-PEG1-NHS Ester in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the effective quenching of unreacted m-PEG1-NHS ester in solution. N-hydroxysuccinimide (NHS) esters are widely used for the covalent modification of primary amines in biomolecules, a process known as PEGylation. Quenching is a critical step to terminate the reaction, preventing non-specific modifications and ensuring the homogeneity of the final product. This guide covers the selection of appropriate quenching agents, detailed experimental protocols, and methods for verifying the completion of the quenching reaction.
Introduction to this compound and the Need for Quenching
This compound is a pegylation reagent used to covalently attach a polyethylene (B3416737) glycol (PEG) spacer to molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1] The NHS ester reacts with primary amines (-NH₂) at a pH range of 7.2 to 8.5 to form a stable amide bond.[2][3] This reaction, however, can be non-specific if not properly controlled.
Quenching is the process of deactivating the unreacted, highly reactive NHS esters in the reaction mixture. This is essential to:
-
Terminate the PEGylation reaction: Stopping the reaction at a desired time point.[4]
-
Prevent over-modification: Avoids the attachment of more PEG chains than desired, which could alter the biological activity of the molecule.[5]
-
Avoid non-specific reactions: Unreacted this compound can react with other nucleophiles in the sample, leading to a heterogeneous product mixture.[5]
-
Prevent interference in downstream applications: Residual active PEG reagent can interfere with subsequent analytical or functional assays.[5][6]
Failure to quench the reaction can lead to labeling of purification media, cross-linking of the target molecule, and inaccurate quantification of conjugation efficiency.[6]
Mechanism of NHS Ester Reaction and Quenching
The reaction between an m-PEG-NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that collapses, resulting in a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[7]
Quenching agents are typically small molecules containing a primary amine. These agents react with the unreacted NHS esters in the same manner as the target molecule, effectively "capping" and inactivating them.[2] The primary amine of the quenching agent attacks the carbonyl carbon of the NHS ester, displacing the NHS group and forming a stable amide bond with the PEG moiety.[2]
Selection of a Quenching Agent
The most common quenching agents are small molecules containing primary amines. The choice of agent depends on the specific experimental requirements, including the nature of the PEGylated molecule and downstream applications.[2][6]
| Quenching Agent | Recommended Concentration | Incubation Time | Temperature | Notes |
| Tris (tris(hydroxymethyl)aminomethane) | 20-100 mM | 15-30 minutes | Room Temperature | A very common and effective quenching agent.[2][7] |
| Glycine (B1666218) | 20-100 mM | 15-30 minutes | Room Temperature | Another widely used and efficient quenching reagent.[2][7] |
| Lysine | 20-50 mM | 15 minutes | Room Temperature | Provides a primary amine for quenching, similar to Tris and glycine.[2] |
| Ethanolamine (B43304) | 20-50 mM | 15-30 minutes | Room Temperature | An alternative primary amine-containing quenching agent.[2][6] |
| Hydroxylamine | 10 mM | 15 minutes | Room Temperature | Can also be used to quench the reaction and can cleave the NHS ester, regenerating the original carboxyl group.[2][8] |
Considerations for selection:
-
Reactivity: Tris, glycine, and ethanolamine are all highly reactive towards NHS esters.[6]
-
Size and Ease of Removal: Smaller molecules like glycine and ethanolamine are often easier to remove during purification steps such as dialysis or size-exclusion chromatography.[6]
-
Downstream Interference: Ensure the chosen quenching agent does not interfere with subsequent assays. If downstream applications involve amine-specific chemistry, complete removal of the quenching agent is crucial.[6]
Experimental Protocols
4.1. General Considerations
-
Buffers: Always use amine-free buffers during the conjugation step, as primary amines will compete with the target molecule for reaction with the NHS ester.[2][9] Recommended buffers include phosphate, borate (B1201080), carbonate-bicarbonate, and HEPES.[7]
-
pH: The PEGylation reaction is most efficient at a pH of 7.2 to 8.5.[2][7] Be aware that the NHS ester is susceptible to hydrolysis, especially at higher pH.[2]
-
Reagent Preparation: Prepare the this compound stock solution immediately before use in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7][9] Do not store stock solutions.[9]
4.2. Protocol for Quenching Unreacted this compound
This protocol provides a general procedure for quenching the reaction after PEGylation of a protein in solution.
Materials:
-
Reaction mixture containing the PEGylated molecule and unreacted this compound.
-
Quenching Buffer: 1 M stock solution of the chosen quenching agent (e.g., Tris-HCl, Glycine, or Ethanolamine), with the pH adjusted to ~8.0.[6][10]
Procedure:
-
Prepare the Quenching Buffer: Prepare a 1 M stock solution of the selected quenching agent.
-
Add the Quenching Agent: At the completion of the PEGylation reaction, add the quenching buffer to the reaction mixture to achieve a final concentration of 20-50 mM. For example, add 20-50 µL of a 1 M quenching buffer stock to a 1 mL reaction volume.[6]
-
Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[2][6]
-
Purification: Proceed to the purification step to remove excess PEG reagent, the quenched PEG, and the quenching agent. Common methods include size-exclusion chromatography (SEC), dialysis, or gel filtration.[7]
4.3. Protocol for Quenching in Cell Surface Labeling
This protocol is designed for quenching reactions when labeling proteins on the surface of living cells.
Materials:
-
Cell suspension after incubation with this compound.
-
Ice-cold PBS (pH 8.0).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine).
Procedure:
-
Quenching: Add the Quenching Buffer to the cell suspension to a final concentration of 10-20 mM.[2]
-
Incubate for Quenching: Incubate for 10-15 minutes on ice.[2]
-
Cell Lysis and Analysis: After quenching, wash the cells with PBS and then lyse them for subsequent analysis by SDS-PAGE, Western blotting, or mass spectrometry.[2]
Verification of Quenching
Several methods can be used to confirm that the quenching reaction is complete:
-
Spectrophotometry: The hydrolysis of the NHS ester, which is a competing reaction and the final result of complete quenching and hydrolysis, results in the release of N-hydroxysuccinimide (NHS). This byproduct can be monitored by measuring the absorbance at 260-280 nm.[3][11]
-
Chromatography: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to separate and identify the different components in the reaction mixture, confirming the absence of the reactive this compound and the presence of the quenched product.[12]
-
Bioanalytical Assays: For PEGylated proteins, SDS-PAGE can show a shift in the molecular weight, and subsequent assays can confirm that the biological activity is retained and that no further modification occurs after quenching.[2]
Visualizations
Caption: Reaction of this compound with a primary amine and subsequent quenching.
Caption: A typical experimental workflow for NHS ester bioconjugation and quenching.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | Hydrolysis of NHS ester: Reagent exposed to moisture or stored improperly. | Store this compound under desiccated conditions at -20°C. Allow the reagent to equilibrate to room temperature before opening. Prepare solutions immediately before use.[6][13] |
| Suboptimal pH: pH is too low, protonating primary amines. | Ensure the reaction buffer pH is between 7.2 and 8.5.[7] | |
| Incompatible Buffer: Buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer such as PBS, HEPES, or borate buffer for the conjugation reaction.[7][9] | |
| Inconsistent Results | Variability in Reagent Quality: Batch-to-batch variation or degradation of the NHS ester. | Use high-quality reagents and store them properly.[6] |
| Product Aggregation | Change in Protein Charge: Reaction with primary amines neutralizes their positive charge, which can alter the isoelectric point. | Try performing the reaction at a lower protein concentration.[14] |
| Quenching Incomplete | Insufficient Quenching Agent or Time: Not enough quenching agent was added, or the incubation time was too short. | Use the recommended concentration range (20-50 mM) for the quenching agent and incubate for at least 15-30 minutes.[6] |
Conclusion
Quenching is an indispensable step in protocols involving this compound to ensure the production of a well-defined and homogeneous PEGylated product. By carefully selecting the appropriate quenching agent and adhering to the detailed protocols outlined in this guide, researchers can effectively terminate the PEGylation reaction, prevent unwanted side reactions, and obtain reliable and reproducible results for their downstream applications.
References
- 1. This compound, 1027371-75-0 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting low yield in m-PEG1-NHS ester reactions
Welcome to the Technical Support Center for m-PEG-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of m-PEG-NHS esters to proteins, peptides, and other amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the m-PEG-NHS ester reaction?
The reaction is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester of the m-PEG reacts with a primary amine (-NH₂) on a target molecule, such as the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein.[1] This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[2] For the reaction to be efficient, the primary amine must be in its deprotonated, nucleophilic state.[3]
Q2: What is the primary cause of low yield in m-PEG-NHS ester reactions?
The most significant competing reaction is the hydrolysis of the m-PEG-NHS ester in the aqueous buffer. The ester group is susceptible to reaction with water, which converts the amine-reactive NHS ester into an unreactive carboxylic acid. The rate of this hydrolysis is highly dependent on pH, increasing as the pH rises.[2] Other common causes for low yield include suboptimal buffer choice, incorrect pH, degraded PEG reagent, or insufficient accessible primary amines on the target molecule.[3]
Q3: What are the optimal reaction conditions (pH, buffer, temperature)?
-
pH: The optimal pH range is typically between 7.2 and 8.5.[2][4] This range provides a good balance between having a sufficient concentration of deprotonated, nucleophilic amines to react efficiently and minimizing the hydrolysis of the NHS ester.[2] An optimal pH of 8.3-8.5 is frequently recommended.[2][5][6]
-
Buffer: It is crucial to use a buffer that does not contain primary amines.[2][4] Recommended buffers include phosphate (B84403), sodium bicarbonate, HEPES, and borate (B1201080) buffers.[2][4] Buffers to avoid are those containing primary amines like Tris or glycine (B1666218), as they will compete with the target molecule for reaction with the NHS ester.[3][2][4]
-
Temperature: Reactions can be performed at room temperature (20-25°C) for 30-60 minutes or at 4°C for 2-4 hours, or even overnight.[2][5] Lower temperatures can help to slow the rate of hydrolysis, which can be beneficial.[4][7]
Q4: How should I store and handle my m-PEG-NHS ester reagent?
m-PEG-NHS esters are highly sensitive to moisture.[4][8] They should be stored at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[8] It is best practice to prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before each experiment and not to store stock solutions.[8][9][10]
Q5: How do I stop (quench) the PEGylation reaction?
The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-100 mM.[2] These reagents will react with any unreacted NHS ester, preventing further modification of your target molecule.[5]
Troubleshooting Guide: Low PEGylation Yield
Problem: I'm observing very low or no PEGylated product.
| Possible Cause | Recommended Solution |
| Incorrect Buffer Used | Ensure you are using an amine-free buffer such as PBS, HEPES, or borate at the correct pH. Buffers like Tris or glycine will quench the reaction. Perform a buffer exchange if your protein is in an incompatible buffer.[8] |
| Hydrolyzed PEG Reagent | The m-PEG-NHS ester may have been inactivated by moisture.[11] Use a fresh vial of the reagent, ensuring it is warmed to room temperature before opening. Prepare the reagent solution in anhydrous DMSO or DMF immediately before starting the reaction. Do not store aqueous stock solutions.[8] |
| Reaction pH is Too Low | At a low pH (<7.2), primary amines are predominantly protonated (-NH₃⁺) and thus unreactive.[2] Verify that your reaction buffer is within the optimal pH range of 7.2-8.5.[4] |
| Reaction pH is Too High | While a higher pH increases the reactivity of amines, it dramatically increases the rate of NHS ester hydrolysis. The half-life of an NHS ester can drop to just 10 minutes at pH 8.6 and 4°C.[2][12] Consider lowering the pH to the 7.2-7.5 range to slow hydrolysis, potentially with a longer incubation time. |
| Target Molecule Lacks Accessible Amines | The primary amines on your target molecule may be sterically hindered or buried within its structure. Consider performing the reaction under partial denaturing conditions (if your molecule can be refolded). |
| Low Protein Concentration | The desired reaction is concentration-dependent, while the competing hydrolysis is not. At low protein concentrations, hydrolysis can dominate. If possible, increase the concentration of your target molecule (recommended >2 mg/mL). |
Problem: The reaction is incomplete, with a mix of unreacted protein and PEGylated product.
| Possible Cause | Recommended Solution |
| Suboptimal Molar Ratio | The molar excess of the m-PEG-NHS ester may be too low. Increase the molar ratio of the PEG reagent to the target molecule. A starting point of a 10- to 50-fold molar excess is common.[3][5] More dilute protein solutions may require a higher molar excess.[2] |
| Short Reaction Time | The reaction may not have had enough time to go to completion. Increase the incubation time.[7] Reactions at 4°C may require longer incubation times (e.g., overnight) compared to room temperature.[2][4] |
| Inefficient Mixing | Ensure the m-PEG-NHS ester solution is added dropwise to the stirring protein solution for homogenous mixing.[2] |
| Low Reaction Temperature | While lower temperatures can help maintain protein stability, they also slow down the reaction rate.[7] If the yield is low, consider increasing the reaction temperature from 4°C to room temperature, while monitoring for any signs of protein aggregation.[7] |
Data Summary Tables
Table 1: Recommended Reaction Parameters for m-PEG-NHS Ester Reactions
| Parameter | Recommended Value | Notes |
| Molar Excess of m-PEG-NHS Ester | 10- to 50-fold | The optimal ratio depends on the number of available primary amines on the protein and the desired degree of labeling.[5] A 20-fold molar excess is a common starting point.[5][10] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[1][5] |
| Reaction pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal for the reaction with primary amines.[5] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are typically faster (30-60 minutes), while reactions at 4°C can proceed for longer (2 hours to overnight) to control the reaction rate.[5] |
| Reaction Time | 30 minutes - 4 hours | Reaction time should be optimized based on the desired degree of labeling and the reactivity of the protein.[5] |
| Organic Solvent Concentration | < 10% (v/v) | The final concentration of DMSO or DMF used to dissolve the PEG reagent should be kept low to avoid protein denaturation.[2][5] |
Table 2: Effect of pH on the Half-life of NHS Esters
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[2][12] |
| 8.0 | 25°C | ~34 minutes[2] |
| 8.6 | 4°C | 10 minutes[2][12] |
This data highlights the critical importance of performing the reaction promptly after adding the NHS ester to the buffer, especially at pH levels above 8.
Visual Guides
Caption: Reaction mechanism of m-PEG-NHS ester with a primary amine and the competing hydrolysis reaction.
Caption: A logical workflow for troubleshooting low yield in m-PEG-NHS ester PEGylation reactions.
Caption: Logical relationship between pH, amine reactivity, NHS ester stability, and overall reaction yield.
Experimental Protocols
Detailed Protocol for Protein PEGylation with m-PEG-NHS Ester
This protocol provides a general procedure for labeling a protein with an m-PEG-NHS ester. Optimization may be required for your specific protein and application.
1. Reagent Preparation
-
Protein Solution:
-
m-PEG-NHS Ester Solution:
-
The m-PEG-NHS ester reagent is moisture-sensitive.[8] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[8]
-
Immediately before use, dissolve the calculated amount of m-PEG-NHS ester in a minimal volume of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][8] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[8]
-
-
Quenching Buffer:
-
Prepare a 1 M stock solution of Tris-HCl or glycine at pH 8.0.[8] This will be used to stop the reaction.
-
2. PEGylation Reaction
-
Calculate Reagents: Determine the required amounts of the target molecule and the m-PEG-NHS ester to achieve the desired molar excess (e.g., a 20-fold molar excess is a common starting point).[2][5]
-
Reaction: Add the freshly prepared m-PEG-NHS ester solution dropwise to the stirring protein solution.[2] Ensure the final concentration of the organic solvent (DMSO or DMF) is kept below 10% (v/v).[2][5]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours on ice.[2] Incubation can also be performed overnight at 4°C.[2]
3. Quenching
-
Stop the reaction by adding the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-100 mM.[2]
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is consumed.[5]
4. Purification
-
Remove unreacted PEG reagent, the NHS byproduct, and quenching reagent from the PEGylated product.[2][8]
-
Common purification methods include:
5. Analysis
-
Analyze the degree of PEGylation and the purity of the final product using appropriate techniques such as:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
preventing hydrolysis of m-PEG1-NHS ester during conjugation
Welcome to the technical support center for m-PEG-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of m-PEG-NHS esters to proteins, peptides, and other amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the m-PEG-NHS ester reaction?
The reaction is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester of the m-PEG reacts with a primary amine (-NH₂) on a target molecule, such as the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein.[1][2] This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[2][3] For the reaction to be efficient, the primary amine must be in its deprotonated, nucleophilic state.[1]
Q2: What is the primary cause of low yield in m-PEG-NHS ester reactions?
The most significant competing reaction is the hydrolysis of the m-PEG-NHS ester in the aqueous buffer.[1][4] The ester group is susceptible to reaction with water, which converts the amine-reactive NHS ester into an unreactive carboxylic acid.[1][5] This rate of hydrolysis is highly dependent on pH, increasing as the pH rises.[1][2] Other common causes for low yield include suboptimal buffer choice, incorrect pH, degraded PEG reagent, or insufficient accessible primary amines on the target molecule.[1]
Q3: What are the optimal reaction conditions (pH, buffer, temperature)?
-
pH: The optimal pH range is typically between 7.2 and 8.5.[1][5][6][7] This range provides a good balance between having a sufficient concentration of deprotonated, nucleophilic amines to react efficiently while minimizing the rate of hydrolysis.[5][8] A pH of 8.3-8.5 is often recommended as ideal.[5][6][8]
-
Buffer: It is crucial to use an amine-free buffer.[1][9] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, sodium bicarbonate, and borate (B1201080) buffers.[2][9][10] Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the NHS ester.[1][2][10]
-
Temperature: Reactions can be performed at room temperature (e.g., 30-60 minutes) or at 4°C (e.g., 2-4 hours or overnight).[2][10][11] Lowering the temperature can slow down the rate of hydrolysis, which can be beneficial.[6][7]
Q4: How should I properly store and handle the m-PEG-NHS ester reagent?
m-PEG-NHS esters are highly sensitive to moisture.[1][2][10] To ensure maximum reactivity:
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1][2][10]
-
Dissolve the reagent immediately before use in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][10]
-
Do not prepare and store aqueous stock solutions, as the NHS-ester moiety will readily hydrolyze.[1][12]
Q5: How can I stop (quench) the conjugation reaction?
The reaction can be stopped by adding a quenching buffer that contains primary amines, such as Tris or glycine, to a final concentration of 20-100 mM.[2][11] This will consume any unreacted NHS ester.[2] Incubate for 15-30 minutes to ensure the reaction is fully quenched.[9][11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Yield | Hydrolysis of m-PEG-NHS ester | Ensure proper storage and handling of the reagent.[10] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[1][10] Work quickly once the reagent is in an aqueous solution. |
| Incorrect Buffer | Use an amine-free buffer such as PBS, HEPES, or borate at the correct pH.[1][6] Avoid buffers like Tris or glycine in the reaction mixture.[1][10] | |
| Suboptimal pH | Verify the pH of your reaction buffer. The optimal range is 7.2-8.5.[6][10] A pH that is too low results in protonated, unreactive amines, while a pH that is too high accelerates hydrolysis.[10] | |
| Low Reactant Concentration | The desired conjugation is a bimolecular reaction and is concentration-dependent, while hydrolysis is not.[1] If possible, increase the concentration of your target molecule (e.g., >2 mg/mL).[1] | |
| Incomplete Reaction (Mix of products) | Suboptimal Molar Ratio | The molar excess of the m-PEG-NHS ester may be too low. Increase the molar ratio of the PEG reagent to the target molecule. A 10- to 50-fold molar excess is a common starting point.[1][2] |
| Reaction Time is Too Short | The reaction may not have proceeded to completion. Increase the incubation time (e.g., from 1 hour to 4 hours at room temperature, or overnight at 4°C).[1] | |
| Protein Precipitation | Over-labeling of the Protein | Excessive modification of surface amines can alter the protein's properties and lead to aggregation.[7] Reduce the molar excess of the m-PEG-NHS ester or shorten the reaction time.[7] |
| High Concentration of Organic Solvent | The final concentration of the organic solvent (DMSO or DMF) used to dissolve the PEG reagent should be kept low, ideally below 10% (v/v), to maintain protein stability.[2][13] |
Quantitative Data: NHS Ester Hydrolysis
The stability of the NHS ester is critical for successful conjugation and is highly dependent on pH. The rate of hydrolysis increases significantly as the pH becomes more alkaline.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[2] |
| 8.0 | 25 | ~34 minutes[2] |
| 8.6 | 4 | 10 minutes[2] |
| 8.5 | Room Temp. | 180 minutes (porphyrin-NHS ester)[14] |
| 9.0 | Room Temp. | 125 minutes (porphyrin-NHS ester)[14] |
This data is compiled from multiple sources and should be used as a guideline. Actual half-life can vary based on the specific NHS ester derivative and buffer conditions.
Experimental Protocols
General Protocol for Protein PEGylation
This protocol provides a general procedure for the conjugation of an m-PEG-NHS ester to a protein.
-
Buffer Exchange: Ensure the protein is in a compatible, amine-free buffer at the desired pH (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.5).[2] If necessary, perform a buffer exchange using dialysis or a desalting column.[2]
-
Calculate Reagents: Determine the required amounts of the protein and the m-PEG-NHS ester to achieve the desired molar excess (e.g., a 5- to 50-fold molar excess of PEG is a common starting point).[2]
-
Prepare Protein Solution: Dissolve the target protein in the reaction buffer to a concentration of 1-10 mg/mL.[2]
-
Prepare m-PEG-NHS Ester Solution: Immediately before use, allow the vial of m-PEG-NHS ester to equilibrate to room temperature.[2] Dissolve the calculated amount in a minimal volume of anhydrous DMSO or DMF.[2]
-
Initiate Reaction: Add the m-PEG-NHS ester solution dropwise to the stirring protein solution.[2] The final concentration of the organic solvent should ideally be less than 10%.[2]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle stirring.[2][11]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris or glycine) to a final concentration of 20-100 mM to consume any unreacted NHS ester.[2] Incubate for 15-30 minutes.[11]
-
Purification: Remove excess, unreacted PEG reagent and byproducts from the conjugated protein using size-exclusion chromatography (desalting column) or dialysis.[1][10]
Visualizations
Caption: Competing reaction pathways for m-PEG-NHS ester.
Caption: Standard experimental workflow for protein PEGylation.
Caption: Troubleshooting decision tree for low PEGylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Optimizing m-PEG-NHS Ester to Protein Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the molar ratio of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG-NHS ester) to protein for successful PEGylation. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis of the m-PEG-NHS ester reaction with a protein?
The reaction is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester of the m-PEG reacts with primary amines (-NH₂) on the protein.[1] These primary amines are found at the N-terminus of the polypeptide chain and on the ε-amino group of lysine (B10760008) residues.[2][3] This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][2] For the reaction to proceed efficiently, the primary amine must be in its deprotonated, nucleophilic state.[1]
Q2: What is the recommended starting molar ratio of m-PEG-NHS ester to protein?
The optimal molar ratio is highly dependent on the specific protein, its concentration, the number of available primary amines, and the desired degree of PEGylation. Therefore, the ideal ratio must be determined empirically.[4] However, a common starting point is a 10- to 50-fold molar excess of the m-PEG-NHS ester reagent to the protein.[5] For labeling IgG antibodies at a concentration of 1-10 mg/mL, a 20-fold molar excess typically results in 4-6 PEG molecules per antibody.[6][7]
Q3: How does protein concentration affect the required molar ratio?
Reactions with dilute protein solutions (generally less than 1-2 mg/mL) require a greater molar excess of the PEG reagent to achieve the same degree of modification as more concentrated protein solutions.[4][6][8][9] This is because at low protein concentrations, the competing hydrolysis reaction of the NHS ester becomes more dominant.[1][2][8] Increasing the protein concentration can improve the efficiency of the PEGylation reaction.[2]
Q4: What are the optimal reaction conditions (pH, buffer, temperature)?
-
pH: The optimal pH range for the NHS ester reaction is typically between 7.2 and 8.5.[2][5] A pH below 7.2 will result in protonated, less reactive amines, while a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, reducing its availability to react with the protein.[5]
-
Buffer: It is crucial to use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[1][10] Buffers containing primary amines, like Tris or glycine (B1666218), will compete with the protein for the NHS ester and should be avoided.[1][5][10]
-
Temperature: The reaction is typically carried out for 30-60 minutes at room temperature or for 2 hours on ice.[1][6][11] Lower temperatures can help to slow the rate of hydrolysis of the NHS ester, which can be beneficial for sensitive proteins.[3]
Q5: What is the primary cause of low PEGylation efficiency?
The most significant competing reaction that reduces PEGylation efficiency is the hydrolysis of the m-PEG-NHS ester in the aqueous buffer.[1][8] The NHS ester is susceptible to reaction with water, which converts it into an unreactive carboxylic acid.[1] The rate of this hydrolysis is highly dependent on pH, increasing as the pH rises.[1] Other common causes for low yield include suboptimal buffer choice, incorrect pH, degraded PEG reagent due to moisture exposure, or an insufficient number of accessible primary amines on the protein.[1]
Troubleshooting Guide
This guide will help you diagnose and resolve common problems encountered during the m-PEG-NHS ester to protein conjugation process.
| Problem | Potential Cause | Recommended Solution |
| Low or No PEGylated Product | Hydrolyzed m-PEG-NHS ester reagent | The NHS ester is moisture-sensitive.[2][5] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[2][8] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store them in aqueous solutions.[4][8] |
| Incorrect buffer composition | Ensure you are using an amine-free buffer like PBS, HEPES, or borate.[1][10] Buffers containing Tris or glycine will quench the reaction.[1][5] If necessary, perform a buffer exchange for your protein sample.[8] | |
| Suboptimal pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[2][5] | |
| Insufficient molar excess of PEG reagent | Increase the molar ratio of the m-PEG-NHS ester to the protein. Perform a titration with a range of molar ratios (e.g., 10:1, 20:1, 50:1) to find the optimal excess for your specific protein.[4] | |
| Low protein concentration | If possible, increase the concentration of your protein to >2 mg/mL.[1][4] | |
| Protein Precipitation During or After Reaction | High concentration of organic solvent | The m-PEG-NHS ester is often dissolved in DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is below 10% to maintain protein solubility.[2][12][13] |
| Over-labeling of the protein | Excessive modification of surface amines can alter the protein's surface charge and lead to aggregation.[10] Reduce the molar excess of the PEG reagent or shorten the reaction time.[2] | |
| Suboptimal reaction conditions | Incorrect pH or high temperature can destabilize the protein.[10] Ensure the reaction conditions are within the optimal range for your protein's stability. | |
| Heterogeneous PEGylation Product | Multiple accessible primary amines | Most proteins have multiple lysine residues and an N-terminus, leading to a mixture of PEGylated species.[14] This is an inherent characteristic of NHS ester chemistry. |
| Inconsistent reaction conditions | Ensure consistent mixing, temperature, and reaction time to improve batch-to-batch reproducibility. |
Experimental Protocols
Protocol 1: Small-Scale Trial for Optimizing Molar Ratio
This protocol describes a method for performing small-scale trial conjugations to identify the optimal m-PEG-NHS ester to protein molar ratio.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
m-PEG-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Microcentrifuge tubes
Procedure:
-
Protein Preparation: Ensure your protein is in an appropriate amine-free buffer at a known concentration.
-
m-PEG-NHS Ester Stock Solution Preparation:
-
Allow the vial of m-PEG-NHS ester to warm to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of m-PEG-NHS ester in anhydrous DMSO or DMF. For example, for an m-PEG-NHS ester with a molecular weight of 5,000 g/mol , dissolve 50 mg in 1 mL of anhydrous solvent.
-
-
Reaction Setup:
-
Set up a series of reactions in microcentrifuge tubes, each with the same amount of protein.
-
Calculate the volume of the 10 mM m-PEG-NHS ester stock solution needed to achieve a range of molar excesses (e.g., 5:1, 10:1, 20:1, 50:1 PEG:protein).
-
Add the calculated volume of the m-PEG-NHS ester stock solution to each respective protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reactions for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris per 1 mL of reaction mixture). Incubate for 15-30 minutes at room temperature.
-
Analysis: Analyze the results of each reaction using SDS-PAGE to observe the shift in molecular weight of the PEGylated protein and determine the optimal molar ratio. The PEGylated protein will show a significant increase in apparent molecular weight.[15] The presence of multiple bands in the PEGylated sample lane may indicate a mixture of mono-, di-, and higher-order PEGylated species, as well as unreacted protein.[15]
Protocol 2: Characterization of PEGylated Protein by SDS-PAGE
Materials:
-
PEGylated protein samples from Protocol 1
-
Unmodified protein control
-
Molecular weight standards
-
SDS-PAGE gel and running buffer
-
Loading buffer
-
Gel staining solution (e.g., Coomassie Brilliant Blue)
-
Destaining solution
-
Gel imaging system
Procedure:
-
Sample Preparation: Mix a small volume of each PEGylated protein sample and the unmodified control with loading buffer. Heat the samples if required by your standard protocol.
-
Gel Electrophoresis: Load the samples and molecular weight standards onto the SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Gel Staining and Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with a suitable protein stain.
-
Destain the gel to visualize the protein bands.
-
Image the gel using a gel documentation system.
-
-
Data Analysis: Compare the migration of the PEGylated protein bands to the unmodified protein and the molecular weight standards. The shift in the apparent molecular weight will indicate the extent of PEGylation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purifying mPEG-NHS Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of mPEG-NHS ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying mPEG-NHS ester conjugates? A1: The primary challenge is the heterogeneity of the reaction mixture, which often contains the desired mono-PEGylated product, unreacted native protein, excess mPEG-NHS ester, hydrolyzed mPEG, and various multi-PEGylated species.[1][2] Effectively separating these components while preserving the biological activity of the conjugate is a significant hurdle.[1][3] The covalent attachment of the PEG chain can mask the protein's natural physicochemical properties, making separation based on charge or hydrophobicity difficult.[1]
Q2: What is the primary competing reaction during conjugation, and how does it affect purification? A2: The primary competing reaction is the hydrolysis of the mPEG-NHS ester in the aqueous buffer.[4] This reaction creates PEG-carboxylic acid, which is inactive and can no longer conjugate to the target molecule.[5] The rate of hydrolysis increases significantly with higher pH.[5][6] This not only reduces the yield of the desired conjugate but also adds another impurity (hydrolyzed PEG) that must be removed during purification.[7]
Q3: Which purification methods are most effective for mPEG-NHS ester conjugates? A3: The most common and effective methods are chromatographic techniques that separate molecules based on differences in size, charge, or hydrophobicity.[2] These include:
-
Size Exclusion Chromatography (SEC): Highly effective for removing small molecules like unreacted/hydrolyzed PEG reagent and for separating PEGylated proteins from the unreacted native protein based on their different hydrodynamic radii.[7][]
-
Ion Exchange Chromatography (IEX): Separates molecules by surface charge. Since PEGylation shields the protein's surface charges, it alters the elution profile, allowing for the separation of native, mono-PEGylated, and multi-PEGylated species.[][9]
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity and can be a useful secondary purification step after IEX, though it may have lower capacity and resolution.[]
-
Non-Chromatographic Methods: Techniques like dialysis and Tangential Flow Filtration (TFF) are excellent for removing small molecule impurities, such as excess PEG reagent and buffer salts.[2][10]
Q4: How can I remove unreacted mPEG-NHS ester and its hydrolyzed byproducts? A4: Due to the significant size difference between the PEGylated protein and the small mPEG reagent, several methods are highly effective:
-
Dialysis/Diafiltration: Using a membrane with a Molecular Weight Cutoff (MWCO) significantly smaller than the conjugate (e.g., 10 kDa) allows the small PEG molecules to diffuse out while retaining the large protein conjugate.[2][11]
-
Size Exclusion Chromatography (SEC): Using a desalting column (like a G-25) provides a rapid and efficient way to separate the large conjugate from the small, unreacted PEG molecules.[2]
Q5: Why is my protein aggregating during the PEGylation reaction or purification? A5: Protein aggregation can be caused by several factors:
-
High Protein Concentration: Can lead to increased intermolecular cross-linking.[3]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can impact protein stability. It is often best to work at a pH away from the protein's isoelectric point (pI).[3]
-
Presence of Bifunctional PEG Reagents: Impurities in the PEG reagent can cross-link protein molecules. Using high-quality, monofunctional PEG is crucial.[3]
-
Organic Solvents: High concentrations of organic solvents (like DMSO or DMF) used to dissolve the mPEG-NHS ester can denature and precipitate the protein. The final concentration should typically be kept below 10%.[12][13]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of mPEG-NHS ester conjugates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of PEGylated Protein | Non-specific Binding: The conjugate is adsorbing to the chromatography resin or filtration membrane.[2][11] | - For chromatography, try increasing the ionic strength of the buffer. - For filtration, ensure you are using low-protein-binding membranes (e.g., PES).[11] - Passivate the system before use. |
| Loss During Filtration: The MWCO of the dialysis or TFF membrane is too close to the molecular weight of the conjugate. | Use a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your conjugate to prevent its loss.[2][11] | |
| Poor Resolution Between PEGylated Species (e.g., mono- vs. di-PEGylated) | Insufficient Size/Charge Difference: The addition of a single PEG chain may not alter the protein's size or charge enough for baseline separation with the current method.[1] | - For SEC: Use a longer column or connect multiple columns in series to increase resolution. A lower flow rate can also improve separation.[1] - For IEX: Optimize the salt or pH gradient. A shallower gradient is often required to resolve species with similar charges.[1] |
| Steric Hindrance in IEX: The PEG chain may block the protein's charged residues from interacting effectively with the resin.[1] | Use a resin with a larger pore size to improve accessibility for the bulky PEGylated molecule.[1] Consider monolith or membrane-based ion exchangers. | |
| Presence of Unreacted Native Protein in Final Product | Low PEGylation Efficiency: The conjugation reaction was incomplete. | - Check Reagent Activity: NHS esters are moisture-sensitive. Use a fresh or properly stored (-20°C with desiccant) reagent.[2] - Optimize Reaction pH: Ensure the pH is between 7.2-8.5. Avoid amine-containing buffers like Tris.[4][13] - Increase Molar Ratio: Increase the molar excess of the mPEG-NHS ester to the protein.[2] |
| Ineffective Purification: The chosen purification method is not adequately separating the native protein from the conjugate. | - IEX is often superior to SEC for this separation, as the change in charge upon PEGylation is often more significant than the change in size, especially for smaller PEG chains.[9] - Optimize the elution gradient (salt or pH) in IEX to maximize separation. | |
| Hydrolysis of NHS Ester During Reaction | High pH: Reaction pH is too high (e.g., > 8.5), accelerating hydrolysis over conjugation.[4][14] | Maintain the reaction pH in the optimal 7.2-8.5 range. A balance must be struck between amine reactivity (favored at higher pH) and NHS ester stability.[4] |
| Extended Reaction Time in Aqueous Buffer: The longer the NHS ester is in an aqueous environment, the more it will hydrolyze.[5] | Prepare the mPEG-NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction.[6][15] Work efficiently once the reagent is in the aqueous buffer. |
Quantitative Data Summary
The stability of the mPEG-NHS ester is critical for a successful conjugation reaction. The primary competing reaction, hydrolysis, is highly dependent on pH.
Table 1: Effect of pH on the Half-life (t½) of NHS Ester Hydrolysis and Amidation Data is illustrative and compiled from studies on various NHS esters. Actual rates will vary based on specific molecule, buffer, and temperature.
| pH | NHS Ester Hydrolysis t½ (min) | Amidation Reaction t½ (min) | Predominant Outcome |
| 8.0 | ~125 - 210[14] | ~25 - 80[16] | Favorable for Conjugation |
| 8.5 | ~180[14] | ~10 - 20[16] | Optimal for Conjugation |
| 9.0 | < 9 - 125[14][17] | ~5 - 10[16] | Fast reaction, but significant risk of hydrolysis |
As shown, increasing the pH from 8.0 to 9.0 can decrease the amidation half-life (speeding up the desired reaction) but also dramatically increases the rate of hydrolysis (the competing reaction). An optimal pH is often found around 8.3-8.5.[4][16]
Experimental Protocols & Visualizations
General Workflow for mPEG-NHS Ester Conjugation and Purification
The overall process involves dissolving the reagents, running the conjugation reaction, quenching any unreacted NHS ester, and finally, purifying the conjugate away from all byproducts and unreacted starting materials.
Caption: General experimental workflow for protein PEGylation and purification.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This method is ideal for removing unreacted mPEG-NHS ester and for separating species based on size.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated protein and the unreacted native protein.[2]
-
Equilibration: Equilibrate the column with at least 2-3 column volumes of a suitable, filtered, and degassed buffer (e.g., Phosphate Buffered Saline, pH 7.4) at the manufacturer's recommended flow rate.[2]
-
Sample Preparation: Centrifuge the conjugation reaction mixture (e.g., 10,000 x g for 10 minutes) to remove any precipitated material. Filter the supernatant through a 0.22 µm filter.[2]
-
Sample Loading: Load the prepared sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution & Fraction Collection: Begin the elution with the equilibration buffer. The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the smaller, unreacted native protein. Collect fractions and monitor the elution profile using UV absorbance at 280 nm.[11]
-
Analysis: Pool the fractions corresponding to the desired peak(s) and analyze purity using SDS-PAGE or analytical HPLC.
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
This method is highly effective for separating native protein from mono- and multi-PEGylated species.
-
Resin Selection: Choose an anion or cation exchange resin based on the isoelectric point (pI) of the native protein and the buffer pH.
-
Buffer Preparation: Prepare a binding buffer (low salt concentration) and an elution buffer (high salt concentration, e.g., 1 M NaCl). Ensure the pH is one unit above (anion exchange) or below (cation exchange) the protein's pI to ensure binding.
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of binding buffer.
-
Sample Preparation: If the reaction buffer is incompatible with IEX binding (e.g., high salt), perform a buffer exchange into the binding buffer using dialysis or a desalting column. Centrifuge and filter the sample as described for SEC.[2]
-
Sample Loading and Elution: Load the sample onto the column. Wash with binding buffer to remove unbound molecules. Elute the bound proteins using a linear gradient of increasing salt concentration.[2] Because PEG chains shield the protein's surface charges, the PEGylated species will typically elute at a different salt concentration than the native protein.[2][]
-
Analysis: Collect fractions across the gradient and analyze them by SDS-PAGE or other methods to identify the fractions containing the purified, desired conjugate.
Decision-Making and Troubleshooting Workflows
Selecting the right purification strategy and troubleshooting common problems are critical for success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: m-PEG-NHS Ester Reactions
Welcome to the technical support center for m-PEG-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of m-PEG-NHS esters to proteins, peptides, and other amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the m-PEG-NHS ester reaction?
The reaction is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester of the m-PEG reacts with a primary amine (-NH₂) on a target molecule, such as the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein. This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1] For the reaction to be efficient, the primary amine must be in its deprotonated, nucleophilic state.[2]
Q2: What is the primary competing reaction that reduces efficiency?
The most significant competing reaction is the hydrolysis of the m-PEG-NHS ester in the aqueous buffer.[3] The ester group is susceptible to reaction with water, which converts the amine-reactive NHS ester into an unreactive PEG-carboxylic acid.[3] The rate of this hydrolysis reaction is highly dependent on pH, increasing significantly as the pH rises.[4]
Q3: What are the optimal reaction conditions (pH, buffer, temperature)?
-
pH: The optimal pH range is typically between 7.2 and 8.5.[5][6] This range provides a good balance between having a sufficient concentration of deprotonated, reactive amines and minimizing the rate of NHS ester hydrolysis.[3][5] For many applications, a pH of 8.3-8.5 is considered optimal.[5][7][8]
-
Buffer: It is crucial to use a buffer that does not contain primary amines.[4] Recommended buffers include Phosphate (PBS), Sodium Bicarbonate, HEPES, and Borate.[5][7][9] Buffers to avoid are those containing primary amines like Tris or glycine (B1666218), as they compete with the target molecule.[6][7][9] However, Tris or glycine can be used to quench (stop) the reaction.[6]
-
Temperature: Reactions can be performed at room temperature (e.g., 20-25°C) for 30-60 minutes or at 4°C for 2-4 hours or even overnight.[1][4][10][11] Lowering the temperature slows down the rate of hydrolysis, which can be beneficial for sensitive proteins or when using higher pH buffers.[4][9][10]
Q4: How should I properly store and handle m-PEG-NHS ester reagents?
m-PEG-NHS esters are highly sensitive to moisture.[6][7] They should be stored in a desiccated environment at -20°C.[6][7][12] It is critical to allow the vial to equilibrate to room temperature before opening to prevent moisture from condensing onto the reagent.[6][7][9] It is best practice to prepare fresh solutions in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use and not to store stock solutions.[6][7][12]
Troubleshooting Guide
Problem 1: Low or No PEGylated Product Observed
| Potential Cause | Recommended Action |
| Incorrect Buffer Used | Ensure you are using an amine-free buffer such as Phosphate, HEPES, or Borate at the correct pH. Buffers like Tris or glycine will quench the reaction.[7] If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or gel filtration.[6][7] |
| Hydrolyzed PEG Reagent | The m-PEG-NHS ester may have been inactivated by moisture.[9] Use a fresh vial of the reagent, ensuring it is warmed to room temperature before opening to prevent condensation.[6][7] Prepare the reagent solution in anhydrous DMSO or DMF immediately before starting the reaction.[9] |
| Reaction pH is Too Low | A pH below 7.2 will result in protonated, unreactive primary amines (-NH₃⁺).[5][11] Verify the pH of your reaction buffer and adjust it to the optimal 7.2-8.5 range.[9] |
| Target Molecule Lacks Accessible Amines | The primary amines on your target molecule may be sterically hindered or buried within its structure.[7] Consider performing the reaction under partial denaturing conditions (if your molecule can be refolded) or consult the literature for your specific target. |
| Poor Solubility of NHS Ester | Ensure the NHS ester is completely dissolved in an appropriate organic solvent (anhydrous DMSO or DMF) before adding it to the protein solution.[7] The final concentration of the organic solvent in the reaction mixture should be less than 10% to avoid protein precipitation.[4][6][7] |
Problem 2: Incomplete Reaction (Mix of unreacted and PEGylated product)
| Potential Cause | Recommended Action |
| Suboptimal Molar Ratio | The molar excess of the m-PEG-NHS ester may be too low. Increase the molar ratio of the PEG reagent to the target molecule (e.g., from 10:1 to 20:1 or 50:1) and analyze the results by SDS-PAGE to find the optimal ratio.[4] |
| Insufficient Incubation Time | The reaction may not have proceeded to completion. Increase the incubation time (e.g., from 1 hour to 4 hours at room temperature, or overnight at 4°C). |
| Low Protein Concentration | The desired PEGylation reaction is concentration-dependent, while the competing hydrolysis is not. At low protein concentrations, hydrolysis can dominate. If possible, increase the concentration of your target molecule (recommended >2 mg/mL). |
| Reaction pH is Too High | While a higher pH increases the reactivity of amines, it dramatically increases the rate of NHS ester hydrolysis.[1] The half-life of an NHS ester can drop to just 10 minutes at pH 8.6. Consider lowering the pH to the 7.5-8.0 range to balance reactivity and stability. |
Problem 3: Protein Precipitation or Aggregation During Reaction
| Potential Cause | Recommended Action |
| High Organic Solvent Concentration | Ensure the final concentration of the organic solvent (DMSO or DMF) used to dissolve the PEG reagent does not exceed 10% of the total reaction volume.[6][10] |
| Suboptimal Buffer pH | The reaction pH may be too close to the protein's isoelectric point (pI), which can minimize surface charge and lead to aggregation.[10] If possible, adjust the buffer pH to be at least one unit away from the pI.[10] |
| High Protein Concentration | While beneficial for reaction efficiency, very high protein concentrations can increase the likelihood of aggregation.[10] Try reducing the protein concentration or perform the reaction at a lower temperature (4°C).[10] |
| Hydrophobic PEG Reagent | Conjugating a very hydrophobic molecule can decrease the overall solubility of the protein conjugate.[6] Consider using a more hydrophilic version of the PEG-NHS ester if available (e.g., one containing a sulfonate group).[1][10] |
Data Presentation
Table 1: Effect of pH on the Half-life of a Typical NHS Ester
| pH | Half-life at 25°C | Half-life at 4°C |
| 7.0 | Several Hours | 4-5 hours[1] |
| 8.0 | ~30 minutes | - |
| 8.5 | ~15 minutes | - |
| 8.6 | <10 minutes | 10 minutes[1] |
| 9.0 | <10 minutes | - |
| Data compiled from multiple sources.[4] Half-life is an approximation and can vary with buffer composition and specific NHS-ester structure. |
Table 2: Recommended Starting Conditions for a Typical Protein PEGylation
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-10 mg/mL[5][8][10] | Higher concentrations favor the desired bimolecular reaction over hydrolysis. |
| Molar Excess of PEG-NHS | 5- to 20-fold[4][10] | A good starting point for optimization; may need to be increased for dilute protein solutions.[12] |
| Reaction Buffer | 0.1 M Sodium Phosphate, Bicarbonate, or Borate[4][8] | Amine-free buffers are essential to prevent quenching the reaction.[4] |
| Reaction pH | 7.2 - 8.5[1][9] | Balances amine reactivity with NHS ester stability.[3] |
| Reaction Temperature | 4°C to 25°C (Room Temp)[4][10] | Lower temperatures slow hydrolysis but require longer incubation times.[10] |
| Incubation Time | 30-60 min (RT) or 2-4 hr (4°C)[2][12][13] | Should be optimized based on the specific protein and desired degree of labeling. |
| Organic Solvent (max) | < 10% (v/v)[4][6][7] | Higher concentrations can cause protein denaturation and precipitation.[4] |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation
-
Buffer Exchange: Ensure the target protein is in a compatible, amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.0).[4][11] If necessary, perform a buffer exchange using dialysis or a desalting column.[11][12]
-
Prepare Protein Solution: Adjust the protein solution concentration to 1-10 mg/mL in the reaction buffer.[11]
-
Prepare PEG Reagent: Allow the vial of m-PEG-NHS ester to warm completely to room temperature before opening.[6][7] Immediately before use, dissolve the required amount of the PEG reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[9][12]
-
Initiate Conjugation: Add the calculated volume of the m-PEG-NHS ester stock solution to the protein solution while gently stirring.[4] A typical starting point is a 5- to 20-fold molar excess of the PEG reagent over the protein.[4]
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[4]
-
Quench Reaction (Optional): To stop the reaction, add a quenching buffer such as Tris or glycine to a final concentration of 20-100 mM.[11] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein conjugate using size-exclusion chromatography, dialysis, or gel filtration.[2][11]
Protocol 2: Optimizing the Molar Ratio of PEG-NHS to Protein
-
Prepare Protein: Prepare a stock solution of your protein in the optimal reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
Set up Parallel Reactions: Set up a series of parallel reactions as described in Protocol 1. In each reaction, vary the molar excess of the m-PEG-NHS ester to the protein (e.g., 2:1, 5:1, 10:1, 20:1, 50:1).[4]
-
Incubate and Quench: Incubate all reactions for a fixed time and temperature (e.g., 1 hour at room temperature). After the incubation period, quench all reactions simultaneously.[4]
-
Analyze Results: Analyze a small aliquot of each reaction mixture by SDS-PAGE to visualize the extent of PEGylation at each molar ratio.[4] The PEGylated protein will show a shift to a higher molecular weight. This will allow you to select the optimal ratio to achieve the desired degree of modification.[4]
Mandatory Visualization
Caption: Competing reaction pathways in m-PEG-NHS ester conjugation.
Caption: Troubleshooting workflow for low PEGylation efficiency.
Caption: General experimental workflow for protein PEGylation.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
avoiding aggregation of proteins during PEGylation with m-PEG1-NHS ester
Welcome to the technical support center for protein PEGylation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their PEGylation experiments and troubleshooting common issues, specifically focusing on the prevention of protein aggregation when using m-PEG-NHS esters.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the PEGylation process.
Issue 1: Immediate Protein Aggregation Upon Adding m-PEG-NHS Ester
Question: My protein solution becomes cloudy or precipitation is visible immediately after I add the dissolved m-PEG-NHS ester. What is causing this and how can I fix it?
Answer: Immediate aggregation often points to suboptimal reaction conditions that shock the protein out of solution. The primary causes are localized high concentrations of the PEG reagent or an inappropriate reaction buffer.[1]
Recommended Solutions:
-
Control Reagent Addition: Instead of adding the PEG reagent in a single volume, try a stepwise or gradual addition to the protein solution while gently stirring.[2][3] This prevents localized high concentrations of the reagent.
-
Optimize Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions.[3][4] Try reducing the protein concentration. A typical starting range is 1-10 mg/mL.[4][5]
-
Lower the Temperature: Perform the reaction at a lower temperature, such as 4°C instead of room temperature.[2][3] This slows down both the PEGylation reaction and aggregation kinetics, which can be favorable.
-
Check Buffer pH: Ensure the pH of your reaction buffer is optimal for your protein's stability and at least 1-2 units away from its isoelectric point (pI) to maintain solubility.[1][6]
-
Solvent Concentration: The organic solvent (like DMSO or DMF) used to dissolve the m-PEG-NHS ester can cause precipitation if its final concentration in the reaction is too high.[5] Ensure the final solvent concentration does not exceed 10%.[5][7]
Issue 2: Gradual Aggregation During the Incubation Period
Question: The reaction mixture appears clear initially, but I observe a gradual increase in turbidity or the formation of visible aggregates over the course of the incubation. What are the potential causes and solutions?
Answer: Gradual aggregation can be caused by several factors, including intermolecular cross-linking, a high degree of PEGylation altering the protein's surface properties, or general protein instability under the reaction conditions.[1]
Recommended Solutions:
-
Optimize PEG:Protein Molar Ratio: A high excess of the PEG reagent can lead to over-PEGylation, which may destabilize the protein.[2] It's recommended to perform titration experiments with varying molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal balance between PEGylation efficiency and aggregation.[1]
-
Verify PEG Reagent Quality: Ensure you are using a high-quality, monofunctional m-PEG-NHS ester. The presence of bifunctional impurities (PEG diol) is a common cause of intermolecular cross-linking, which directly leads to aggregation.[2][3]
-
Incorporate Stabilizing Excipients: The addition of stabilizers to the reaction buffer can help maintain the protein's native conformation.[3][8] Consider adding sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), or amino acids (e.g., arginine, glycine).[3][8]
-
Adjust Reaction Conditions: If not already done, try lowering the reaction temperature to 4°C.[2] While the reaction is slower, it can provide better control and may be preferable for sensitive proteins.[9]
Issue 3: High Molecular Weight (HMW) Species Detected by SEC After Reaction
Question: My final product looks clear, but Size Exclusion Chromatography (SEC) analysis shows a significant peak corresponding to high molecular weight species (soluble aggregates). How can I minimize these?
Answer: The presence of soluble aggregates is a common issue in PEGylation. This is often due to intermolecular cross-linking or suboptimal reaction conditions that favor protein-protein association.[10]
Recommended Solutions:
-
Switch to Monofunctional PEG: If you are not already, ensure you are using a monofunctional PEG reagent. Homobifunctional linkers have reactive groups at both ends and can directly cross-link multiple protein molecules.[11]
-
Optimize Molar Ratio: A high molar excess of the PEG reagent can increase the chances of multi-PEGylation, which can sometimes lead to aggregation.[10] Screen a range of PEG:protein molar ratios to find the lowest ratio that provides the desired degree of PEGylation.
-
Systematic Screening of Conditions: Perform small-scale screening experiments to systematically vary one parameter at a time (e.g., protein concentration, pH, temperature) while keeping others constant to identify the root cause of aggregation.[3][11]
-
Analyze Starting Material: Ensure your initial protein solution is free of pre-existing aggregates, as these can act as nucleation sites.[2] Consider a preliminary SEC or DLS analysis of your protein stock.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting m-PEG-NHS ester with a protein?
A1: The optimal pH for NHS ester chemistry is typically between 7.2 and 8.5.[5][12] A common starting point is a phosphate, bicarbonate, or borate (B1201080) buffer at pH 8.3-8.5.[1] This range offers a good balance between having reactive (deprotonated) primary amines on the protein and the rate of hydrolysis of the NHS ester, which increases at higher pH.[12][13]
Q2: Why should I avoid using Tris or glycine (B1666218) buffers for this reaction?
A2: Buffers containing primary amines, such as Tris and glycine, will compete with the primary amines on your protein for reaction with the m-PEG-NHS ester.[2][14] This will lead to lower PEGylation efficiency and the consumption of your PEG reagent.[14] It is crucial to use an amine-free buffer like phosphate-buffered saline (PBS), borate, or carbonate buffer.[13][14]
Q3: How does the molecular weight of the PEG chain affect aggregation?
A3: The molecular weight (MW) of the PEG can influence aggregation in a protein-specific manner.[11] Larger PEG chains can provide a better protective hydration shell and more steric hindrance, which can prevent protein-protein interactions and aggregation.[11][15] For example, a 20 kDa PEG was shown to prevent precipitation of G-CSF by rendering aggregates soluble.[11][16] However, the optimal size is protein-dependent, and different PEG sizes may affect protein conformation differently.[11]
Q4: Can I store the dissolved m-PEG-NHS ester solution for later use?
A4: It is strongly recommended to prepare the m-PEG-NHS ester solution immediately before use.[14][17] The NHS ester group is susceptible to hydrolysis in aqueous solutions, and this rate increases significantly with pH.[13][18] Storing the reagent in solution, even for a short time, will lead to its degradation and reduced reactivity.[14]
Q5: How can I confirm my protein is being PEGylated?
A5: Several analytical techniques can be used to confirm PEGylation. A common and straightforward method is SDS-PAGE, where the PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein.[19][20] For more detailed characterization, you can use Size Exclusion Chromatography (SEC) to observe a shift in retention time, or Mass Spectrometry (MS) to determine the precise molecular weight and degree of PEGylation.[20][21]
Data Presentation
Table 1: Recommended Starting Conditions for m-PEG-NHS Ester PEGylation
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis.[5] |
| Buffer System | Phosphate, Borate, Bicarbonate | Must be free of primary amines (e.g., Tris, Glycine).[5] |
| Protein Concentration | 1 - 10 mg/mL | A common starting range to balance reaction rate and aggregation risk.[4] |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | Varies depending on the protein and desired degree of PEGylation; requires empirical optimization.[5] |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Lower temperature slows the reaction but also reduces hydrolysis and aggregation rates.[5] |
| Reaction Time | 30 min - 2 hours (RT) or 2 hours - Overnight (4°C) | Dependent on temperature and protein reactivity.[5][9] |
| Quenching Agent | 20-50 mM Tris or Glycine | Added after incubation to consume any unreacted NHS ester.[5] |
Table 2: Impact of pH on the Hydrolysis Half-life of NHS Esters
| pH | Approximate Half-life | Implication |
| 7.0 | 4 - 5 hours | Relatively stable, but amine reactivity is lower.[22] |
| 8.0 | 1 hour | Good balance of reactivity and stability.[22] |
| 8.5 - 8.6 | ~10 minutes | High amine reactivity but very rapid hydrolysis of the PEG reagent.[22][23] |
Table 3: Common Stabilizing Excipients to Prevent Aggregation
| Excipient Class | Examples | Recommended Starting Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | 2-10% (w/v) | Enhance protein stability through preferential exclusion.[3][8] |
| Amino Acids | Arginine, Glycine | 50 - 250 mM | Suppress non-specific protein-protein interactions.[3][8] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01 - 0.1% (v/v) | Prevent surface-induced aggregation at low concentrations.[3] |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with m-PEG-NHS Ester
Objective: To covalently attach m-PEG-NHS ester to primary amines on a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5)
-
m-PEG-NHS Ester
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC column or dialysis cassette)
Procedure:
-
Preparation: Equilibrate the vial of m-PEG-NHS ester to room temperature before opening to prevent moisture condensation.[5]
-
Protein Solution: Prepare the protein solution in the reaction buffer at a desired concentration (e.g., 1-10 mg/mL).[5]
-
PEG Reagent Solution: Immediately before use, dissolve the required amount of m-PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).[7] Do not store this solution.[14]
-
Conjugation Reaction: Add the calculated volume of the m-PEG-NHS ester stock solution to the stirred protein solution. It is often best to add the reagent dropwise.[1] The final concentration of the organic solvent should not exceed 10%.[5]
-
Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours to overnight at 4°C.[5][13]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes to consume any unreacted NHS ester.[5]
-
Purification: Remove excess PEG reagent and reaction byproducts. Size Exclusion Chromatography (SEC) is highly effective for separating the larger PEGylated protein from smaller unreacted reagents.[5] Dialysis can also be used.[7]
-
Analysis: Characterize the purified product using SDS-PAGE, SEC, and/or Mass Spectrometry to confirm PEGylation and assess purity.[19]
Protocol 2: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomeric protein from soluble aggregates.
Materials:
-
HPLC or FPLC system with a UV detector
-
Size Exclusion Chromatography column suitable for the molecular weight range of your protein and its potential aggregates.
-
Mobile Phase: A non-denaturing buffer, often the formulation or reaction buffer (e.g., PBS, pH 7.4).
-
Unmodified protein standard
-
PEGylated protein sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
Standard Injection: Inject a known concentration of the unmodified protein standard to determine its retention time. The main peak corresponds to the monomeric form.
-
Sample Injection: Inject the PEGylated protein sample.
-
Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of all species, including potential aggregates which will elute earlier than the monomer.
-
Data Analysis:
-
Identify the peaks in the chromatogram. Peaks eluting before the main monomer peak correspond to high molecular weight (HMW) species or aggregates.
-
Integrate the area of each peak.
-
Calculate the percentage of aggregate by dividing the area of the aggregate peaks by the total area of all protein-related peaks and multiplying by 100.
-
Compare the chromatogram of the PEGylated sample to the un-PEGylated control to assess the impact of the PEGylation reaction on aggregation.
-
Visualizations
Caption: A standard experimental workflow for protein PEGylation.
Caption: Competing reactions in NHS-ester based PEGylation.
Caption: A decision-making flowchart for troubleshooting aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: m-PEG-NHS Ester Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing N-hydroxysuccinimide (NHS) ester chemistry for bioconjugation, with a specific focus on the impact of pH on reaction success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an m-PEG-NHS ester reaction with a primary amine?
The optimal pH for reacting NHS esters with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) is typically in the range of 7.2 to 8.5.[1][2] Many protocols recommend a more specific range of 8.3 to 8.5 to maximize the reaction efficiency.[3][4][5]
Q2: Why is pH so critical for m-PEG-NHS ester reactions?
The pH of the reaction is a crucial factor because it influences two competing processes:
-
Amine Reactivity: The reactive species is the unprotonated primary amine (-NH₂), which acts as a nucleophile.[6] At acidic pH (below 7), the amine group is predominantly protonated (-NH₃⁺), making it non-nucleophilic and unreactive towards the NHS ester.[7][8] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.[6][8]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water molecules attack the ester, rendering it inactive.[6][9] The rate of this hydrolysis reaction increases significantly at higher pH values.[8][9]
Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.[7]
Q3: What happens if the pH of my reaction is too low?
If the pH is too low (e.g., below 7.0), the majority of primary amines on the target molecule will be in their protonated form (-NH₃⁺).[8] This form is not nucleophilic and will not react with the NHS ester, leading to a very slow or non-existent conjugation reaction and resulting in a low yield.[8]
Q4: What happens if the pH of my reaction is too high?
If the pH is too high (e.g., above 8.5-9.0), the rate of hydrolysis of the m-PEG-NHS ester increases dramatically.[1][10] This means the PEG reagent will be rapidly inactivated by water before it can react with the target molecule, which also leads to a low yield of the desired conjugate.[8][10]
Q5: Which buffers should I use for my m-PEG-NHS ester reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[1][11]
Recommended Buffers:
-
Phosphate (B84403) buffer (e.g., PBS), 0.1 M, pH 7.2-8.5[7][11]
-
Borate (B1201080) buffer, 50 mM, pH 8.5[7]
Buffers to Avoid:
These amine-containing buffers can, however, be useful for quenching the reaction once the desired conjugation is complete.[11]
Troubleshooting Guide
| Problem | Potential Cause | Explanation | Recommended Solution |
| Low or No Conjugation Yield | Incorrect Buffer pH | If the pH is too low (<7.2), most primary amines will be protonated and non-reactive. If the pH is too high (>8.5), the m-PEG-NHS ester will hydrolyze rapidly before it can react with your molecule. | Verify the pH of your reaction buffer immediately before use. The optimal range is 7.2-8.5, with 8.3-8.5 often being ideal.[1][10] Use a freshly prepared buffer. |
| Inappropriate Buffer Type | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing the yield of your desired conjugate.[10] | Use a non-amine-containing buffer. Recommended choices include 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, HEPES, or borate buffers.[1][10] | |
| Hydrolyzed m-PEG-NHS Ester | NHS esters are highly sensitive to moisture. If the reagent was stored improperly or if stock solutions in aqueous buffers were prepared and stored, it may have hydrolyzed and become inactive.[1][10] | Store the solid m-PEG-NHS ester reagent at -20°C with a desiccant.[12] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[10][12] Prepare aqueous solutions of the reagent immediately before use and do not store them.[10][13] | |
| Poor Reagent Solubility | Many m-PEG-NHS esters have low solubility in aqueous buffers. If the reagent does not fully dissolve, its effective concentration in the reaction will be too low. | First, dissolve the m-PEG-NHS ester in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or amine-free dimethylformamide (DMF).[5][10] Then, add this stock solution to your aqueous reaction buffer. Ensure the final organic solvent concentration does not exceed 10% to avoid protein denaturation.[11][12] | |
| Degraded Organic Solvent | DMF can degrade over time into dimethylamine, which contains a reactive amine and will consume the NHS ester. A "fishy" smell is an indicator of DMF degradation.[4][10] | Use high-quality, anhydrous, amine-free DMF.[4][10] | |
| Dilute Reactant Concentrations | The rate of the desired conjugation reaction is dependent on the concentration of both reactants. If your protein or molecule solution is too dilute, the reaction will be slow, allowing the competing hydrolysis reaction to dominate. | Whenever possible, work with higher reactant concentrations (e.g., 1-10 mg/mL for proteins).[10][11] For dilute solutions, you may need to increase the molar excess of the m-PEG-NHS ester.[12] |
Data Presentation
Table 1: Impact of pH on the Half-life of NHS Esters in Aqueous Solution
The stability of an NHS ester is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reagent to be consumed by the competing hydrolysis reaction.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[14] |
| 8.0 | 25 | ~34 minutes[11] |
| 8.6 | 4 | 10 minutes[14] |
| 9.0 | Room Temperature | < 9 minutes[15] |
This data highlights the critical importance of performing the conjugation promptly after adding the m-PEG-NHS ester to the reaction buffer, especially at pH levels above 8.0.
Experimental Protocols
General Protocol for Protein PEGylation with m-PEG-NHS Ester
This protocol provides a general guideline. Optimization may be required for specific proteins and m-PEG-NHS esters.
Materials:
-
Protein of interest
-
m-PEG-NHS Ester
-
Reaction Buffer: 0.1 M Sodium Phosphate or 0.1 M Sodium Bicarbonate, pH 7.2-8.5 (optimally 8.3-8.5).[4][7]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.[1]
-
Desalting column or dialysis equipment for purification.[11]
Procedure:
-
Buffer Exchange: Ensure the target protein is in a compatible, amine-free buffer at the desired pH (e.g., 0.1 M phosphate buffer, pH 7.2-8.5). If necessary, perform a buffer exchange using dialysis or a desalting column.[11]
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[11]
-
Prepare m-PEG-NHS Ester Solution: Immediately before use, dissolve the calculated amount of m-PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF.[11] This should be prepared fresh for each experiment.
-
Reaction: Add a 5- to 50-fold molar excess of the dissolved m-PEG-NHS ester to the protein solution.[11] The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours on ice.[11] Longer incubation times, such as overnight at 4°C, can also be used.[3]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-100 mM to consume any unreacted NHS ester.[11]
-
Purification: Remove the excess, unreacted PEG reagent and byproducts by gel filtration (size-exclusion chromatography) or dialysis.[11]
Visualizations
Caption: Reaction pathways for m-PEG-NHS ester aminolysis and competing hydrolysis.
Caption: Experimental workflow for protein PEGylation with m-PEG-NHS ester.
Caption: Troubleshooting workflow for low yield in m-PEG-NHS ester reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with poor solubility of m-PEG1-NHS ester conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with m-PEG-NHS ester conjugates, with a particular focus on poor solubility.
Frequently Asked Questions (FAQs)
Q1: What are m-PEG-NHS esters and what are they used for?
A1: m-PEG-NHS ester is a chemical tool used in bioconjugation, a process that joins two molecules together.[1] It consists of a methoxy-polyethylene glycol (m-PEG) chain and an N-hydroxysuccinimide (NHS) ester group.[2][3] The PEG chain is hydrophilic (water-loving), which can increase the solubility and stability of the molecule it's attached to, and may also reduce its immunogenicity.[1][4][5] The NHS ester group reacts with primary amines (like those on proteins) to form a stable amide bond.[3][6] This makes them valuable for modifying proteins, peptides, and other biomolecules in drug development and research.[3]
Q2: My m-PEG-NHS ester won't dissolve in my aqueous buffer. What should I do?
A2: This is a common issue. While the PEG chain improves water solubility, the overall molecule often requires an organic solvent for initial dissolution.[3][7] It is recommended to first dissolve the m-PEG-NHS ester in an anhydrous (water-free) organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[7][8][9] This stock solution can then be added to your aqueous reaction buffer.[9]
Q3: After dissolving the m-PEG-NHS ester in DMSO, it precipitated when I added it to my protein solution. Why is this happening and how can I fix it?
A3: Precipitation upon addition to your aqueous buffer can be due to a few factors:
-
High Organic Solvent Concentration: The most likely reason is that the final concentration of the organic solvent (DMSO or DMF) in your reaction mixture is too high, which can cause the PEG conjugate or your protein to precipitate.[10][11] Solution: Ensure the final concentration of the organic solvent is below 10% of the total reaction volume.[6][8][10]
-
Concentration of the Ester: The concentration of the m-PEG-NHS ester itself in the final mixture may be too high, exceeding its solubility in the aqueous buffer.[7] Solution: Try lowering the final concentration of the PEG reagent in your reaction.[7]
-
Buffer Incompatibility: The composition of your buffer could be contributing to the precipitation.[7] Solution: Ensure you are using a compatible buffer and that the pH is optimal for your protein's stability.[11]
Q4: What is the optimal pH for working with m-PEG-NHS esters?
A4: The optimal pH for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[6][11] Below pH 7.2, the primary amines are mostly protonated (-NH3+) and less reactive.[6] Above pH 8.5, the NHS ester is prone to rapid hydrolysis (breakdown in water), which deactivates it.[6][11]
Q5: Which buffers are recommended for the conjugation reaction, and which should I avoid?
A5:
-
Recommended Buffers: Amine-free buffers are essential. Good choices include phosphate-buffered saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers.[6][11] A common choice is 0.1 M phosphate (B84403) buffer.[6]
-
Incompatible Buffers: Avoid buffers that contain primary amines, such as Tris or glycine.[6][9] These will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[6]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with m-PEG-NHS ester conjugates.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Solution |
| Hydrolysis of NHS Ester | The NHS ester is highly sensitive to moisture and will hydrolyze in aqueous solutions, rendering it inactive.[6][10][11] Always prepare the stock solution of the m-PEG-NHS ester immediately before use.[6][9] Ensure you are using anhydrous DMSO or DMF.[11] Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[6][8] |
| Incorrect pH | If the pH is too low (<7.2), the primary amines on your target molecule will be protonated and unreactive.[6] If the pH is too high (>8.5), the NHS ester will rapidly hydrolyze.[6] Optimize the reaction pH to be within the 7.2-8.5 range.[11] |
| Inactive Reagent | Improper storage can lead to the degradation of the m-PEG-NHS ester.[10] Store the reagent at -20°C or below, desiccated, and under an inert gas like argon or nitrogen.[6] |
| Low Protein Concentration | In dilute protein solutions, the hydrolysis of the NHS ester can be a more favorable reaction than the conjugation.[6] If possible, increase the concentration of your protein.[7] |
| Insufficient Molar Excess of PEG Reagent | A higher molar excess of the PEG reagent may be needed to achieve the desired level of modification, especially for dilute protein solutions.[6][12] A common starting point is a 5- to 50-fold molar excess.[6] |
Problem 2: Protein Aggregation After Conjugation
| Possible Cause | Solution |
| High Degree of PEGylation | Modifying too many sites on the protein surface can sometimes lead to aggregation.[13] |
| Sub-optimal Buffer Conditions | The pH or ionic strength of the buffer may not be ideal for the stability of your specific protein, especially after modification.[13] |
Quantitative Data Summary
Table 1: Recommended Solvents for m-PEG-NHS Ester Stock Solutions
| Solvent | Solubility | Recommendations |
| Dimethyl sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions. Use anhydrous grade.[7] |
| Dimethylformamide (DMF) | Soluble | Recommended for preparing stock solutions. Use anhydrous grade.[7] |
| Water | Limited Solubility | May require sonication to dissolve.[7] Generally not recommended for initial dissolution. |
Table 2: Impact of pH on NHS Ester Stability
| pH | Temperature | Half-life of NHS Ester | Implication |
| 7.0 | 0°C | 4-5 hours | Slower hydrolysis, but amine reaction is also slower.[14] |
| 8.6 | 4°C | 10 minutes | Rapid hydrolysis significantly reduces the amount of active reagent available for conjugation.[14] |
Experimental Protocols
Protocol 1: Preparation of m-PEG-NHS Ester Stock Solution
-
Allow the vial of m-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[6][8]
-
Weigh the desired amount of the ester in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10-20 mg/mL or 10 mM).[2][9]
-
Vortex briefly to ensure the ester is fully dissolved.[11]
-
Crucially, prepare this solution immediately before use as the NHS ester is not stable in solution. [6][9] Do not prepare stock solutions for storage.[9]
Protocol 2: General Protein PEGylation
-
Protein Preparation: Dissolve your protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[6] If your protein is in an incompatible buffer (like Tris), perform a buffer exchange using dialysis or a desalting column.[6]
-
Calculate Reagents: Determine the required amount of m-PEG-NHS ester to achieve the desired molar excess over your protein (a 5- to 50-fold molar excess is a common starting point).[6]
-
Reaction: While gently stirring or vortexing the protein solution, add the calculated volume of the freshly prepared m-PEG-NHS ester stock solution.[6][7] Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[6][10]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours on ice.[6][7] Incubation can also be performed overnight at 4°C.[6]
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-100 mM.[6] This will react with any unreacted NHS ester.
-
Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein using methods like size-exclusion chromatography (SEC), dialysis, or gel filtration.[6]
-
Analysis: Analyze the final product using techniques such as SDS-PAGE (to observe the increase in molecular weight), HPLC, or mass spectrometry.[6]
Visualizations
Caption: Experimental workflow for protein conjugation with m-PEG-NHS ester.
Caption: Troubleshooting decision tree for solubility issues.
Caption: Competing reaction pathways for m-PEG-NHS ester.
References
- 1. m-PEG1-NHS ester, 1027371-75-0 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Mal-PEG1-NHS ester, 1807518-72-4 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of PEGylated Molecules
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted m-PEG1-NHS ester and its byproducts following a PEGylation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound and byproducts?
A1: The presence of excess, unreacted this compound can lead to significant issues in downstream applications. It can react with other primary amines, causing high background noise or non-specific binding.[1] Furthermore, unreacted PEG and its hydrolysis byproducts, such as N-hydroxysuccinimide (NHS), can complicate the analysis and characterization of your final PEGylated molecule, leading to inaccurate assessments of purity and activity.[1][2]
Q2: What are the primary methods for removing unreacted this compound and its byproducts?
A2: The most common and effective purification strategies leverage the size difference between the larger PEGylated product and the smaller unreacted PEG reagent and byproducts.[3][4] These methods include:
-
Dialysis: A membrane-based technique that separates molecules based on size by allowing smaller molecules to diffuse out while retaining larger ones.[1][2][3]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: A chromatographic method that separates molecules based on their hydrodynamic volume. Larger molecules elute first, followed by smaller ones.[][6][7]
-
Precipitation: This method relies on differential solubility. By adding a specific solvent, the PEGylated product can be precipitated while the unreacted PEG remains in solution.[3]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a molecule, enabling the separation of the conjugate from unreacted components.[3][]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique separates molecules based on their hydrophobicity and is particularly useful for purifying conjugates of small molecules or peptides.[2][3]
Q3: How do I choose the most suitable purification method for my experiment?
A3: The optimal purification method depends on several factors, including the size of your target molecule, the desired purity, the scale of your reaction, and the available equipment. The flowchart below provides a general decision-making guide.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Residual unreacted PEG detected after purification. | Insufficient resolution of the chosen method. | For SEC, ensure the column has the appropriate fractionation range for your molecules. For dialysis, the process may have been too short or used too few buffer changes.[4][8] |
| Inappropriate MWCO for dialysis membrane. | Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your PEGylated product but large enough for the unreacted PEG to pass through.[1] A general rule is to use a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your conjugate.[4] | |
| Low recovery of the PEGylated product. | The product is being lost during purification. | For dialysis, the MWCO of the membrane might be too close to the product's molecular weight.[8] With SEC, your product might be interacting with the column matrix; consider changing the mobile phase composition. |
| Product instability or aggregation. | The buffer conditions (pH, ionic strength) may not be optimal for the stability of your PEGylated product.[3][8] Consider performing a buffer screen to find conditions that maintain stability. | |
| Difficulty separating unreacted PEG from the PEGylated product. | The size difference is not sufficient for the chosen method. | For smaller proteins or when the attached PEG is small, SEC is generally more effective than dialysis.[1] If the size difference is minimal, consider techniques that separate based on other properties like charge (IEX) or hydrophobicity (RP-HPLC).[2] |
| Product aggregation after purification. | Sub-optimal buffer composition. | The final buffer may not be suitable for the stability of the PEGylated product. Ensure the final formulation buffer has the optimal pH and ionic strength for your conjugate's stability.[4] |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound by Dialysis
This method is suitable for removing small, unreacted PEG-NHS from larger PEGylated proteins.
Materials:
-
Quenched PEGylation reaction mixture
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker and magnetic stir plate
Procedure:
-
Membrane Selection and Preparation: Choose a dialysis membrane with an MWCO significantly smaller than your PEGylated product (e.g., 10-20 kDa MWCO for a >50 kDa protein).[3] Hydrate the membrane according to the manufacturer's instructions.
-
Sample Loading: Load the quenched reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.[3]
-
Dialysis: Place the sealed dialysis unit in a large volume of cold dialysis buffer (at least 200 times the sample volume).[3] Stir the buffer gently at 4°C.[1]
-
Buffer Exchange: To ensure complete removal of unreacted PEG, change the dialysis buffer every 4-6 hours for a total of 3-4 buffer changes.[3] For very efficient removal, perform at least 2-3 buffer changes over 12-24 hours.[4]
-
Sample Recovery: Carefully retrieve the purified sample from the dialysis device.[8]
Protocol 2: Purification of PEGylated Proteins using Size Exclusion Chromatography (SEC)
SEC is a high-resolution method effective for separating molecules based on size.
Materials:
-
Quenched PEGylation reaction mixture
-
Size exclusion chromatography column suitable for the size range of your molecules
-
SEC running buffer (e.g., PBS, pH 7.4)
-
Chromatography system (e.g., HPLC or FPLC)
Procedure:
-
Column Selection and Equilibration: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated protein.[2] Equilibrate the column with at least two column volumes of the mobile phase until a stable baseline is achieved.[6]
-
Sample Preparation: Centrifuge the reaction mixture to remove any precipitated material and filter the supernatant through a 0.22 µm filter.[2]
-
Injection and Elution: Inject the prepared sample onto the equilibrated column. Perform an isocratic elution with the mobile phase at a constant flow rate.[3][6] The larger PEGylated conjugate will elute first, followed by the smaller unreacted PEG linker and byproducts.[8]
-
Fraction Collection: Collect fractions based on the UV chromatogram (typically monitored at 280 nm for proteins).
-
Analysis: Analyze the collected fractions using analytical SEC or SDS-PAGE to confirm the purity of the PEGylated protein.[6] Pool the fractions containing the pure product.
Method Comparison
| Method | Principle | Speed | Resolution | Scale | Advantages | Disadvantages |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient.[9] | Slow (hours to days)[9] | Low | Lab to process | Simple, gentle, good for buffer exchange. | Time-consuming, may not achieve high purity, potential for product loss with incorrect MWCO.[4][8] |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume.[9] | Fast (minutes to hours)[9] | High | Analytical to preparative | High resolution, rapid, can separate species with different degrees of PEGylation.[][10] | Requires specialized equipment, potential for product dilution. |
| Precipitation | Differential solubility.[3] | Fast | Variable | Lab to process | Can handle large volumes, cost-effective. | May not be suitable for all proteins, risk of protein denaturation or co-precipitation of impurities. |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge.[3][] | Moderate | High | Lab to process | Can separate isoforms with the same degree of PEGylation.[] | Requires charge differences between components, more complex method development. |
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for a PEGylation reaction followed by purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Controlling the Degree of PEGylation with m-PEG-NHS Ester
Welcome to the technical support center for PEGylation using methoxy-PEG-N-hydroxysuccinimide (m-PEG-NHS) esters. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring precise control over your PEGylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of an m-PEG-NHS ester with a protein?
The reaction is a nucleophilic acyl substitution. The primary amine group (-NH₂), typically from the N-terminus or the ε-amino group of a lysine (B10760008) residue on the protein, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond between the PEG molecule and the protein, with N-hydroxysuccinimide (NHS) released as a byproduct.[1][2][3]
Q2: Why is pH a critical factor for controlling the degree of PEGylation?
The pH of the reaction is a critical parameter because it influences two competing reactions:
-
Amine Reactivity: For the reaction to proceed, the primary amines on the protein must be in their deprotonated (-NH₂) form to be nucleophilic. As the pH increases above the pKa of the amine groups, the concentration of the reactive deprotonated form increases, which favors the PEGylation reaction.[4][5]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, where they react with water and become inactive. The rate of this hydrolysis significantly increases with higher pH.[1][4][5]
Therefore, an optimal pH must be maintained to balance the availability of reactive amines and the stability of the m-PEG-NHS ester.[1][4]
Q3: What is the optimal pH range for PEGylation with m-PEG-NHS esters?
The generally recommended pH range for reactions with m-PEG-NHS esters is between 7.0 and 9.0.[1][3][4][6][7][8] For many applications, an optimal pH range of 8.0 to 8.5 provides an effective balance between amine reactivity and NHS ester stability.[4][5][9]
Q4: Which buffers are recommended for this reaction, and which should be avoided?
-
Recommended Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), sodium phosphate (B84403), sodium bicarbonate, borate (B1201080), or HEPES are suitable for the reaction.[1][4]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided in the reaction mixture as they will compete with the target protein for the m-PEG-NHS ester, significantly reducing conjugation efficiency.[1][4][5][10] However, these buffers can be used to quench the reaction.[1]
Q5: How does the molar ratio of m-PEG-NHS ester to protein affect the degree of PEGylation?
The molar ratio of the m-PEG-NHS ester to the protein is a key factor in controlling the degree of PEGylation. A higher molar excess of the PEG reagent will generally result in a higher degree of PEGylation.[1][6] A starting point for optimization is often a 5- to 50-fold molar excess of the PEG reagent over the protein.[1][11] The optimal ratio needs to be determined empirically for each specific protein and desired outcome.[4][12]
Troubleshooting Guide
Problem 1: Low or no PEGylation efficiency.
| Possible Cause | Solution |
| Incorrect Buffer pH | If the pH is too low (<7.0), the primary amines on the protein will be protonated and non-reactive. If the pH is too high (>9.0), the m-PEG-NHS ester will hydrolyze too quickly. Solution: Verify the pH of your reaction buffer just before use and ensure it is within the optimal range (typically 8.0-8.5). Use freshly prepared buffers.[5] |
| Inappropriate Buffer Type | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for the NHS ester.[4][5] Solution: Use a non-amine-containing buffer such as PBS, phosphate, or borate buffer.[1][4] |
| Degraded m-PEG-NHS Ester | m-PEG-NHS esters are moisture-sensitive and can hydrolyze if not stored correctly.[1][10][12] Solution: Store the reagent at -20°C or below with a desiccant.[1][10] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][10][13] Prepare the PEG solution immediately before use and do not store it in aqueous solutions.[1][4][11] |
| Dilute Reactant Concentrations | If the protein concentration is too low, the competing hydrolysis of the NHS ester may dominate.[5] Solution: Increase the concentration of the protein solution (e.g., 1-10 mg/mL).[5][14] For dilute solutions, a higher molar excess of the m-PEG-NHS ester may be required.[10][15] |
Problem 2: High polydispersity or multiple PEGylated products.
| Possible Cause | Solution |
| Molar Ratio Too High | An excessive molar ratio of m-PEG-NHS ester to protein can lead to multiple PEG chains attaching to a single protein molecule. Solution: Perform a titration experiment by setting up parallel reactions with varying molar excesses of the PEG reagent (e.g., 2:1, 5:1, 10:1, 20:1, 50:1).[4] Analyze the products by SDS-PAGE or SEC-HPLC to determine the optimal ratio for your desired degree of PEGylation.[4] |
| Reaction Time Too Long | Longer reaction times can lead to a higher degree of PEGylation and potentially more side products. Solution: Optimize the reaction time. Reactions are typically run for 1-2 hours at room temperature or 2-4 hours at 4°C.[4][12] Monitor the reaction progress using an appropriate analytical technique. |
| Protein Aggregation | The addition of organic solvents (like DMSO or DMF) used to dissolve the PEG reagent can sometimes cause protein denaturation and aggregation. Solution: Keep the final concentration of the organic solvent in the reaction mixture low, ideally below 10% (v/v).[1][4][16] |
Quantitative Data Summary
Table 1: Effect of pH on the Half-life of NHS Ester at 25°C
| pH | Half-life of NHS Ester |
| 7.0 | 1 - 2 hours |
| 8.0 | ~30 minutes |
| 8.5 | ~10 minutes |
| 9.0 | ~3 minutes |
This data highlights the increased rate of hydrolysis of the NHS ester at higher pH values.[4]
Table 2: General Reaction Conditions for PEGylation with m-PEG-NHS Ester
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 (Optimal: 8.0 - 8.5) | Balances amine reactivity and NHS ester stability.[1][4][5] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures slow down the reaction, which can offer better control.[12] |
| Reaction Time | 30 minutes - 2 hours at RT; 2-4 hours at 4°C | The optimal time should be determined empirically.[4][11][12] |
| Molar Excess of PEG | 5-fold to 50-fold | Highly dependent on the protein and desired degree of PEGylation.[1][11] |
Experimental Protocols
Protocol 1: Optimization of Molar Ratio for Controlled PEGylation
Objective: To determine the optimal molar ratio of m-PEG-NHS ester to a protein to achieve a desired degree of PEGylation.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer)
-
m-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
SDS-PAGE analysis equipment
Procedure:
-
Protein Preparation: Prepare the protein solution in the Reaction Buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[11]
-
Reaction Setup: Set up a series of reactions, each with the same concentration of protein but varying the molar excess of the m-PEG-NHS ester (e.g., 2:1, 5:1, 10:1, 20:1, 50:1).[4] Add the calculated volume of the PEG stock solution to each protein solution while gently mixing. Ensure the final concentration of the organic solvent is below 10%.[4]
-
Incubation: Incubate the reactions for 1-2 hours at room temperature.[4]
-
Quenching: Stop the reactions by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.[4]
-
Analysis: Analyze a small aliquot of each reaction mixture by SDS-PAGE to visualize the shift in molecular weight, which corresponds to the degree of PEGylation. The optimal molar ratio can be selected based on the desired product band.[4]
Protocol 2: Characterization of Degree of PEGylation by SEC-HPLC
Objective: To separate and quantify the different PEGylated species (e.g., un-PEGylated, mono-PEGylated, di-PEGylated).
Materials:
-
PEGylated protein sample
-
Un-PEGylated protein control
-
Size-Exclusion HPLC (SEC-HPLC) system
-
Mobile Phase (e.g., Phosphate-Buffered Saline)
Procedure:
-
Sample Preparation: Dilute the PEGylated protein sample and the un-PEGylated control to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[17]
-
Injection: Inject a fixed volume (e.g., 20 µL) of the sample onto the SEC column.[17]
-
Chromatographic Run: Run the separation isocratically.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.[17]
-
Data Analysis: Identify the peaks corresponding to the different species based on their retention times. Larger molecules (higher degree of PEGylation) will elute earlier.[17] Integrate the peak areas to determine the relative abundance of each species.[17]
Visualizations
Caption: Reaction of m-PEG-NHS Ester with a Protein Amine Group.
Caption: Experimental Workflow for Controlled Protein PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. idosi.org [idosi.org]
- 8. creativepegworks.com [creativepegworks.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. confluore.com [confluore.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing m-PEG1-NHS Ester Reactions
Welcome to the technical support center for m-PEG1-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the this compound reaction?
The reaction between an this compound and a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue on a protein) is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This forms a stable, covalent amide bond and releases NHS as a byproduct.[1][2] For this reaction to be efficient, the primary amine must be in its unprotonated, nucleophilic state.[1]
Q2: What is the primary cause of low yield in this compound reactions?
The most significant competing reaction is the hydrolysis of the this compound in the aqueous buffer.[1] The ester group is susceptible to reaction with water, which converts the amine-reactive NHS ester into an unreactive carboxylic acid, thus reducing the overall yield of the desired conjugate.[1][3] The rate of this hydrolysis is highly dependent on the pH of the reaction mixture, increasing as the pH rises.[1][3] Other common causes for low yield include suboptimal buffer choice, incorrect pH, degraded PEG reagent, or insufficient accessible primary amines on the target molecule.[1]
Q3: What are the optimal reaction conditions (pH, buffer, temperature)?
The optimal pH range for NHS ester reactions is typically between 7.2 and 9.0.[3][4] This range provides a good balance between having a sufficient concentration of deprotonated, reactive amines and minimizing the rate of NHS ester hydrolysis.[1][3] For many applications, a pH of 8.3-8.5 is considered optimal.[5][6][7][8] Recommended buffers are amine-free, such as Phosphate-Buffered Saline (PBS), Borate buffer, HEPES buffer, and carbonate-bicarbonate buffer.[2][5][9][10] Reactions are often performed at room temperature for 1-4 hours or at 4°C overnight.[5][11]
Q4: Which buffers should be avoided in an this compound reaction?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[2][5][10] However, these buffers can be useful for quenching the reaction once the desired conjugation is complete.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine). | Switch to an amine-free buffer such as PBS, Borate, or HEPES.[1][10] |
| Suboptimal pH: The pH is too low (<7.2), leading to protonated, unreactive amines, or too high (>9.0), causing rapid hydrolysis of the NHS ester.[2][5] | Verify and adjust the buffer pH to the optimal range of 7.2-8.5, with 8.3-8.5 being a good starting point.[1][5][6][7] | |
| Hydrolyzed this compound: The reagent was exposed to moisture or stored improperly. NHS esters are moisture-sensitive.[1][5] | Use a fresh vial of the this compound. Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[5][11] | |
| Low Protein Concentration: At low concentrations of the target molecule, the competing hydrolysis reaction can dominate. | If possible, increase the concentration of your target molecule (a concentration >2 mg/mL is recommended).[1] | |
| Incomplete Reaction | Suboptimal Molar Ratio: The molar excess of the this compound may be too low. | Increase the molar ratio of the PEG reagent to the target molecule. A 5- to 50-fold molar excess is a common starting point for optimization.[2] |
| Short Incubation Time: The reaction may not have had enough time to proceed to completion. | Increase the incubation time (e.g., from 1 hour to 4 hours at room temperature, or overnight at 4°C).[1] | |
| Poor Reproducibility | Inconsistent Reagent Preparation: The this compound solution was not prepared fresh for each experiment. | Always prepare the NHS ester stock solution immediately before use, as its stability in aqueous solutions is limited.[12] |
| pH Fluctuation: The buffer capacity is insufficient to maintain a stable pH throughout the reaction, especially in large-scale reactions where hydrolysis can cause acidification. | Use a more concentrated buffer to ensure pH stability.[6][7] |
Quantitative Data Summary
The choice of buffer and pH directly impacts the stability of the this compound, which is a critical factor for successful conjugation. The stability is often described by the half-life (t½) of the NHS ester, which is the time it takes for 50% of the reagent to hydrolyze.
Table 1: Half-life of NHS Esters at Various pH and Temperatures
| pH | Temperature (°C) | Half-life (t½) |
| 7.0 | 0 | 4 - 5 hours[2][4] |
| 8.0 | 25 | ~34 minutes[2] |
| 8.5 | ||
| 8.6 | 4 | 10 minutes[2][4] |
Data compiled from multiple sources. The exact half-life can vary depending on the specific NHS ester and buffer composition.
Experimental Protocols
A generalized protocol for the conjugation of this compound to a protein is provided below. Optimization may be required for specific applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 8.3[8]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[8]
-
Desalting column or dialysis equipment for purification[8]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[8] If the protein is in an incompatible buffer (e.g., containing Tris), perform a buffer exchange into the Reaction Buffer.
-
Prepare the this compound Solution: Allow the vial of this compound to equilibrate to room temperature before opening.[8] Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[8]
-
Perform the Conjugation Reaction: Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[5]
-
Incubate: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[5][8]
-
Quench the Reaction (Optional): Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[8] Incubate for 15-30 minutes at room temperature.[8]
-
Purify the Conjugate: Remove unreacted this compound and byproducts by using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[8]
Visualizations
Caption: Reaction mechanism of this compound with a primary amine and the competing hydrolysis reaction.
Caption: A logical workflow for troubleshooting low yield in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
minimizing steric hindrance with m-PEG1-NHS ester
Welcome to the technical support center for m-PEG1-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear answers and troubleshooting guidance for PEGylation experiments, with a specific focus on minimizing steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is a PEGylation reagent used to covalently attach a single polyethylene (B3416737) glycol (PEG) unit to a target molecule.[1] It consists of a methoxy-capped PEG chain (m-PEG) activated with an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with primary amines (-NH2), such as those found on the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable amide bond.[2][3] This reaction, known as PEGylation, is a widely used strategy to improve the therapeutic properties of biomolecules, including their solubility, stability, and circulation half-life.[4]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate that collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond between the PEG and the target molecule.[2]
Caption: Covalent conjugation of this compound to a primary amine.
Q2: What is steric hindrance in the context of PEGylation?
A: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the physical bulk of molecules. In PEGylation, the PEG chain itself can physically block the NHS ester from accessing reactive primary amines on the surface of the target biomolecule, especially if the amine is located within a crowded or sterically constrained region.[5][6] This can lead to lower-than-expected PEGylation efficiency or incomplete reactions.[6]
Caption: Steric hindrance blocking PEG access to a reactive site.
Q3: How can I minimize steric hindrance during my PEGylation reaction?
A: Minimizing steric hindrance often involves optimizing the reaction conditions and, in some cases, the PEG reagent itself. Key strategies include:
-
Optimize Molar Ratio: Increasing the molar excess of the this compound can help drive the reaction to completion, even for less accessible sites.[6] A typical starting point is a 5- to 20-fold molar excess of PEG over the protein.[7][8]
-
Adjust Reaction Time and Temperature: Longer incubation times (e.g., 2-4 hours at 4°C or overnight) can allow more time for the PEG reagent to access sterically hindered sites.[7][9] Performing the reaction at room temperature for a shorter duration (30-60 minutes) can also be effective.[2][3]
-
Modify Protein Conformation: In some advanced applications, mild denaturants or changes in buffer conditions can be used to transiently expose buried reactive sites, though this risks protein aggregation and must be carefully controlled.[5]
-
Consider a Longer PEG Linker: Although this question is about m-PEG1 -NHS ester, if steric hindrance is a persistent issue, using a PEG reagent with a longer PEG chain (e.g., m-PEG4, m-PEG8) can act as a longer spacer arm, potentially allowing the reactive NHS ester to better access constrained sites.[6]
Troubleshooting Guide
Problem: Low or No PEGylation Yield
Low yield is a common problem in PEGylation experiments. A systematic approach to troubleshooting can help identify the cause.[10][11]
Caption: Troubleshooting workflow for low PEGylation yield.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the this compound reaction is highly dependent on a balance between amine reactivity and the stability of the NHS ester, which is primarily governed by pH.
Table 1: Effect of pH on NHS Ester Reaction
| pH Value | Amine Reactivity (-NH₂) | NHS Ester Hydrolysis Rate | Overall PEGylation Efficiency | Recommendation |
| < 7.0 | Low (Amine is protonated, -NH₃⁺) | Slow | Very Low | Not Recommended.[2][9] |
| 7.2 - 8.0 | Moderate | Moderate | Good | Good starting point, balances stability and reactivity.[2][12] |
| 8.0 - 8.5 | High (Amine is deprotonated) | Increasing | Optimal | Frequently recommended range for best results. [2][7] |
| > 8.5 | High | Very Fast | Decreasing | Not Recommended; rapid hydrolysis of PEG reagent reduces yield.[2][9] |
Table 2: Half-life of NHS Ester vs. pH
The stability of the NHS ester in aqueous solution is inversely proportional to the pH. As the pH increases, the half-life of the reactive ester decreases dramatically due to hydrolysis.
| pH | Temperature | Approximate Half-life | Reference |
| 7.0 | 25°C | Several hours | [7] |
| 8.0 | 25°C | ~30-60 minutes | [2] |
| 8.5 | 25°C | ~10-20 minutes | [2][13] |
| 9.0 | 25°C | < 10 minutes | [13] |
Note: Half-life values are approximate and can vary based on buffer composition and specific NHS ester structure.
Experimental Protocols
Protocol 1: General Protein PEGylation with this compound
This protocol provides a starting point for the PEGylation of a protein. Optimal conditions may need to be determined empirically for each specific protein.[7]
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0. (Note: Avoid buffers with primary amines like Tris or glycine).[2][3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[11]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[12]
-
Desalting column or dialysis equipment for purification.[2]
Procedure:
-
Protein Preparation: Dissolve or buffer exchange the protein into the amine-free Reaction Buffer at a concentration of 1-10 mg/mL.[6]
-
PEG Reagent Preparation: Immediately before use, warm the vial of this compound to room temperature to prevent condensation.[12] Dissolve the reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[8]
-
Calculate Molar Ratio: Determine the volume of the PEG stock solution needed to achieve the desired molar excess over the protein (e.g., start with a 20-fold molar excess).[12]
-
Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently stirring.[7] Ensure the final concentration of the organic solvent is less than 10% (v/v) to avoid protein denaturation.[7]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[7]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[12] Incubate for an additional 30 minutes.[11]
-
Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.[2]
Protocol 2: Analysis of PEGylation by SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a common technique to quickly assess the outcome of a PEGylation reaction. The addition of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate more slowly than the unmodified protein.[4][14]
Materials:
-
PEGylated protein sample (from Protocol 1)
-
Unmodified protein control
-
SDS-PAGE precast gels and running buffer
-
Protein loading buffer (e.g., Laemmli buffer)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation: Mix aliquots of the unmodified protein control, the PEGylation reaction mixture, and the purified PEGylated product with protein loading buffer.
-
Heating: Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Gel Loading: Load the prepared samples and molecular weight standards into the wells of the SDS-PAGE gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Analysis: Compare the lanes. The PEGylated protein will appear as a band (or a smear, if heterogeneous) with a higher apparent molecular weight than the unmodified protein control.[14] The disappearance or reduction in intensity of the unmodified protein band indicates the extent of the reaction.[4]
Protocol 3: Characterization by Mass Spectrometry
Mass spectrometry (MS) is the most definitive technique for characterizing PEGylated proteins.[4] It provides a precise molecular weight, allowing for the confirmation of the number of PEG molecules attached to the protein.[15]
Materials:
-
Purified PEGylated protein sample
-
Unmodified protein control
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Appropriate matrix (for MALDI) or solvent system (for ESI)
Procedure:
-
Sample Preparation: Purify the PEGylated protein to remove free PEG and other contaminants.[15] Prepare the sample according to the specific requirements of the mass spectrometer.
-
Data Acquisition: Analyze both the unmodified and PEGylated protein samples using the mass spectrometer to obtain their molecular weights.[15]
-
Data Analysis: Compare the molecular weight of the PEGylated protein to the unmodified protein. The mass difference should correspond to the mass of the attached m-PEG1 unit(s). This allows for the precise determination of the degree of PEGylation (e.g., mono-, di-, tri-PEGylated species).[15]
References
- 1. This compound, 1027371-75-0 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. espace.inrs.ca [espace.inrs.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. creativepegworks.com [creativepegworks.com]
Technical Support Center: Optimizing m-PEG-NHS Ester Reactions
Welcome to the technical support center for m-PEG-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of m-PEG-NHS esters to proteins, peptides, and other amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the m-PEG-NHS ester reaction?
The reaction is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester of the m-PEG reacts with a primary amine (-NH₂), such as the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein.[1][2] This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[2][3] For the reaction to be efficient, the primary amine must be in its deprotonated, nucleophilic state.[1]
Q2: What is the most critical parameter for optimizing the reaction?
The reaction pH is the most critical factor influencing the outcome of the conjugation.[2] The optimal pH is a compromise between two competing processes:
-
Amine Reactivity: For the reaction to occur, the primary amine on the target molecule must be deprotonated (-NH₂) to act as a nucleophile.[4] At low pH, amines are predominantly protonated (-NH₃⁺) and non-reactive.[2][5]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis (a reaction with water) that renders them inactive. The rate of this hydrolysis reaction increases significantly at higher pH levels.[2][5][6]
The optimal pH range is typically between 7.2 and 8.5.[6][7][8] This range provides a good balance between having a sufficient concentration of reactive amines and minimizing the rate of NHS ester hydrolysis.[2] For many applications, a pH of 8.3-8.5 is considered optimal.[4][8][9]
Q3: Which buffers should I use for my m-PEG-NHS ester reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule.[7][10][11]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers are all suitable choices for NHS ester reactions.[2][6][7][12] A 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer at the desired pH is a common starting point.[7]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided during the reaction.[6][10][12] They will compete with the target molecule and significantly reduce conjugation efficiency.[11]
Q4: How should I store and handle the m-PEG-NHS ester reagent?
m-PEG-NHS esters are highly sensitive to moisture and should be stored at -20°C in a desiccated environment.[11][13][14]
-
Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[3][11]
-
It is best practice to prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before each experiment.[3][11][14]
-
Do not prepare and store aqueous stock solutions, as the NHS-ester moiety readily hydrolyzes and becomes non-reactive.[3][13] Discard any unused reconstituted reagent.[13]
Q5: How can I stop (quench) the conjugation reaction?
The reaction can be quenched by adding a buffer containing primary amines.[14] Adding Tris or glycine to a final concentration of 20-50 mM will consume any unreacted NHS esters and effectively stop the reaction.[14][15] An incubation period of 15-30 minutes after adding the quenching agent is typically sufficient.[3][15]
Reaction Kinetics and Pathway
The efficiency of PEGylation with an m-PEG-NHS ester is determined by the competition between the desired reaction with an amine (aminolysis) and the undesired reaction with water (hydrolysis). Optimizing conditions to favor aminolysis is the primary goal.
Figure 1: Competing reaction pathways in m-PEG-NHS ester chemistry.
Quantitative Data Summary
The following tables provide quantitative data to aid in reaction optimization.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Notes |
|---|---|---|
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester stability.[2][5][6] An optimal range of 8.3-8.5 is often cited.[4][9] |
| Temperature | Room Temp (20-25°C) or 4°C | Room temperature reactions are faster (30-60 min).[5] Reactions at 4°C are slower (2-4 hours or overnight) but offer more control and reduce hydrolysis.[5][6] |
| Molar Excess of PEG-NHS | 10- to 50-fold | This is a starting point and should be optimized for the desired degree of labeling.[5][16][17] |
| Protein Concentration | > 2 mg/mL | Higher concentrations favor the desired PEGylation reaction over hydrolysis.[1][4] |
| Organic Solvent | < 10% (v/v) | If using DMSO/DMF to dissolve the PEG reagent, keep the final concentration low to avoid protein denaturation.[5][14] |
Table 2: Influence of pH on NHS Ester Hydrolysis
| pH | Temperature (°C) | Approximate Half-life |
|---|---|---|
| 7.0 | 0 | 4 - 5 hours[6] |
| 8.0 | 4 | ~1 hour[18] |
| 8.6 | 4 | 10 minutes[6][18] |
| 8.5 | 25 | ~10 minutes[19][20] |
| 9.0 | 25 | ~5 minutes[19][20] |
Table 3: Comparison of Common Reaction Buffers
| Buffer System | Typical Concentration | Key Advantages | Considerations |
|---|---|---|---|
| Phosphate (PBS) | 50-100 mM | Physiologically relevant, good buffering capacity around pH 7.2-7.4.[7][18] | May not be ideal for reactions requiring a pH above 8.0.[18] |
| Sodium Bicarbonate | 50-100 mM | Effective buffering capacity in the optimal pH range of 8.0-9.0.[18] | Frequently recommended for protein labeling.[18] |
| HEPES | 50-100 mM | Good buffering capacity between pH 7.2-8.5.[18] | Can be more expensive than phosphate or bicarbonate.[18] |
| Borate | 20-50 mM | Useful for maintaining a stable pH at the higher end of the optimal range (8.0-9.0).[18] | Can interact with cis-diols on some biomolecules.[18] |
| Tris, Glycine | (Varies) | INCOMPATIBLE for reaction step. | These contain primary amines and will quench the reaction.[6][10] Use only to stop the reaction.[15] |
Troubleshooting Guide
This section addresses the most common issues encountered during PEGylation reactions.
Figure 2: Troubleshooting workflow for low PEGylation efficiency.
Table 4: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low or No Conjugation Yield | Incorrect Buffer: Use of Tris, glycine, or other amine-containing buffers.[1][11] | Use an amine-free buffer like PBS, HEPES, or sodium bicarbonate.[11] |
| Suboptimal pH: pH is too low (<7.2), leaving amines protonated, or too high (>8.5), causing rapid hydrolysis.[1][4] | Verify buffer pH immediately before use and adjust to the 7.2-8.5 range.[1] | |
| Hydrolyzed PEG Reagent: Reagent was inactivated by moisture due to improper storage or handling.[1][11] | Use a fresh vial of reagent. Allow it to warm to room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[1][11] | |
| Insufficient Molar Ratio: The molar excess of the PEG reagent is too low to drive the reaction to completion.[1] | Increase the molar ratio of the PEG reagent to the target molecule (e.g., from 20x to 50x).[1] | |
| Low Protein Concentration: The competing hydrolysis reaction dominates at low reactant concentrations.[1][4] | If possible, increase the concentration of the target molecule to >2 mg/mL.[1] | |
| Protein Precipitation | High Organic Solvent Concentration: Final concentration of DMSO or DMF exceeds 10%, causing denaturation.[14] | Use a more concentrated stock of the PEG reagent to minimize the volume of organic solvent added to the reaction.[14] |
| Hydrophobicity: The attached PEG moiety decreases the overall solubility of the protein conjugate. | Consider using a more hydrophilic PEG linker if available. | |
| Multiple PEGylated Species | High Molar Ratio: A large excess of PEG reagent leads to multiple PEG chains attaching to the protein.[21] | Systematically decrease the molar ratio of PEG-to-protein to find the optimal ratio for mono-PEGylation.[17] |
| | Reaction Time: Longer reaction times can lead to more sites being modified. | Perform a time-course experiment to find the optimal incubation time that yields the desired product. |
Experimental Protocols
The following are general protocols that may require optimization for your specific protein and application.
Figure 3: General experimental workflow for protein PEGylation.
Protocol 1: General Protein PEGylation
This protocol is a starting point for conjugating an m-PEG-NHS ester to a protein.
-
Reagent Preparation:
-
Protein Solution: Ensure the protein is in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 8.0).[3] If the protein is in an incompatible buffer like Tris, perform a buffer exchange using dialysis or a desalting column.[13] The recommended protein concentration is 2-10 mg/mL.[3]
-
m-PEG-NHS Ester Solution: Allow the vial of m-PEG-NHS ester to equilibrate to room temperature before opening.[3] Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[3] Do not store this solution.[13]
-
-
PEGylation Reaction:
-
Slowly add the calculated amount of the m-PEG-NHS ester solution to the protein solution while gently stirring. A common starting point is a 20-fold molar excess of the NHS ester to the protein.[13][22]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is kept below 10% to avoid protein denaturation.[5][14]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[5][13]
-
-
Quenching Reaction:
-
Purification:
Protocol 2: Analysis by SDS-PAGE
SDS-PAGE is a common technique to quickly assess the outcome of a PEGylation reaction. The attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than the unmodified protein.
-
Sample Preparation: Collect aliquots of your protein before the reaction ("Unmodified Protein") and after the reaction and purification ("PEGylated Protein").
-
Denaturation: Mix the protein samples with a reducing sample buffer (containing SDS and DTT or β-mercaptoethanol) and heat at 65-95°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue to visualize the protein bands.
-
Analysis: Compare the lane with the unmodified protein to the lane with the PEGylated protein. A successful reaction will show a new, higher molecular weight band (or smear, depending on heterogeneity) corresponding to the PEGylated protein, with a corresponding decrease in the intensity of the original unmodified protein band.[25]
Protocol 3: Purification by Size-Exclusion Chromatography (SEC)
SEC is a highly effective method for separating the larger PEGylated protein from smaller, unreacted PEG reagent and reaction byproducts.[][24]
-
Column Equilibration: Equilibrate an appropriate SEC column (chosen based on the size of your protein conjugate) with a suitable, amine-free buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated SEC column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate. The larger PEGylated protein will travel through the column faster and elute in earlier fractions. The smaller, unreacted PEG and byproducts will elute in later fractions.
-
Fraction Collection: Collect fractions and monitor the protein content using UV absorbance at 280 nm.[26]
-
Pooling and Analysis: Pool the fractions containing the purified PEGylated protein. Confirm purity and identity using SDS-PAGE and/or mass spectrometry.[25][27]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. covachem.com [covachem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 24. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. creativepegworks.com [creativepegworks.com]
Validation & Comparative
A Head-to-Head Comparison: m-PEG1-NHS Ester vs. Maleimide-PEG for Protein Conjugation
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of protein bioconjugates. Two of the most prevalent methods for PEGylating proteins involve the use of N-hydroxysuccinimide (NHS) esters and maleimides. This guide provides an in-depth, objective comparison of m-PEG1-NHS ester and maleimide-PEG, offering experimental data and detailed protocols to inform your selection process.
At a Glance: Key Differences
| Feature | This compound | Maleimide-PEG |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Bond Formed | Amide | Thioether |
| Optimal pH | 7.2 - 8.5[1] | 6.5 - 7.5[1][2] |
| Specificity | Moderate to High | High |
| Linkage Stability | Very High (Amide bond)[1] | High (Thioether bond), but susceptible to retro-Michael reaction[1] |
| Key Advantage | Targets abundant and accessible lysine (B10760008) residues.[1] | Enables site-specific conjugation to native or engineered cysteines.[1] |
| Key Disadvantage | Can lead to a heterogeneous product with a random distribution of linkages.[1] | Potential for conjugate instability due to the reversibility of the thioether bond.[1] |
Delving into the Chemistry: Reaction Mechanisms
The fundamental difference between these two PEGylation reagents lies in their target functional groups and the resulting covalent bond.
This compound: Targeting Primary Amines
NHS esters react with primary amines, predominantly found on the side chain of lysine residues and the N-terminus of a protein, through acylation.[1] This reaction forms a highly stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1] Given the abundance of lysine residues on the surface of most proteins, NHS ester chemistry is a robust and widely applicable method for protein conjugation.[1]
Maleimide-PEG: Targeting Thiols
Maleimide (B117702) chemistry is highly specific for the sulfhydryl (thiol) group of cysteine residues.[3] The reaction proceeds via a Michael addition, forming a stable thioether bond.[1] This high specificity for thiols, which are typically less abundant than lysines, allows for more precise, site-specific conjugation.[3] This is particularly advantageous when a homogenous product with a well-defined drug-to-antibody ratio is required.[4]
Performance Comparison: Efficiency and Stability
The selection of a PEGylation reagent is often a trade-off between reaction efficiency, specificity, and the stability of the final conjugate.
Conjugation Efficiency
Both NHS ester and maleimide chemistries can achieve high conjugation efficiencies under optimized conditions. However, the overall yield can be influenced by side reactions.
| Parameter | This compound | Maleimide-PEG |
| Typical Efficiency | Variable, dependent on the number of accessible amines and reaction conditions. | High, often >90% with optimized conditions.[5] For maleimide-based conjugations to peptides, efficiencies of 84 ± 4% to nearly 100% have been reported.[1] |
| Primary Side Reaction | Hydrolysis of the NHS ester, which increases with pH.[1] | Hydrolysis of the maleimide group, especially at pH > 7.5.[2][6] Reaction with amines at pH > 7.5.[1] |
Stability of the Conjugate
The stability of the formed bond is critical for the in vivo performance of a bioconjugate.
| Linkage Type | Formed From | Stability Characteristics | Quantitative Data |
| Amide Bond | This compound + Amine | Highly stable and generally considered non-cleavable under physiological conditions.[1][4] | Not typically subject to degradation under physiological conditions. |
| Thioether Bond | Maleimide-PEG + Thiol | Generally stable, but can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione.[1] This can lead to deconjugation.[7] | A maleimide-PEG conjugate retained about 70% of its integrity after 7 days in the presence of 1 mM glutathione.[3][8] In another study, a maleimide-PEG conjugate exhibited ~40% deconjugation over 12 days at room temperature in a pH 7.5 phosphate (B84403) buffer.[8] |
Experimental Protocols
Below are generalized protocols for the conjugation of a protein with each type of PEGylation reagent. It is important to note that these are starting points, and optimization of parameters such as molar excess of PEG reagent, reaction time, and temperature is crucial for each specific protein.
Experimental Workflow Overview
Protocol 1: this compound Conjugation
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification system: Size-Exclusion Chromatography (SEC) column or dialysis cassettes
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted PEG reagent and byproducts by SEC or dialysis.
-
Analysis: Determine the degree of labeling using SDS-PAGE, mass spectrometry, or HPLC.
Protocol 2: Maleimide-PEG Conjugation
Materials:
-
Protein of interest with at least one free cysteine
-
Maleimide-PEG
-
Reaction Buffer: Thiol-free buffer, e.g., PBS, pH 6.5-7.5, degassed
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
(Optional) Quenching Solution: 1 M Cysteine or β-mercaptoethanol
-
Purification system: SEC column or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed Reaction Buffer.
-
(Optional) Reduction of Disulfides: If the target cysteine is in a disulfide bond, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes.
-
PEG Reagent Preparation: Dissolve the Maleimide-PEG in the Reaction Buffer to the desired concentration.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
(Optional) Quenching: Add a small excess of a free thiol to consume any unreacted maleimide groups.
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted PEG and other small molecules.
-
Analysis: Analyze the conjugate by SDS-PAGE, mass spectrometry, and Ellman's assay to determine the degree of labeling.
Conclusion and Recommendations
The choice between this compound and maleimide-PEG is dictated by the specific goals of the protein conjugation.
Choose this compound chemistry when:
-
A high degree of PEGylation is desired.
-
Site-specificity is not a primary concern.
-
The protein has abundant and accessible lysine residues.
-
A highly stable, non-reversible linkage is essential.
Choose Maleimide-PEG chemistry when:
-
Site-specific conjugation is critical.
-
A homogenous product with a defined degree of labeling is required.
-
The protein has a readily available cysteine residue, or one can be introduced via protein engineering.
-
Potential reversibility of the linkage in a reducing environment is acceptable or can be mitigated.
For applications demanding the highest level of homogeneity and control, such as the development of antibody-drug conjugates, maleimide chemistry is often the preferred method. For general PEGylation to improve the pharmacokinetic properties of a protein where a heterogeneous mixture is acceptable, NHS ester chemistry provides a robust and straightforward approach. Careful consideration of the reaction conditions, particularly pH, is crucial for maximizing the efficiency and specificity of both chemistries.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing PEG-NHS Esters for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical step in the design of effective bioconjugates. The length of the PEG spacer in an N-hydroxysuccinimide (NHS) ester reagent significantly influences the physicochemical and biological characteristics of the resulting conjugate, impacting everything from solubility and stability to receptor binding and in vivo half-life.[1]
This guide provides a comprehensive, data-driven comparison of different PEG length NHS esters. It aims to equip researchers with the necessary information to make rational design choices for next-generation therapeutics, diagnostics, and research tools.
The Role of PEG Length in Bioconjugate Performance
PEGylation, the covalent attachment of PEG chains to a biomolecule, is a widely used strategy to enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs).[2] NHS esters are among the most common reagents for this purpose, reacting efficiently with primary amines (e.g., lysine (B10760008) residues) on proteins to form stable amide bonds.[3]
The length of the PEG chain, typically denoted by the number of repeating ethylene (B1197577) glycol units (e.g., PEG4, PEG8, PEG12), is a key parameter that can be fine-tuned to optimize a bioconjugate's properties:[4]
-
Solubility and Stability: Longer PEG chains generally impart greater hydrophilicity, which can be crucial for improving the solubility and stability of hydrophobic drugs or proteins.[5] The PEG chain can create a protective hydration layer, shielding the conjugate from enzymatic degradation.[5]
-
Steric Hindrance: The PEG linker acts as a spacer, mitigating steric hindrance between the conjugated molecules.[4] Longer chains provide more separation, which can be advantageous when conjugating bulky molecules.[6] However, excessively long chains can sometimes wrap around the biomolecule and hinder its biological activity by blocking active sites.[7][8]
-
Pharmacokinetics (PK): In therapeutic applications, the hydrodynamic radius of the bioconjugate, which is influenced by PEG chain length, directly affects its circulation half-life.[4] Longer PEG chains increase the molecule's size, reducing renal clearance and prolonging its time in circulation.[2][9]
-
Immunogenicity: PEGylation can shield immunogenic epitopes on a protein, potentially reducing an undesirable immune response.[10] The effectiveness of this "stealth effect" can be dependent on the PEG chain length.[2]
The choice of PEG length often represents a trade-off. While longer linkers can improve PK profiles, they may decrease in vitro potency due to steric hindrance.[11] The optimal length is highly application-dependent and must be determined empirically.[3]
Comparative Performance Data
The following tables summarize quantitative data from various studies, illustrating the impact of different PEG spacer lengths on key bioconjugate performance parameters.
Table 1: Effect of PEG Spacer Length on Binding Affinity
| Conjugate System | PEG Length | IC50 (nM) | Key Observation | Reference |
| NatGa-NOTA-PEGn-RM26 vs. GRPR | PEG2 | Lower IC50 | Shorter linkers resulted in higher binding affinity in this specific receptor-ligand interaction. | [12] |
| NatGa-NOTA-PEGn-RM26 vs. GRPR | PEG4 | Higher IC50 | Affinity decreased as PEG length increased. | [12] |
| Affibody-Drug Conjugate | 4 kDa | Lower IC50 | Shorter PEG chain led to higher in vitro cytotoxicity. | [3] |
| Affibody-Drug Conjugate | 10 kDa | 4.5x higher IC50 | Longer PEG chain reduced in vitro cytotoxicity significantly. | [3] |
Table 2: Effect of PEG Spacer Length on Pharmacokinetics and In Vivo Efficacy
| Conjugate System | PEG Length | Pharmacokinetic / Efficacy Parameter | Observation | Reference |
| Non-binding IgG-MMAE (ADC) | PEG2 | Higher Clearance | Shorter linkers are cleared more rapidly from circulation. | [12] |
| Non-binding IgG-MMAE (ADC) | PEG4 | ↓ | Clearance decreases as PEG length increases. | [12] |
| Non-binding IgG-MMAE (ADC) | PEG8 | ↓↓ | Clearance reduction plateaus around PEG8 for this system. | [12] |
| Non-binding IgG-MMAE (ADC) | PEG12 | ↓↓ | Similar clearance to PEG8. | [12] |
| Antibody-Drug Conjugate | PEG8 | 75-85% Tumor Growth Inhibition | A PEG8 linker was found to be optimal for achieving slower clearance and higher efficacy. | [13][14] |
| Bombesin Antagonists | PEG4 / PEG6 | High Tumor-to-Kidney Ratios (7.8 / 9.7) | PEG4 and PEG6 linkers showed the most favorable in vivo properties for this system. | [15] |
| Bombesin Antagonists | PEG12 | Lower Tumor-to-Kidney Ratio | The longest PEG chain tested was less effective in this context. | [15] |
Note: The data presented is a synthesis of trends observed across multiple studies and may vary depending on the specific conjugate and experimental model.[3]
Visualizing the Process and Logic
To better understand the workflows and decision-making processes in bioconjugation, the following diagrams are provided.
Caption: General experimental workflow for protein PEGylation using NHS esters.
Caption: A logical flowchart to guide the selection of an optimal PEG length.
Caption: Reaction of a PEG-NHS ester with a protein's primary amine.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Protocol 1: General Protein PEGylation using NHS Ester
This protocol provides a general guideline for the conjugation of an NHS-ester activated PEG to a protein.[16]
-
Reagent Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4) to a concentration of 1-10 mg/mL.[16] If the buffer contains primary amines (e.g., Tris), it must be exchanged.[17]
-
Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[17][18]
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the PEG-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF.[16][18] Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.[17]
-
-
Conjugation Reaction:
-
Add the PEG-NHS ester stock solution to the protein solution. A 20- to 50-fold molar excess of the PEG reagent is typical, but the optimal ratio should be determined empirically.[16][17]
-
Ensure the final concentration of the organic solvent in the reaction mixture is low (e.g., <10%) to avoid protein denaturation.[17]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[6][17] Lower temperatures can help minimize protein degradation and NHS ester hydrolysis.[16]
-
-
Quenching and Purification:
-
Characterization:
-
Analyze the conjugate using SDS-PAGE, which will show an increase in apparent molecular weight for PEGylated species.[2]
-
Use SEC-HPLC to determine the purity of the conjugate and quantify any aggregation.[19]
-
Use mass spectrometry (MS) to confirm the mass of the conjugate and determine the degree of PEGylation (the average number of PEG chains per protein).[19]
-
Protocol 2: Competitive Binding Assay
This assay is used to determine the binding affinity (e.g., IC50) of a PEGylated ligand by measuring its ability to compete with a known labeled ligand.[12]
-
Materials:
-
Cells or membranes expressing the target receptor.
-
A radiolabeled or fluorescently labeled ligand with known affinity for the receptor.
-
Unlabeled PEGylated ligands of different PEG spacer lengths.
-
Assay buffer and filtration apparatus or a suitable plate reader.
-
-
Assay Procedure:
-
Incubate a fixed concentration of the labeled ligand with the receptor preparation.
-
In parallel, add increasing concentrations of the unlabeled PEGylated ligands to compete for binding.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from the unbound labeled ligand (e.g., by filtration).
-
Quantify the amount of bound labeled ligand.
-
-
Data Analysis:
-
Plot the percentage of bound labeled ligand against the log concentration of the unlabeled competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the labeled ligand.
-
Conclusion
The length of the PEG spacer is a critical design parameter in bioconjugation that can be modulated to optimize the performance of therapeutic and diagnostic agents.[1] As the experimental data indicates, there is no single "best" PEG length; the optimal choice is highly dependent on the specific application, the nature of the biomolecule and payload, and the desired therapeutic outcome.[3] Shorter linkers (e.g., PEG4, PEG8) may be preferable when maximizing in vitro potency is key, while longer linkers (e.g., PEG12, PEG24 and beyond) are often required to improve solubility and extend in vivo circulation half-life.[11][12] A thorough empirical evaluation of a range of linker lengths is therefore essential for the development of a successful bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
m-PEG1-NHS ester vs. other crosslinkers for specific applications
A Comparative Guide to m-PEG1-NHS Ester and Other Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a pivotal step in the design of bioconjugates, influencing the efficacy, stability, and pharmacokinetic profile of therapeutic molecules. This guide provides an objective comparison of this compound with other common crosslinkers, supported by experimental data, to facilitate the rational selection of the most suitable reagent for specific applications.
Introduction to this compound
This compound is a heterobifunctional crosslinking reagent that consists of a single methoxy-capped polyethylene (B3416737) glycol (PEG) unit and an N-hydroxysuccinimide (NHS) ester reactive group.[1] The m-PEG portion, though short in this case, provides a degree of hydrophilicity and acts as a spacer arm.[1] The NHS ester selectively reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, under mild pH conditions (typically 7-9) to form a stable and irreversible amide bond.[2][3] This process, known as PEGylation, is a widely adopted strategy to enhance the properties of therapeutic molecules.[4][5]
Mechanism of Action: Amine-Reactive Conjugation
The fundamental reaction between an m-PEG-NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[6]
A critical consideration in aqueous environments is the competing hydrolysis reaction, where the NHS ester reacts with water, rendering it inactive. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[6][7]
dot
Caption: Reaction pathways for m-PEG-NHS ester with a primary amine.
Comparison with Other Crosslinkers
The choice of crosslinker extends beyond simple PEGylation and depends on the specific functional groups to be targeted and the desired properties of the final conjugate.
This compound vs. Longer PEG-NHS Esters
The length of the PEG chain is a critical parameter that can be adjusted to optimize the bioconjugate's properties. While m-PEG1-NHS offers minimal PEGylation, longer chains provide more pronounced effects.
-
Solubility and Stability: Longer PEG chains generally lead to a greater increase in the hydrophilicity and stability of the conjugated molecule.[8][9] The PEG chain creates a "hydration shell" that can reduce aggregation and protect against enzymatic degradation.[7]
-
Pharmacokinetics: A key advantage of using longer PEG chains is the significant extension of the in vivo circulation half-life.[5] The increased hydrodynamic size of the PEGylated molecule reduces renal clearance.[4]
-
Bioactivity: A potential drawback of longer PEG chains is steric hindrance, which can interfere with the binding of the biomolecule to its target, potentially reducing its biological activity.[1] Shorter PEG linkers like m-PEG1-NHS may be advantageous when preserving maximum activity is crucial.[8]
Table 1: Effect of PEG Chain Length on the In Vivo Half-Life and In Vitro Activity of Interferon-α-2a
| PEG Moiety | Half-life (rats, hours) | ED₅₀ (pg/mL) |
|---|---|---|
| None | 1.2 | 7 |
| 20 kDa (mono-PEGylated) | 13.3 | 50-300 |
| 2 x 20 kDa (di-PEGylated) | 25.4 | 370-720 |
| 40 kDa (mono-PEGylated) | 34.1 | N/A |
| 60 kDa (mono-PEGylated) | 49.3 | N/A |
(Data sourced from a study on interferon-α-2a PEGylation)[5]
This compound vs. SMCC (Non-PEGylated Heterobifunctional Crosslinker)
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used heterobifunctional crosslinker that links primary amines to sulfhydryl groups.[10][11] Unlike this compound, SMCC is inherently hydrophobic.[10]
-
Solubility and Aggregation: The hydrophobicity of SMCC can lead to aggregation issues, particularly when conjugating hydrophobic payloads in applications like antibody-drug conjugates (ADCs).[12] PEGylated linkers, even with a short PEG chain, can improve the solubility and reduce aggregation of the final conjugate.[11][12]
-
Pharmacokinetics: The hydrophilic nature of PEGylated linkers generally leads to longer circulation times and reduced clearance compared to conjugates with hydrophobic linkers like SMCC.[10][11]
Table 2: Comparison of Physicochemical Properties of PEGylated vs. Non-PEGylated Crosslinkers
| Property | Mal-PEG-NHS Ester | SMCC |
|---|---|---|
| Solubility | High (hydrophilic) | Low (hydrophobic) |
| Spacer Arm | Hydrophilic PEG chain | Hydrophobic cyclohexane |
| Potential for Aggregation | Lower | Higher |
| In Vivo Stability | Generally higher | Can be prone to premature drug loss |
(Qualitative data compiled from comparative studies)[10][11][12]
NHS Esters vs. TFP Esters (Alternative Amine-Reactive Group)
2,3,5,6-tetrafluorophenyl (TFP) esters are an alternative to NHS esters for amine-reactive conjugation.[13][14] The primary advantage of TFP esters is their enhanced stability in aqueous solutions.[13][15]
-
Hydrolytic Stability: TFP esters are significantly more resistant to hydrolysis than NHS esters, especially at the slightly basic pH optimal for amine conjugation.[13][16] This can lead to higher conjugation efficiencies and better reproducibility.[14][17]
-
Reaction pH: While both react with primary amines, the greater stability of TFP esters allows for a broader operational pH window.[14]
Table 3: Comparison of Hydrolysis Half-Lives (t₁/₂) of NHS and TFP Esters
| pH | NHS Ester Half-life | TFP Ester Half-life |
|---|---|---|
| 7.0 | ~4-5 hours (at 0°C)[7] | Significantly longer than NHS ester |
| 8.0 | Minutes[18] | Hours |
| 8.6 | ~10 minutes (at 4°C)[7] | Significantly longer than NHS ester |
| 10.0 | Very short | Measurable stability |
(Data compiled from multiple sources)[7][13][16][18]
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments.
General Protocol for Protein PEGylation with m-PEG-NHS Ester
This protocol describes a general procedure for conjugating an m-PEG-NHS ester to a protein containing accessible primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4)
-
m-PEG-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[19] Ensure the buffer is free of primary amines (e.g., Tris).[20]
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the m-PEG-NHS ester in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).[19][20]
-
PEGylation Reaction: Add a 5- to 50-fold molar excess of the m-PEG-NHS ester solution to the protein solution while gently stirring.[19] The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][20]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted m-PEG-NHS ester.[19]
-
Purification: Remove unreacted reagents and byproducts by dialysis or size-exclusion chromatography.[19]
dot
Caption: Experimental workflow for protein PEGylation.
Protocol for Comparing Hydrolysis Rates of NHS and TFP Esters
This protocol uses UV-Vis spectrophotometry to compare the hydrolysis rates by monitoring the release of the respective leaving groups.
Materials:
-
NHS-activated crosslinker
-
TFP-activated crosslinker
-
Amine-free buffer at various pH values (e.g., 0.1 M sodium phosphate (B84403) at pH 7.0, 8.0, and 8.5)
-
Anhydrous DMSO or DMF
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the NHS and TFP esters (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.
-
Reaction Initiation: Add a small volume of the stock solution to the pre-warmed buffer at the desired pH in a cuvette to initiate the hydrolysis reaction.
-
Spectrophotometric Monitoring: Immediately begin monitoring the increase in absorbance at 260 nm for the NHS ester (release of N-hydroxysuccinimide) or an appropriate wavelength for the TFP ester (release of tetrafluorophenol).[14]
-
Data Analysis: Record the absorbance over time. The pseudo-first-order rate constant (k') for hydrolysis can be determined by plotting the natural logarithm of the change in absorbance versus time. The half-life (t₁/₂) is calculated using the equation: t₁/₂ = ln(2) / k'.[14]
dot
Caption: Workflow for determining ester hydrolysis rates.
Conclusion
The choice of crosslinker is a critical parameter in the design of bioconjugates. This compound provides a simple and effective means of attaching a hydrophilic spacer to primary amines. However, for applications requiring significant improvements in pharmacokinetics, longer PEG chains are generally more suitable, albeit with a potential trade-off in biological activity.
When compared to non-PEGylated crosslinkers like SMCC, even short PEG linkers can enhance solubility and reduce aggregation, which is particularly important for the development of ADCs with hydrophobic payloads. For amine-reactive conjugations, TFP esters offer a clear advantage over NHS esters in terms of hydrolytic stability, leading to potentially higher and more reproducible conjugation yields. The optimal crosslinker is ultimately application-dependent and should be selected based on a thorough evaluation of the desired properties of the final bioconjugate.
References
- 1. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of PEG Chain Length on the Physical Properties and Bioactivity of PEGylated Chitosan/siRNA Nanoparticles in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
A Comparative Guide to Analytical Techniques for Analyzing PEGylated Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development. This modification can significantly enhance a protein's therapeutic properties by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability. However, the PEGylation process often yields a heterogeneous mixture of products, including unreacted protein, free PEG, and proteins with varying numbers and locations of attached PEG chains.
Comprehensive and precise characterization of these complex mixtures is a critical quality attribute to ensure the safety and efficacy of the final therapeutic product.[1] A multi-faceted analytical approach is often necessary to determine key quality attributes such as the degree of PEGylation, the specific sites of conjugation, and the structural integrity of the protein.[2] This guide provides an objective comparison of the principal analytical techniques used for the characterization of PEGylated proteins, complete with supporting data and detailed experimental protocols.
Comparison of Key Analytical Techniques
A variety of analytical techniques are employed to characterize PEGylated proteins, each offering distinct advantages in terms of the information they provide. The choice of method depends on the specific characteristics being investigated, such as molecular weight, charge heterogeneity, or the precise location of PEG attachment.[3][4]
| Technique | Primary Separation Principle | Key Applications | Resolution | Sensitivity (Typical) | Key Advantages & Disadvantages |
| SEC-MALS | Hydrodynamic Radius | Determination of absolute molar mass, degree of PEGylation, aggregation analysis.[3][5] | Moderate to High | µg range | Advantages: Provides absolute molar mass without column calibration.[6][7] Disadvantages: May not resolve species with similar hydrodynamic radii.[8] |
| RP-HPLC | Hydrophobicity | Separation of positional isomers, quantification of unreacted protein and PEGylated species.[4][9] | High | ng to µg range | Advantages: Excellent for resolving isomers.[4] Disadvantages: Can be denaturing; may cause on-column protein precipitation. |
| IEX-HPLC | Net Surface Charge | Separation of species with different degrees of PEGylation and positional isomers.[4][] | High | ng to µg range | Advantages: Sensitive to changes in surface charge due to PEGylation.[] Disadvantages: Resolution can be dependent on buffer pH and ionic strength. |
| Mass Spectrometry (MS) | Mass-to-Charge Ratio (m/z) | Definitive molecular weight determination, identification of PEGylation sites (bottom-up), analysis of heterogeneity.[3] | Very High | fmol to pmol range | Advantages: Unparalleled accuracy for mass determination.[3] Disadvantages: PEG polydispersity can complicate spectra.[11] |
| Capillary Electrophoresis (CE) | Electrophoretic Mobility (based on size and charge) | Purity assessment, separation of isoforms with different degrees of PEGylation.[12][13] | High | ng range | Advantages: High resolution, minimal sample consumption.[14] Disadvantages: Can be sensitive to sample matrix effects. |
| NMR Spectroscopy | Nuclear Spin Properties | Determination of degree of PEGylation, assessment of higher-order structure and protein folding.[15][16] | Atomic | mg range | Advantages: Non-destructive, provides detailed structural information.[16] Disadvantages: Lower sensitivity, requires higher sample concentrations. |
Experimental Workflows and Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are diagrams of typical experimental workflows followed by representative protocols for several key methods.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molar mass of PEGylated proteins and their aggregates in solution, independent of their elution time.[6]
Caption: Workflow for SEC-MALS analysis of PEGylated proteins.
Protocol for SEC-MALS:
-
System: HPLC system coupled with a UV detector, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.[7]
-
Column: A size-exclusion column suitable for the molecular weight range of the protein and its PEGylated forms (e.g., TSKgel UP-SW2000).[5]
-
Mobile Phase: A buffer that minimizes non-specific interactions, such as 100 mM sodium phosphate, 100 mM NaCl, pH 6.8.
-
Flow Rate: Typically 0.5 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Sample Preparation: Dilute the protein sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.22 µm filter before injection.[4]
-
Data Analysis: Use specialized software (e.g., ASTRA) to analyze the data from all three detectors to calculate the absolute molar mass and the mass of the protein and PEG moieties for each eluting peak.[7]
Mass Spectrometry (MS) for Site Identification (Bottom-Up Approach)
A bottom-up proteomics approach using LC-MS/MS is instrumental in identifying the specific amino acid residues where PEG chains are attached.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. wyatt.com [wyatt.com]
- 7. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 11. sciex.com [sciex.com]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. Capillary electrophoretic separation of high-molecular-weight poly(ethylene glycol)-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Researcher's Guide to Quantifying PEGylation Degree with m-PEG-NHS Ester
For researchers, scientists, and drug development professionals, the precise quantification of polyethylene (B3416737) glycol (PEG) attachment to a biomolecule is a critical step in the development of PEGylated therapeutics. The degree of PEGylation—the number of PEG chains conjugated to a protein or peptide—directly influences the product's efficacy, pharmacokinetics, and safety profile.[1][2] This guide provides an objective comparison of common analytical techniques for quantifying the degree of PEGylation when using amine-reactive m-PEG-NHS esters, supported by experimental data and detailed protocols.
The m-PEG-NHS ester is a widely used reagent that covalently attaches PEG chains to primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of a polypeptide chain, forming a stable amide bond.[3][4][5][6][7] The reaction is efficient and specific under controlled pH conditions, typically between 7.2 and 8.5.[3][4] However, the inherent heterogeneity of the reaction can result in a mixture of unreacted protein, free PEG, and various PEGylated isoforms, making accurate characterization essential.[8]
Comparative Analysis of Analytical Techniques
The choice of an analytical method for determining the degree of PEGylation depends on several factors, including the nature of the biomolecule, the required precision, and the available instrumentation.[1] The following table summarizes and compares the key performance parameters of the most prevalent techniques.
| Technique | Principle | Key Advantages | Limitations | Accuracy/Precision | Throughput |
| TNBS/Ninhydrin Assay | Colorimetric quantification of remaining primary amines after PEGylation. The reduction in free amines correlates to the degree of PEGylation.[9][10] | Simple, cost-effective, and uses standard lab equipment (spectrophotometer).[10] | Indirect method; assumes all PEGylation occurs at primary amines. Requires an accurate count of total primary amines on the unmodified protein.[9] | Moderate accuracy. Precision can be affected by reaction conditions and protein concentration. | High |
| Size-Exclusion HPLC (SEC-HPLC) | Separates molecules based on their hydrodynamic radius. PEGylation increases the molecule's size, causing it to elute earlier.[1][8] | Robust, reproducible, and excellent for separating PEGylated species from unreacted protein and detecting aggregates.[1][8][11] | Resolution may be insufficient to separate species with a similar number of PEG chains (e.g., di- vs. tri-PEGylated).[8] | High precision (RSD <1% for retention time).[1] Good accuracy with proper calibration.[1] | High |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. PEGylation can alter the hydrophobicity of the protein, affecting its retention time.[2][8] | High resolution, capable of separating positional isomers and different degrees of PEGylation.[8] | Can be challenging to develop methods due to the potential for protein denaturation and complex peak profiles. | High precision and accuracy when optimized. | Medium |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the molecule. The increase in mass directly corresponds to the number of attached PEG chains.[1][8][10] | The "gold standard" for definitive molecular weight determination and accurate calculation of PEGylation degree.[8][10] | PEG polydispersity can complicate spectra and data interpretation. Requires specialized, expensive instrumentation.[10] | Very high accuracy and precision. | Low to Medium |
| SDS-PAGE | Separates proteins based on electrophoretic mobility, which is related to size. PEGylation causes a significant shift to a higher apparent molecular weight.[3][8] | Simple, widely available, and useful for initial screening and qualitative assessment.[10] | Semi-quantitative at best. Low resolution makes it difficult to distinguish between species with small differences in PEGylation.[8][10] | Low accuracy for quantification. | High |
| ¹H NMR Spectroscopy | Quantifies the degree of PEGylation by comparing the integral of the PEG-specific signal (ethylene glycol protons) to a protein-specific signal.[10][12] | Direct and quantitative method that does not rely on separation or mass change.[12] | Requires high protein concentration and specialized instrumentation. Can be complex for large proteins. | High accuracy and precision. | Low |
Experimental Workflows & Protocols
Detailed and reproducible protocols are crucial for obtaining reliable quantification results. The following diagrams and methodologies outline the workflows for key analytical techniques.
Workflow 1: Indirect Quantification via TNBS Assay
This workflow illustrates the process of determining the degree of PEGylation by quantifying the reduction of free primary amines.
Caption: Workflow for TNBS-based quantification of PEGylation.
Protocol: TNBS Assay for Free Amine Quantification
This protocol provides a general method for determining the extent of amine modification.[10]
-
Reagent Preparation:
-
Protein Samples: Prepare solutions of your PEGylated protein and the unmodified control protein at the same concentration (e.g., 1 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).[10][13]
-
TNBS Solution: Prepare a 0.1% (w/v) 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution in water.[10]
-
Standard Curve: Prepare a series of known concentrations of a primary amine standard (e.g., glycine (B1666218) or n-butylamine) in the same buffer.
-
-
Reaction Procedure:
-
In a 96-well plate, add 100 µL of each standard, control, and PEGylated protein sample to separate wells.[10]
-
Add 5 µL of the 0.1% TNBS solution to each well.[10]
-
Incubate the plate at 37°C for 2 hours in the dark to allow for the colorimetric reaction to proceed.[10][13]
-
Stop the reaction by adding 50 µL of 10% SDS solution followed by 25 µL of 1 M HCl.[10]
-
-
Data Analysis:
-
Measure the absorbance of each well at 420 nm using a spectrophotometer.[9][14]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of free amines in the control and PEGylated samples using the standard curve.
-
Calculate the percent modification using the formula: % Modification = [1 - (Free Amines in PEGylated Sample / Free Amines in Control Sample)] * 100
-
The average number of PEG molecules per protein can be estimated by multiplying the % modification by the total number of primary amines (lysine residues + N-terminus) in the protein.[10]
-
Workflow 2: Direct Quantification via HPLC and Mass Spectrometry
This workflow shows a comprehensive approach combining separation by HPLC with precise mass determination by MS for definitive characterization.
Caption: Workflow for direct quantification using HPLC and MS.
Protocol: SEC-HPLC Analysis
This protocol outlines a general procedure for separating and quantifying PEGylated species.
-
System Preparation:
-
HPLC System: An HPLC system equipped with a UV detector and a suitable size-exclusion column (e.g., Agilent AdvanceBio SEC).[11]
-
Mobile Phase: Prepare an appropriate aqueous mobile phase, such as 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2.[6] Ensure the buffer is filtered and degassed.
-
-
Method Execution:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Calibrate the column using a set of molecular weight standards to correlate retention time with hydrodynamic size.[1]
-
Inject a known concentration of the purified PEGylated protein sample.
-
Monitor the elution profile using the UV detector at 280 nm.[1]
-
-
Data Analysis:
-
Identify the peaks corresponding to the PEGylated protein, un-PEGylated protein, and any aggregates based on their retention times (larger molecules elute earlier).[1]
-
Integrate the peak areas to determine the relative abundance of each species.[1] The percentage of PEGylated protein can be calculated from the total protein peak area.
-
Protocol: Mass Spectrometry (MALDI-TOF) Analysis
This protocol provides a general guideline for determining the degree of PEGylation by mass.[1]
-
Sample Preparation:
-
Desalt the unmodified and PEGylated protein samples to remove non-volatile salts that can interfere with ionization.
-
Prepare the MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with TFA).
-
Mix the protein sample with the matrix solution and spot it onto the MALDI target plate. Allow it to air-dry completely.
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into the mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected protein and its PEGylated forms.
-
Calibrate the instrument using known protein standards to ensure mass accuracy.[1]
-
-
Data Analysis:
-
Determine the average molecular weight of the un-PEGylated and PEGylated protein from their respective mass spectra.[1]
-
Calculate the mass difference between the PEGylated and un-PEGylated protein.
-
Divide the mass difference by the molecular weight of a single m-PEG-NHS ester chain to determine the average number of attached PEG molecules (degree of PEGylation).[1]
-
Conclusion
Quantifying the degree of PEGylation is a non-trivial but essential aspect of developing bioconjugate therapeutics. While simple methods like SDS-PAGE and colorimetric assays are valuable for initial screening, they lack the precision required for rigorous characterization.[10] HPLC techniques, particularly SEC-HPLC, offer robust and high-throughput separation and quantification of PEGylated species.[1][8] For definitive and highly accurate determination of the number of attached PEG chains, Mass Spectrometry is the most powerful and reliable technique.[8][10] A multi-faceted approach, often combining these techniques, is typically employed to ensure a comprehensive understanding of the quality and consistency of PEGylated protein therapeutics.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Determining the Conjugation Efficiency of m-PEG1-NHS Ester
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a critical strategy for improving the therapeutic properties of biomolecules. The use of methoxy-PEG-N-hydroxysuccinimide (m-PEG-NHS) esters is a widely adopted method for this purpose, primarily targeting primary amines on proteins and peptides to form stable amide bonds.[1][2] The efficiency of this conjugation reaction is a crucial determinant of the final product's quality, efficacy, and safety.[3]
This guide provides an objective comparison of common methods for determining the conjugation efficiency of m-PEG1-NHS ester, complete with experimental data and detailed protocols to inform your analytical strategy.
Comparison of Analytical Techniques for PEGylation Analysis
A variety of analytical techniques can be employed to assess the degree and efficiency of PEGylation. The choice of method depends on the specific characteristics of the protein and the PEG reagent, as well as the information required.[3]
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| SDS-PAGE | Separates molecules by size. PEGylation increases the apparent molecular weight. | Estimation of molecular weight, visualization of PEGylated species (mono-, di-, multi-). | Accessible, provides a good initial assessment of the reaction.[4] | Semi-quantitative, PEG can affect staining efficiency.[5] |
| HPLC (SEC & RP) | Separates molecules based on size (SEC) or hydrophobicity (RP). | Quantification of product distribution (unmodified, PEGylated species), resolution of isoforms. | High resolution, quantitative. SEC provides an overview, while RP can separate isoforms.[3] | Requires more specialized equipment and method development. |
| Mass Spectrometry (MALDI-TOF, ESI) | Measures the mass-to-charge ratio of molecules. | Accurate molecular weight of conjugates, direct determination of the number of attached PEG chains.[5] | Unambiguous confirmation of conjugation and degree of PEGylation.[6] | Requires expensive, specialized equipment and expertise.[6] |
| Colorimetric Assays (TNBS) | Trinitrobenzenesulfonic acid (TNBS) reacts with free primary amines to produce a colored product. | Indirect quantification of PEGylation by measuring the reduction in free amines.[5] | Simple, cost-effective, uses standard lab equipment.[6] | Indirect measurement, requires knowledge of the protein's amine content.[5] |
| NMR Spectroscopy | Detects the characteristic signal from the repeating ethylene (B1197577) oxide units of PEG. | Direct quantification of the amount of PEG present. | Non-destructive, can distinguish between free and conjugated PEG.[7] | Requires high concentrations of sample and specialized equipment. |
Reaction Mechanism and Experimental Workflow
The conjugation of this compound to a primary amine proceeds via a nucleophilic acyl substitution. The unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate that collapses to create a stable amide bond and release N-hydroxysuccinimide (NHS).[8] The efficiency of this reaction is critically dependent on factors such as pH, temperature, and the molar ratio of reactants.[8]
Detailed Experimental Protocol: Protein PEGylation and Efficiency Determination by SDS-PAGE
This protocol provides a general procedure for the PEGylation of a model protein and subsequent analysis of conjugation efficiency using SDS-PAGE.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.4 (amine-free)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Laemmli sample buffer (non-reducing)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Coomassie Brilliant Blue stain
-
Densitometry software
Procedure:
-
Protein Preparation: Dissolve the protein in PBS to a final concentration of 5 mg/mL.[9]
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in DMSO to create a 10 mM stock solution.[10]
-
PEGylation Reaction:
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.[11]
-
SDS-PAGE Analysis:
-
Mix aliquots of the unreacted protein and the PEGylation reaction mixture with Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel along with a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[4]
-
Stain the gel with Coomassie Brilliant Blue and destain until the background is clear.[4]
-
-
Data Analysis:
-
Image the gel and perform densitometry analysis on the protein bands.
-
The conjugation efficiency can be estimated by comparing the intensity of the band corresponding to the unmodified protein with the intensities of the higher molecular weight bands corresponding to the PEGylated protein.
-
Alternative PEGylation Reagents
While m-PEG-NHS esters are widely used, alternative reagents offer different specificities and reaction conditions.
| Reagent Class | Reactive Group | Target Residue | Linkage Formed | Key Advantages |
| PEG-Aldehyde | Aldehyde | N-terminal α-amino group | Secondary amine | Greater site-specificity for N-terminal PEGylation.[12] |
| PEG-Maleimide | Maleimide | Sulfhydryl (Cysteine) | Thioether | Highly selective for cysteine residues.[12] |
| PEG-Mesylate (MS) | Methanesulfonyl | Primary amines | Secondary amine | Good leaving group for nucleophilic substitution with primary amines.[13] |
Conclusion
Determining the conjugation efficiency of this compound is a critical step in the development of PEGylated biotherapeutics. A combination of analytical techniques is often employed for a comprehensive characterization of the reaction products.[3] While SDS-PAGE provides a rapid initial assessment, chromatographic and mass spectrometric methods offer more detailed quantitative information. The choice of the optimal analytical method will depend on the specific requirements of the project and the available resources. Furthermore, exploring alternative PEGylation chemistries can provide advantages in terms of site-specificity and conjugate stability.
References
- 1. This compound, 1027371-75-0 | BroadPharm [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the MALDI-TOF Analysis of m-PEG1-NHS Ester Reaction Products
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of reaction products is paramount. The use of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG-NHS ester) reagents is a widely adopted strategy for enhancing the therapeutic properties of biomolecules. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry stands out as a powerful and indispensable tool for the analysis of the resulting PEGylated products, offering insights into molecular weight, heterogeneity, and the extent of modification.[1]
This guide provides an objective comparison of the performance of m-PEG1-NHS ester in bioconjugation reactions as analyzed by MALDI-TOF, relative to other common alternatives. Supported by experimental data and detailed protocols, this document aims to facilitate the rational selection of reagents and analytical methods for specific research applications.
Comparison of this compound with Alternative Bioconjugation Reagents
The choice of a PEGylation reagent is critical as it influences the efficiency, stability, and functionality of the resulting conjugate.[1] The performance of this compound can be benchmarked against other reagents that differ in their reactive groups or the length of their PEG spacers.
| Feature | This compound | m-PEG-TFP Ester | m-PEG-Maleimide |
| Target Functional Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Thiols / Sulfhydryls (-SH) |
| Reaction pH | 7.2 - 8.5[2] | 7.5 - 8.5 | 6.5 - 7.5[3] |
| Key Advantages | High reactivity and selectivity for primary amines.[3] | Enhanced hydrolytic stability of the TFP ester compared to NHS esters, potentially leading to higher conjugation efficiency.[1] | Highly specific for thiols (e.g., Cysteine), enabling site-specific conjugation.[3] |
| Key Considerations | Susceptible to hydrolysis in aqueous solutions, which competes with the aminolysis reaction.[2] | May have slightly reduced water solubility for shorter PEG chains due to the hydrophobic TFP moiety.[4] | The maleimide (B117702) ring can undergo hydrolysis at pH > 7.5.[3] |
| MALDI-TOF Profile | Typically shows a distribution of PEGylated species, with each peak separated by the mass of the PEG monomer (44 Da).[5] | Can lead to cleaner and more easily interpretable MALDI-TOF spectra due to potentially more homogenous products.[1] | The high specificity can result in less complex MALDI-TOF spectra with fewer product variants. |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with m-PEG-NHS Ester
This protocol outlines a general procedure for the conjugation of an m-PEG-NHS ester to a protein.[3][6] Optimization may be required for specific proteins and applications.
I. Materials Required:
-
Protein of interest
-
m-PEG-NHS ester reagent
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0.[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine[2]
-
Purification System: Dialysis or size-exclusion chromatography (SEC) materials[6]
II. Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as these will compete with the reaction.[3][6]
-
m-PEG-NHS Ester Preparation: Equilibrate the m-PEG-NHS ester to room temperature before opening to prevent condensation. Dissolve the required amount in a minimal volume of anhydrous DMSO or DMF immediately before use.[2][3]
-
Reaction: Add the dissolved m-PEG-NHS ester solution dropwise to the stirring protein solution. The molar excess of the PEG reagent may need to be optimized.[2]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2-4 hours on ice.[2]
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Remove excess PEG reagent and by-products by dialysis or size-exclusion chromatography.
Protocol 2: MALDI-TOF MS Analysis of PEGylated Proteins
This protocol provides a general method for the analysis of PEGylated proteins by MALDI-TOF mass spectrometry.[5][7]
I. Materials Required:
-
PEGylated protein sample
-
MALDI matrix solution (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid)[5]
-
MALDI target plate
-
MALDI-TOF mass spectrometer
II. Procedure:
-
Sample Preparation: a. Prepare the PEGylated protein sample at a concentration of approximately 1-10 pmol/µL in a suitable solvent (e.g., water or a low-salt buffer).[5] b. On the MALDI target plate, spot 1 µL of the matrix solution.[5] c. Immediately add 1 µL of the protein sample to the matrix droplet and mix by pipetting.[5] d. Allow the spot to air dry completely at room temperature.[5]
-
MS Data Acquisition: a. Insert the target plate into the MALDI-TOF mass spectrometer.[5] b. Acquire mass spectra in linear positive ion mode.[5] c. Calibrate the instrument using a protein standard of a similar mass range.[5] d. Optimize the laser power to achieve good signal intensity with minimal fragmentation.[5] e. Average multiple laser shots (e.g., 100-500) to obtain a high-quality spectrum.[5]
-
Data Analysis: a. Process the raw spectrum to determine the mass-to-charge ratio (m/z) of the observed peaks.[5] b. The spectrum will show a distribution of peaks, with each peak separated by the mass of the PEG monomer (44 Da).[5] c. Identify the peak corresponding to the unmodified protein and the series of peaks for the mono-, di-, tri-, etc., PEGylated species.[5] d. Calculate the average molecular weight of the PEGylated protein from the distribution of the PEGmers.[5]
Visualizations
Caption: A generalized experimental workflow for protein PEGylation and subsequent MALDI-TOF analysis.
Caption: Comparison of key characteristics of m-PEG-NHS ester and m-PEG-TFP ester.
References
A Head-to-Head Comparison for Site-Specific Modification: m-PEG1-NHS Ester vs. Click Chemistry
In the landscape of bioconjugation, the precise and efficient modification of biomolecules is paramount for the development of therapeutics, diagnostics, and research tools. The choice of chemical strategy dictates the homogeneity, stability, and functionality of the resulting conjugate. This guide provides an objective comparison between a traditional, yet widely used amine-reactive reagent, m-PEG1-NHS ester, and the increasingly popular "click chemistry" paradigm for site-specific modification. We will delve into their core mechanisms, performance metrics supported by experimental data, and detailed protocols to empower researchers, scientists, and drug development professionals in their bioconjugation endeavors.
Core Principles and Reaction Mechanisms
This compound: Targeting Primary Amines
The N-hydroxysuccinimide (NHS) ester chemistry is a workhorse for protein modification, primarily targeting the primary amines found on the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues.[1][2] The reaction is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3]
However, this method often leads to a heterogeneous mixture of products.[4][5] Since proteins typically have multiple lysine residues on their surface, the reaction is not inherently site-specific, and the stoichiometry can be difficult to control.[5][6] The reaction is also highly pH-dependent, with an optimal range of pH 7-9.[4][7] Below this range, the amine is protonated and less nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis, which competes with the desired conjugation reaction.[7][8]
Click Chemistry: Bioorthogonal and Highly Specific
The term "click chemistry" refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[9][10] A prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the reaction between an azide (B81097) and a terminal alkyne to form a stable triazole linkage.[10]
For site-specific protein modification using click chemistry, a bioorthogonal handle (an azide or an alkyne) must first be introduced into the protein at a specific site. This can be achieved through various methods, including the use of unnatural amino acids, enzymatic modifications, or site-directed mutagenesis to introduce a uniquely reactive cysteine or other residue.[11][12] Once the handle is in place, the corresponding azide or alkyne-functionalized molecule of interest can be "clicked" on with high efficiency and specificity.[12][13] This approach offers precise control over the site of modification and stoichiometry, leading to a homogeneous product.[4][5]
Visualizing the Chemistries
Quantitative and Qualitative Performance Comparison
The choice between this compound chemistry and click chemistry often involves a trade-off between simplicity and specificity. The following table summarizes key performance metrics based on published data.
| Feature | This compound | Click Chemistry (CuAAC) |
| Target Group | Primary amines (-NH₂) on lysines and N-terminus[14] | Azides (-N₃) and terminal alkynes (C≡CH)[4] |
| Specificity | Low: reacts with multiple available amines, leading to heterogeneity[5][6] | High: bioorthogonal reaction ensures modification only at the intended site[4][5] |
| Stoichiometry Control | Difficult to control, often resulting in a mixture of conjugates[4][5] | Precise 1:1 stoichiometry achievable[5] |
| Reaction Kinetics | Relatively fast (30-60 minutes at room temperature)[4] | Very fast, often complete in 30-60 minutes at room temperature[4] |
| Optimal pH | 7-9; sensitive to hydrolysis at higher pH[4][7] | Generally insensitive to pH (typically works well in pH 4-11)[4] |
| Biocompatibility | Generally good for in vitro applications[4] | CuAAC requires a copper catalyst which can be toxic to cells, but ligands can mitigate this. Strain-promoted click chemistry (SPAAC) is highly biocompatible.[4][15] |
| Resulting Linkage | Stable amide bond[4] | Highly stable triazole ring[4] |
| Product Homogeneity | Heterogeneous mixture of products is common[4][5] | Well-defined, homogeneous product[5] |
Experimental Protocols
The following are generalized protocols for protein modification using this compound and CuAAC click chemistry. Optimization is often necessary for specific proteins and applications.
Experimental Workflow: A Comparative Overview
Protocol 1: this compound Conjugation
This protocol describes the labeling of a protein's primary amines with an this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5).[3]
-
This compound.
-
Anhydrous DMSO or DMF.[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[3]
-
Desalting column for purification.[1]
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[3] Buffers containing primary amines like Tris must be avoided as they will compete in the reaction.[3][16]
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal volume of anhydrous DMSO or DMF.[3][16] Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[16]
-
Conjugation Reaction: Add a 5- to 50-fold molar excess of the dissolved this compound to the protein solution.[3] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours on ice.[3][16]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-100 mM to consume any unreacted this compound.[3]
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).[1]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-functionalized probe to an azide-labeled protein.
Materials:
-
Azide-labeled protein (1-10 µM in PBS).[5]
-
Alkyne-functionalized probe (10 mM stock in DMSO).[5]
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in deionized water).[5]
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in deionized water) or another reducing agent.[5]
-
TBTA or other copper-chelating ligand (10 mM stock in DMSO).
-
Desalting column for purification.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:
-
Azide-labeled protein to a final concentration of 1-10 µM.[5]
-
Alkyne probe to a final concentration of 100 µM (10- to 100-fold molar excess over the protein).[5]
-
TBTA to a final concentration of 100 µM.[5]
-
CuSO₄ to a final concentration of 1 mM.[5]
-
TCEP to a final concentration of 1 mM (TCEP reduces Cu(II) to the catalytic Cu(I) species).[5]
-
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[5]
-
Purification: Purify the resulting conjugate using a desalting column to remove the copper catalyst, excess probe, and other small molecules.
Conclusion
Both this compound chemistry and click chemistry are powerful tools for bioconjugation, each with distinct advantages and disadvantages.
Choose this compound when:
-
A simple and quick method for PEGylation is required.
-
Site-specificity is not a primary concern, and a heterogeneous product is acceptable.
-
The goal is to modify surface-exposed lysine residues.
Choose Click Chemistry when:
-
Precise control over the site of modification and stoichiometry is critical.[5]
-
A homogeneous and well-defined conjugate is required.[5]
-
The modification needs to be performed in a complex biological environment (especially with strain-promoted variants).[15]
-
The introduction of a bioorthogonal handle into the protein is feasible.
Ultimately, the optimal choice depends on the specific application, the nature of the biomolecule, and the desired characteristics of the final conjugate. By understanding the fundamental principles and performance metrics of each method, researchers can make informed decisions to advance their scientific objectives.
References
- 1. glenresearch.com [glenresearch.com]
- 2. fluidic.com [fluidic.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. Click Chemistry - SiChem [sichem.de]
- 10. bachem.com [bachem.com]
- 11. Click Chemistry – Med Chem 101 [medchem101.com]
- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. This compound, 1027371-75-0 | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
comparative stability of amide vs. thioether bonds in bioconjugation
A Comparative Guide to the Stability of Amide vs. Thioether Bonds in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of covalent linkage is a critical decision in the design of bioconjugates, directly impacting their stability, efficacy, and safety. This guide provides an objective, data-driven comparison of two of the most prevalent linkages in bioconjugation: the highly stable amide bond and the versatile thioether bond.
Executive Summary
Amide bonds are widely regarded as a benchmark for creating exceptionally stable bioconjugates due to their inherent chemical resilience.[1][2] This stability is crucial for ensuring the bioconjugate remains intact in circulation, thereby minimizing premature release of the payload and associated off-target toxicity. In contrast, traditional thioether linkages, particularly those formed through the common Michael addition of a thiol to a maleimide, are known to be susceptible to degradation under physiological conditions.[1][3] This instability is primarily driven by a retro-Michael reaction, which can lead to the exchange of the payload with endogenous thiols such as glutathione (B108866) and albumin, ultimately compromising the therapeutic window of the bioconjugate.[1][3] While advancements have led to more stable next-generation thioether linkers, this guide will focus on the fundamental comparison between the classic amide and thioether bonds.
Data Presentation: Quantitative Stability Comparison
The following tables summarize the comparative stability of amide and thioether linkages under physiological conditions, based on data reported in the literature. It is important to note that direct head-to-head comparisons on identical bioconjugate scaffolds are not commonly found in published literature due to their significantly different stability profiles.[1]
Table 1: Illustrative Chemical Stability in Human Plasma at 37°C
| Linkage Type | Timepoint | % Intact Bioconjugate (Illustrative) | Primary Degradation Pathway |
| Thioether | 24 hours | 70 - 90% | Retro-Michael reaction (thiol exchange) |
| 7 days | 30 - 60% | ||
| Amide | 24 hours | > 95% | Hydrolysis (very slow) |
| 7 days | > 90% |
Source: Data compiled from multiple sources for illustrative comparison.[2]
Table 2: General Comparison of Amide and Thioether Bond Characteristics
| Feature | Thioether Bond (Maleimide-based) | Amide Bond |
| Formation Chemistry | Michael addition of a thiol to a maleimide. | Acylation of an amine by an activated carboxylic acid (e.g., NHS ester). |
| Chemical Stability | Susceptible to retro-Michael reaction and thiol exchange, especially with endogenous thiols.[2] | Highly stable due to resonance stabilization; hydrolysis requires harsh conditions or enzymatic catalysis.[2][4][5] |
| Enzymatic Stability | Generally not a direct substrate for proteases, but overall stability is limited by chemical lability.[2] | Can be cleaved by proteases if part of a specific recognition sequence; otherwise, highly stable.[2] |
| In Vivo Fate | Potential for premature payload release and exchange with other biomolecules, leading to reduced efficacy and off-target effects.[2] | Generally very stable in circulation, contributing to a longer half-life of the intact bioconjugate.[2][6] |
| Common Applications | Antibody-drug conjugates (ADCs), PEGylation, fluorescent labeling.[2] | Peptide and protein modifications, non-cleavable linkers in ADCs, surface immobilization.[2] |
Mandatory Visualization
The following diagrams illustrate the chemical structures, formation, and degradation pathways discussed, as well as a typical experimental workflow for stability assessment.
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of robust bioconjugates. The following are detailed protocols for key stability assays.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the bioconjugate in plasma over time.
Materials:
-
Purified bioconjugate of interest
-
Human plasma (freshly prepared or properly stored)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)
-
HPLC or LC-MS system with a suitable column (e.g., reverse-phase C18 or size-exclusion)
Procedure:
-
Preparation of Conjugate: Prepare the bioconjugate and purify it to remove any unreacted components.[7]
-
Incubation: Incubate the purified conjugate (e.g., at a final concentration of 1 mg/mL) in human plasma at 37°C.[3][7]
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 72 hours).[3][7]
-
Sample Preparation: Immediately stop the reaction by adding a suitable quenching agent or by freezing. For analysis, precipitate plasma proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant.[3][7][8]
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of intact conjugate remaining at each time point.[3][7]
Data Analysis:
-
Plot the percentage of intact conjugate versus time to determine the stability profile and half-life of the conjugate in plasma.[3][8]
Protocol 2: Thiol Exchange Stability Assay
Objective: To assess the susceptibility of a thioether bond to cleavage by competing thiols.
Materials:
-
Purified thioether-linked bioconjugate
-
Glutathione (GSH) or other small-molecule thiol
-
Physiologically relevant buffer (e.g., PBS, pH 7.4)
-
HPLC-MS system
Procedure:
-
Preparation of Conjugate: As described in Protocol 1.
-
Incubation: Incubate the purified conjugate with a significant molar excess of a thiol-containing molecule, such as glutathione (GSH), in a physiologically relevant buffer (e.g., PBS, pH 7.4) at 37°C.[7]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[7]
-
Analysis: Analyze the samples by HPLC-MS to identify and quantify the intact conjugate, the released payload, and the thiol-exchanged product (e.g., GSH-payload adduct).[7]
Data Analysis:
-
Calculate the rate of disappearance of the intact conjugate or the rate of formation of the thiol-exchanged product to determine the stability of the linkage in the presence of competing thiols.[7]
Conclusion
The choice between an amide and a thioether linkage in bioconjugation represents a trade-off between supreme stability and, in some cases, simpler conjugation chemistry.[1] Amide bonds provide a "rock-solid" connection, ensuring the bioconjugate remains intact until it reaches its target, which is often the preferred choice when premature payload release is a major concern.[1] Thioether linkages, particularly those derived from maleimides, have historically been challenged by instability issues.[1] However, the field has evolved, and newer thioether chemistries offer significantly improved stability. For applications demanding the highest stability and a long circulation half-life, the robust and chemically resilient amide bond remains the superior choice.[2]
References
A Researcher's Guide to Evaluating the Homogeneity of m-PEG-NHS Ester Conjugates
For researchers, scientists, and drug development professionals, the characterization of m-PEG-NHS ester conjugates is a critical step to ensure product quality, efficacy, and batch-to-batch consistency. The inherent heterogeneity of both the starting polyethylene (B3416737) glycol (PEG) material and the conjugation reaction itself necessitates robust analytical methods to assess the homogeneity of the final product. This guide provides an objective comparison of key analytical techniques for this purpose, supported by experimental protocols and data.
The covalent attachment of methoxy (B1213986) polyethylene glycol (m-PEG) to molecules via an N-hydroxysuccinimide (NHS) ester linkage is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals and other molecules.[1] The NHS ester reacts with primary amines to form stable amide bonds.[2] However, this process can result in a heterogeneous mixture containing the desired conjugate, unreacted starting materials, and various PEGylated isoforms.[3][4] Therefore, a multi-faceted analytical approach is often required for comprehensive characterization.
Comparison of Analytical Techniques
The selection of an analytical technique for evaluating the homogeneity of m-PEG-NHS ester conjugates depends on the specific information required, the properties of the conjugated molecule, and the available instrumentation. The following table provides a comparative overview of the most common methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Separation Principle | Size, charge, or hydrophobicity.[3] | Mass-to-charge ratio.[3] | Nuclear spin properties in a magnetic field.[5] |
| Primary Application | Separation and quantification of conjugate, unreacted starting materials, and isoforms.[3][6] | Definitive molecular weight determination, identification of conjugation sites, and assessment of the degree of PEGylation.[4][7] | Detailed structural elucidation, confirmation of covalent linkage, and quantification of conjugation efficiency.[5][8] |
| Resolution | High; capable of resolving positional isomers and different degrees of PEGylation.[3] | Very High; can resolve individual PEGylated species and their modifications.[3] | Provides atomic-level structural information but may not resolve complex mixtures of isomers.[5] |
| Sensitivity (LOD/LOQ) | ng to µg range.[3] | High accuracy and sensitivity.[9] | Lower sensitivity compared to MS; may be challenging for very large molecules.[5] |
| Advantages | Robust, reproducible, and versatile with multiple modes (SEC, RP-HPLC, IEX-HPLC).[9] | Provides definitive evidence of conjugation and precise mass information.[9] | Non-destructive and provides absolute structural information.[5] |
| Limitations | May require method development for optimal separation; potential for PEG-mediated interactions with the stationary phase.[9] | Can be complex for polydisperse PEG conjugates; potential for ion suppression.[7][10] | Can be complex for very large molecules; may require high concentrations for analysis.[5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity and is highly effective for assessing the purity of m-PEG-NHS ester conjugates and separating them from unreacted starting materials.[6][11]
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Materials:
-
Column: C18 or C8 silica-based column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).[2]
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
-
Procedure:
-
Prepare a stock solution of the m-PEG-NHS ester conjugate at 1 mg/mL in the sample diluent.
-
Set the column temperature to 30 °C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20 µL of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 214 nm or 280 nm.[3]
-
-
Expected Results: A pure conjugate will appear as a single, sharp peak. The presence of additional peaks may indicate unreacted starting materials, hydrolysis products, or other impurities.[6] PEGylation typically increases the hydrophobicity, leading to a longer retention time compared to the unconjugated molecule.[2]
Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius and is particularly useful for separating PEGylated conjugates from smaller, unreacted molecules and for detecting the presence of aggregates.[3][12]
-
Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.
-
Materials:
-
Procedure:
-
Prepare a stock solution of the conjugate at 1-5 mg/mL in the mobile phase.[6][9]
-
Set the column temperature to 25 °C.[6]
-
Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.[6][9]
-
Inject 20 µL of the sample.[9]
-
Run the isocratic method for 20-30 minutes.
-
Monitor the elution profile with a UV detector (280 nm) or an RI detector.[2]
-
-
Expected Results: The PEGylated conjugate will elute earlier than the smaller, unconjugated molecule due to its larger hydrodynamic radius.[2] The presence of a single, symmetrical peak indicates a homogenous product in terms of size. Additional peaks may suggest the presence of unreacted starting materials, aggregates, or different PEGylated species.[6]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a powerful technique for the definitive confirmation of molecular weight and the assessment of the degree of PEGylation.[7]
-
Instrumentation: Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Materials:
-
LC Column: A suitable reversed-phase column for the conjugate.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Procedure:
-
Prepare a stock solution of the conjugate at 1 mg/mL in a 50:50 mixture of acetonitrile and water.[7]
-
Inject the sample into the LC-MS system.
-
Elute the sample using a gradient of Mobile Phase B.
-
Acquire mass spectra in positive ion mode.
-
Deconvolute the resulting mass spectrum to determine the zero-charge mass of the conjugate.
-
-
Expected Results: A successful conjugation will be confirmed by an increase in mass corresponding to the mass of the attached m-PEG-NHS moiety. For a monodisperse m-PEG1-NHS ester, a sharp peak corresponding to the expected molecular weight of the conjugate should be observed.[10] The presence of multiple peaks separated by the mass of the PEG repeating unit (44 Da) would indicate polydispersity in the starting PEG material or the attachment of multiple PEG chains.[4]
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information and can be used to confirm covalent conjugation and, in some cases, to quantify the degree of PEGylation.[5][8]
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Materials:
-
Deuterated solvent (e.g., D₂O, CDCl₃) appropriate for the sample's solubility.
-
-
Procedure:
-
Dissolve the conjugate in the appropriate deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Process and analyze the spectrum.
-
-
Expected Results: The most significant evidence of successful conjugation is the change in the chemical shifts of the protons adjacent to the conjugation site.[5] For an ester linkage, the methylene (B1212753) protons next to the ester oxygen will typically shift downfield (to a higher ppm value).[5][13] The strong, characteristic signal of the PEG backbone is expected around 3.6 ppm.[5] By comparing the integration of the signals from the conjugated molecule to those of the PEG chain, the degree of PEGylation can sometimes be calculated.[8]
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical techniques described above.
Caption: Workflow for HPLC analysis of m-PEG-NHS ester conjugates.
Caption: Workflow for Mass Spectrometry analysis of conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
Preserving Function: A Guide to Confirming the Integrity of m-PEG1-NHS Ester Labeled Molecules
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of therapeutic and diagnostic innovation. The use of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG-NHS ester) reagents is a widely adopted strategy to enhance the stability, solubility, and pharmacokinetic profiles of proteins and peptides. While longer PEG chains are often employed, the use of a very short, single-unit PEG linker, m-PEG1-NHS ester, presents a unique case where the impact on molecular integrity and function must be meticulously evaluated. This guide provides a comparative analysis of functional assays to confirm the integrity of molecules labeled with this compound, offering detailed experimental protocols and a critical look at alternative labeling strategies.
The addition of any exogenous moiety, regardless of size, has the potential to alter the biological activity of a molecule. In the case of this compound, the primary concern is steric hindrance. The NHS ester reacts with primary amines, typically on lysine (B10760008) residues or the N-terminus of a protein. If this modification occurs within or near a critical binding site or active site, it could impede interactions with substrates, receptors, or other binding partners, potentially reducing the molecule's efficacy. Therefore, a suite of functional assays is essential to confirm that the labeled molecule retains its intended biological activity.
Comparative Analysis of Functional Assays
The selection of an appropriate functional assay is contingent upon the specific molecule and its mechanism of action. For molecules labeled with this compound, it is crucial to employ assays that are sensitive enough to detect subtle changes in function that may arise from the addition of the small PEG moiety.
Table 1: Comparison of Key Functional Assays for this compound Labeled Molecules
| Assay Type | Principle | Advantages | Disadvantages |
| Receptor Binding Assays | Measures the direct interaction between the labeled molecule and its target receptor. Techniques include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and competitive binding assays. | Provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates. Highly sensitive to changes in the binding interface. | Does not directly measure downstream biological activity. Can be technically demanding and require specialized equipment. |
| Enzyme Activity Assays | For labeled enzymes, this assay measures the catalytic conversion of a substrate to a product. | Directly assesses the primary function of the enzyme. Can be highly quantitative and high-throughput. | Only applicable to enzymes. The choice of substrate and assay conditions is critical. |
| Cell-Based Assays | Measures the biological response of cells to the labeled molecule. Examples include cell proliferation, cytotoxicity, apoptosis, and reporter gene assays. | Provides a more physiologically relevant measure of functional integrity by assessing a downstream biological effect. | Can be more complex and variable than in vitro assays. Results can be influenced by cell line and culture conditions. |
| Immunoassays (ELISA) | Utilizes antibodies to detect and quantify the labeled molecule. Can be configured to assess binding to a target. | High-throughput and relatively simple to perform. Can be used for quantification and functional assessment. | The presence of the PEG moiety could potentially interfere with antibody binding in some assay formats. Requires specific antibodies. |
Experimental Protocols
Detailed and validated protocols are fundamental to generating reliable and reproducible data. Below are generalized protocols for key functional assays.
Protocol 1: Surface Plasmon Resonance (SPR) for Receptor Binding Analysis
Objective: To determine the binding kinetics of the this compound labeled molecule to its target receptor.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
This compound labeled molecule (analyte)
-
Target receptor (ligand)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the receptor solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the this compound labeled molecule (and the unlabeled control) over the immobilized receptor surface to measure association.
-
Flow running buffer over the surface to measure dissociation.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the kinetic parameters of the labeled and unlabeled molecules.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the effect of the this compound labeled molecule on cell viability and proliferation.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound labeled molecule and unlabeled control
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound labeled molecule and the unlabeled control in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test molecules. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percent viability against the log of the concentration to determine the EC50 or IC50 value.
-
Visualizing Workflows and Pathways
Clear visualization of experimental processes and biological pathways is crucial for understanding the context of the functional assays.
Caption: Experimental workflow for labeling and functional assessment.
Caption: Generic signaling pathway for a receptor-ligand interaction.
Comparison with Alternative Labeling Chemistries
While NHS ester chemistry is widely used, alternative strategies exist that may offer advantages in specific contexts, particularly concerning site-specificity and potential impact on function.
Table 2: Comparison of this compound with Alternative Labeling Chemistries
| Feature | This compound | Maleimide Chemistry | Click Chemistry (e.g., Azide-Alkyne) |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Bioorthogonally introduced azide (B81097) or alkyne groups |
| Specificity | Less specific due to the abundance of lysine residues | Highly specific due to the lower abundance of cysteines | Highly specific and bioorthogonal |
| Potential for Functional Impact | Higher, if lysines are in the active/binding site | Lower, especially if cysteines are not in critical regions | Lowest, as the modification site is pre-determined |
| Reaction Conditions | Mildly alkaline pH (7.2-8.5) | Neutral pH (6.5-7.5) | Biocompatible, often catalyst-free (strain-promoted) |
Conclusion
Confirming the functional integrity of molecules labeled with this compound is a critical step in their development and application. The very short PEG chain is intended to minimize the impact on biological activity, but this must be empirically verified. A multi-faceted approach employing a combination of receptor binding assays, enzyme activity assays (where applicable), and cell-based assays provides a comprehensive assessment of the labeled molecule's function. By carefully selecting and executing these functional assays and considering alternative labeling strategies, researchers can ensure the development of robust and reliable modified biomolecules for their specific research and therapeutic goals.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for m-PEG1-NHS Ester
For researchers, scientists, and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as m-PEG1-NHS ester, are critical components of laboratory safety protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
This compound is an amine-reactive reagent commonly used for bioconjugation.[1] Its N-hydroxysuccinimide (NHS) ester moiety is highly reactive towards primary amines but is also susceptible to hydrolysis, a key consideration for its handling and disposal.[2][3]
Essential Safety and Handling Precautions
Before proceeding with any disposal protocol, it is crucial to be aware of the handling requirements for this compound. Adherence to these guidelines will minimize risks and prevent unnecessary exposure or degradation of the compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store at -20°C with a desiccant.[4][5] | Low temperatures and dry conditions slow down the rate of hydrolysis and other degradation pathways.[2] |
| Moisture Sensitivity | Equilibrate the vial to room temperature before opening.[4][6] | Prevents condensation of moisture onto the product, which can cause hydrolysis.[4] |
| Solution Stability | Dissolve immediately before use; do not prepare stock solutions for storage.[4][6] | The NHS-ester moiety readily hydrolyzes in aqueous solutions, rendering it non-reactive.[4] |
| Buffer Compatibility | Avoid buffers containing primary amines (e.g., Tris, glycine).[4][6] | Primary amines will compete with the intended reaction, consuming the reagent.[4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, a laboratory coat, and eye protection.[7] | To prevent skin and eye contact with the chemical. |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form: unused or expired product in its original container, contaminated solid materials, or aqueous solutions containing the ester.
-
Container Integrity : Ensure the original container with the unused or expired product is securely sealed.
-
Labeling : Clearly label the container as "Waste: this compound" in accordance with your institution's hazardous waste guidelines.
-
Collection : Transfer the sealed and labeled container to your institution's designated chemical waste collection area for disposal by a licensed disposal company.[8]
This category includes items such as pipette tips, gloves, and bench paper that have come into contact with this compound.
-
Segregation : Collect all contaminated solid materials in a designated, sealable waste container.
-
Labeling : Clearly label the container with "Waste: Contaminated with this compound" and any other required hazard information.
-
Disposal : Dispose of the container as chemical waste in accordance with institutional and local regulations.[9]
Aqueous solutions containing this compound should be quenched to hydrolyze the reactive NHS ester before disposal. This deactivation step renders the compound non-reactive.
Experimental Protocol for Quenching this compound Solutions:
-
Prepare Quenching Buffer : Prepare a quenching buffer containing a primary amine, such as Tris-buffered saline (TBS) at a pH of 7.2 or higher.[4][6] A common concentration is 25mM Tris.
-
Quenching Reaction : Add the quenching buffer to the this compound solution. A typical approach is to add a sufficient volume to ensure the final concentration of the quenching agent is in excess.
-
Incubation : Allow the mixture to incubate for at least 30 minutes at room temperature to ensure complete hydrolysis of the NHS ester.
-
pH Adjustment : Check the pH of the resulting solution and neutralize it if necessary, according to your institution's drain disposal regulations.
-
Disposal : Dispose of the neutralized, quenched solution in accordance with local and institutional guidelines. Do not allow the material to enter drains or water courses without proper treatment and permissions.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheets (SDS) for the most comprehensive information.
References
- 1. M-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. This compound, 1027371-75-0 | BroadPharm [broadpharm.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG1-NHS Ester
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling m-PEG1-NHS ester, a valuable tool in bioconjugation and drug development. Adherence to these procedures is critical for ensuring a safe laboratory environment and the success of your experiments.
This compound, like other N-hydroxysuccinimide esters, is a moisture-sensitive compound that can cause skin and eye irritation and may be harmful if swallowed.[1][2] The N-hydroxysuccinimide (NHS) ester moiety is susceptible to hydrolysis, which can decrease its reactivity.[3][4] Therefore, stringent safety measures and careful handling are necessary.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, ingestion, or skin and eye contact.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for splash protection.[5] For prolonged handling or in case of a spill, consider using thicker, chemical-resistant gloves. Always inspect gloves for integrity before use and change them immediately if contaminated.[5] Double-gloving is a good practice for added safety.[6] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Essential to protect eyes from splashes of the powder or solutions.[6][7] A face shield may be worn in conjunction with goggles for full-face protection.[7] |
| Body Protection | Laboratory coat or gown | An impervious lab coat or clothing should be worn to prevent skin contact.[5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder form, especially outside of a chemical fume hood, to avoid inhalation of dust particles.[5][6][8] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Before use, allow the vial of this compound to equilibrate to room temperature before opening. This crucial step prevents the condensation of atmospheric moisture inside the vial, which can hydrolyze the NHS ester.[3][4]
2. Weighing and Dissolving:
-
Whenever possible, weigh the solid compound inside a chemical fume hood.[8]
-
This compound should be dissolved in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3][4] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[9]
-
Slowly add the solid to the solvent to avoid splashing.[8]
3. Reaction Setup:
-
Add the dissolved this compound solution to your reaction mixture.
-
Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the intended reaction.[9][10] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a commonly used reaction buffer.[9]
4. Spill and Decontamination:
-
In case of a spill, use an inert, non-combustible absorbent material to clean it up.[2]
-
Decontaminate the spill area with a suitable solvent like ethanol (B145695) or isopropanol, followed by soap and water.[8]
Disposal Plan
All forms of this compound waste must be treated as hazardous chemical waste and segregated from regular trash.[11][12]
-
Solid Waste: Unused or expired solid this compound should be collected in its original container or a clearly labeled, sealed container for hazardous waste.[8][12] Contaminated items such as weighing paper, pipette tips, and gloves should also be collected in a designated hazardous waste container.[8]
-
Liquid Waste:
-
Organic Solutions: Concentrated stock solutions in solvents like DMSO or DMF should be collected in a sealed, compatible hazardous waste container labeled for flammable or organic solvent waste.[11]
-
Aqueous Solutions: For aqueous waste from reactions, it is recommended to first quench the reactive NHS ester. This can be done by adjusting the pH to be more basic to accelerate hydrolysis.[11] The resulting solution should then be collected in a designated container for aqueous hazardous waste.[11] Do not pour any solutions down the drain. [8]
-
Below is a workflow diagram illustrating the safe handling of this compound.
Caption: This diagram outlines the key steps for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
